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  • Product: Trimethyl(octadecyl)ammonium isopropyl sulphate
  • CAS: 78480-18-9

Core Science & Biosynthesis

Foundational

Trimethyl(octadecyl)ammonium isopropyl sulphate CAS 78480-18-9

An In-depth Technical Guide to Trimethyl(octadecyl)ammonium Isopropyl Sulphate (CAS 78480-18-9) and its Class Analogues for Advanced Applications Foreword: Navigating Data Scarcity Trimethyl(octadecyl)ammonium isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Trimethyl(octadecyl)ammonium Isopropyl Sulphate (CAS 78480-18-9) and its Class Analogues for Advanced Applications

Foreword: Navigating Data Scarcity

Trimethyl(octadecyl)ammonium isopropyl sulphate (CAS 78480-18-9) is a quaternary ammonium compound with a long hydrophobic octadecyl chain, a cationic headgroup, and an isopropyl sulphate counter-ion. While this specific chemical entity is catalogued, detailed public-domain research and application data are notably scarce. This guide, therefore, adopts a scientifically grounded approach by leveraging the extensive body of knowledge available for its close structural analogues: Octadecyltrimethylammonium chloride (OTAC) and Octadecyltrimethylammonium bromide (OTAB). The shared N,N,N-trimethyl-1-octadecanaminium cation is the primary determinant of the surface-active and physicochemical properties of these molecules. This document will thus focus on the well-documented characteristics and applications of this cation, using data from its chloride and bromide salts as a robust proxy, while also discussing the potential influence of the isopropyl sulphate counter-ion. This approach provides researchers and drug development professionals with a comprehensive and practical technical resource.

Molecular Structure and Physicochemical Properties

The core of Trimethyl(octadecyl)ammonium isopropyl sulphate is the amphiphilic N,N,N-trimethyl-1-octadecanaminium cation. This structure consists of a long C18 alkyl chain (octadecyl) that imparts significant hydrophobicity, and a permanently charged quaternary ammonium group that provides a hydrophilic character. This dual nature is the foundation of its utility as a cationic surfactant.

cluster_cation N,N,N-trimethyl-1-octadecanaminium Cation cluster_anion Isopropyl Sulphate Anion C18H37 CH3(CH2)17- N+ N+ C18H37->N+ CH3_1 CH3 N+->CH3_1 CH3_2 CH3 N+->CH3_2 CH3_3 CH3 N+->CH3_3 S S O_neg O- S->O_neg O_double_1 O S->O_double_1 = O_double_2 O S->O_double_2 = O_isopropyl O S->O_isopropyl CH CH O_isopropyl->CH CH3_isopropyl_1 CH3 CH->CH3_isopropyl_1 CH3_isopropyl_2 CH3 CH->CH3_isopropyl_2 cluster_synthesis Plausible Synthesis of Trimethyl(octadecyl)ammonium Isopropyl Sulphate Start N,N-Dimethyloctadecylamine Reaction Quaternization Start->Reaction Reagent Isopropyl Methyl Sulphate (CH3)2SO4 + Isopropanol Reagent->Reaction Product Trimethyl(octadecyl)ammonium Isopropyl Sulphate Reaction->Product Byproduct Methanol (if methylating agent is used first) Reaction->Byproduct

Caption: Proposed synthesis pathway via quaternization.

Core Applications and Mechanisms of Action

The applications of Trimethyl(octadecyl)ammonium salts are diverse, stemming from their cationic surfactant nature.

Industrial Applications: Emulsifiers and Antistatic Agents

In various industries, these compounds are used as:

  • Emulsifiers: For asphalt, silicone oils, and in cosmetics like hair conditioners to improve texture and stability. [1]* Textile Auxiliaries: As fabric softeners and antistatic agents for synthetic fibers. [1]* Phase Transfer Catalysts: The quaternary ammonium headgroup can shuttle anions from an aqueous phase to an organic phase, facilitating reactions.

Drug Delivery and Biomedical Research

This is a key area for researchers and drug development professionals. The N,N,N-trimethyl-1-octadecanaminium cation has shown significant potential in enhancing drug delivery across biological barriers.

A. Transdermal Drug Delivery: Quaternary ammonium salts can act as penetration enhancers for the transdermal delivery of drugs. [2]The proposed mechanism involves the interaction of the cationic headgroup with the negatively charged components of the stratum corneum, while the hydrophobic tail integrates into the lipid bilayer, temporarily disrupting its highly organized structure and increasing its permeability to drug molecules.

B. Nanoparticle-Based Drug Delivery: The cationic nature of these molecules makes them excellent components for the formulation of nanoparticles designed to deliver nucleic acids (gene therapy) or other anionic drugs. They can also be used to surface-modify existing nanoparticles to impart a positive zeta potential, which can enhance interaction with negatively charged cell membranes. N-trimethyl chitosan, a related cationic polymer, has been shown to be effective in forming nanoparticles for transdermal protein delivery. [3] C. Antimicrobial and Antiviral Activity: Long-chain quaternary ammonium compounds are known for their antimicrobial properties. [4]The positively charged headgroup adsorbs to the negatively charged microbial cell wall, followed by the penetration of the hydrophobic tail into the membrane, leading to leakage of cytoplasmic contents and cell death. A related compound, 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride, has demonstrated antiviral and antimicrobial effects when coated onto personal protective equipment. [5] D. Inhibition of Endocytosis: Research on Octadecyltrimethylammonium bromide (OTAB) has shown that it can act as a small-molecule inhibitor of dynamin, a GTPase essential for endocytosis. [6]By targeting the interaction of dynamin with phospholipids, these compounds can block receptor-mediated endocytosis. [6]This provides a powerful tool for cell biology research and could be exploited in drug delivery to modulate the cellular uptake of therapeutic agents.

Exemplary Experimental Protocols

The following protocols are based on established methodologies for related quaternary ammonium salts and are provided as a guide for researchers.

Protocol 1: Formulation of Cationic Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method to prepare SLNs using a Trimethyl(octadecyl)ammonium salt as a cationic lipid.

Objective: To formulate a stable cationic SLN dispersion for potential drug loading.

Materials:

  • Solid lipid: Glyceryl monostearate (GMS)

  • Cationic lipid: Trimethyl(octadecyl)ammonium isopropyl sulphate

  • Surfactant: Polysorbate 80 (Tween 80)

  • Aqueous phase: Deionized water

  • Oil-soluble drug (e.g., curcumin) - optional

Methodology:

  • Lipid Phase Preparation:

    • Weigh 500 mg of GMS and 100 mg of Trimethyl(octadecyl)ammonium isopropyl sulphate and place them in a glass beaker.

    • If loading a drug, dissolve 10 mg of curcumin in this lipid mixture.

    • Heat the beaker in a water bath to 75-80°C (approximately 10°C above the melting point of GMS) until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve 1 g of Polysorbate 80 in 50 mL of deionized water.

    • Heat this aqueous phase to the same temperature as the lipid phase (75-80°C).

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer.

    • Maintain the temperature and continue homogenization for 15 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate the emulsion for 10 minutes (e.g., 70% amplitude, 5 seconds on, 5 seconds off cycle) to reduce the particle size to the nanometer range. The use of a pulsed mode prevents excessive heating.

  • Cooling and Solidification:

    • Transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine drug entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using UV-Vis spectroscopy or HPLC.

Causality and Self-Validation:

  • Heating above lipid melting point: Ensures complete melting and miscibility of the lipid components for uniform drug distribution.

  • High-shear homogenization: Creates a stable pre-emulsion, which is crucial for effective size reduction during sonication.

  • Probe sonication: Provides the high energy required to break down the coarse emulsion droplets into nanoparticles.

  • Rapid cooling: Promotes the formation of small, stable lipid crystals.

  • Zeta potential measurement: A positive zeta potential (typically > +20 mV) indicates successful incorporation of the cationic lipid and predicts good colloidal stability due to electrostatic repulsion between particles.

cluster_workflow SLN Formulation Workflow Step1 1. Prepare Hot Lipid Phase (GMS + Cationic Lipid + Drug) Step3 3. High-Shear Homogenization (Formation of Pre-emulsion) Step1->Step3 Step2 2. Prepare Hot Aqueous Phase (Water + Surfactant) Step2->Step3 Step4 4. Probe Sonication (Nano-sizing) Step3->Step4 Step5 5. Rapid Cooling (Solidification to SLNs) Step4->Step5 Step6 6. Characterization (DLS, Zeta Potential, EE%) Step5->Step6

Caption: Workflow for Cationic Solid Lipid Nanoparticle Formulation.

Safety and Toxicological Profile

The safety profile of Trimethyl(octadecyl)ammonium isopropyl sulphate is not well-documented. However, data from its analogues, OTAC and OTAB, provide essential guidance.

  • General Hazards: Quaternary ammonium compounds with long alkyl chains can be corrosive to skin and eyes and are often harmful if swallowed. [7]A safety data sheet for a product containing a salt of trimethyl(octadecyl)ammonium lists it as causing severe skin burns and eye damage. [8]* Irritation: They are known skin and eye irritants. [9]* Aquatic Toxicity: These compounds are generally very toxic to aquatic life with long-lasting effects. [8] Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. * Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Environmental Release: Prevent release into the environment. [8]All waste should be collected and disposed of as hazardous chemical waste.

It is crucial to consult a substance-specific Safety Data Sheet (SDS) before use and to perform a thorough risk assessment for any new experimental procedure. The toxicological properties of the isopropyl sulphate anion itself are generally considered low, but the overall toxicity of the salt will be dominated by the cationic surfactant component.

Conclusion

Trimethyl(octadecyl)ammonium isopropyl sulphate, as a member of the long-chain quaternary ammonium salt family, holds significant potential for a wide range of applications, from industrial processes to advanced drug delivery systems. While specific data for this compound is limited, a comprehensive understanding of its properties and functions can be derived from its close analogues. Its ability to act as a cationic surfactant, a penetration enhancer, an antimicrobial agent, and a modulator of cellular processes makes it a versatile tool for researchers and formulation scientists. As with any chemical, a thorough evaluation of its safety and handling requirements is paramount for its responsible and effective use in research and development.

References

  • Current time information in Nueces County, US. (n.d.). Google.
  • Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Octadecyl trimethyl ammonium chloride (OTAC). (n.d.). SingleTrack. Retrieved February 26, 2026, from [Link]

  • Material Safety Data Sheet. (2023, October 11). Kao Chemicals. Retrieved February 26, 2026, from [Link]

  • Quan, A., et al. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Molecular Pharmacology, 72(6), 1425-1439. Retrieved February 26, 2026, from [Link]

  • Srijaranai, S., et al. (n.d.). Green extraction using catanionic surfactants of trimethyltetradecyl ammonium bromide–sodium dodecyl sulfate for preconcentration of organophosphorus pesticides in fruit samples. Analytical Methods. Retrieved February 26, 2026, from [Link]

  • Safety Data Sheet: Ammonium sulphate. (n.d.). Carl ROTH. Retrieved February 26, 2026, from [Link]

  • 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1). (2023, November 1). US EPA. Retrieved February 26, 2026, from [Link]

  • Cui, F., et al. (n.d.). Promotion of the transdermal delivery of protein drugs by N-trimethyl chitosan nanoparticles combined with polypropylene electret. PMC - NIH. Retrieved February 26, 2026, from [Link]

  • Method for preparing 2-hydroxypropyl trimethyl isooctanoic acid ammonium salt. (n.d.). Google Patents.
  • Ammonium Sulfate SDS. (2017, April 26). Augusta Sulfate Company, LLC. Retrieved February 26, 2026, from [Link]

  • Youn, H., et al. (n.d.). Potential use of 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride as an antimicrobial and antiviral agent for the disinfection of personal protective equipment. PMC. Retrieved February 26, 2026, from [Link]

  • Using quaternary ammonium salts for transdermal drug delivery. (n.d.). Google Patents.
  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022, November 10). MDPI. Retrieved February 26, 2026, from [Link]

  • SAFETY DATA SHEET - AMMONIUM SULPHATE. (n.d.). Retrieved February 26, 2026, from [Link]

  • 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1). (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • AMMONIUM SULPHATE, STANDARD GRADE 21-0-0-24S SAFETY DATA SHEET. (2018, June 28). Retrieved February 26, 2026, from [Link]

  • Octadecyl trimethyl ammonium chloride(1831). (n.d.). Kerui Chemicals. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 26, 2026, from [Link]

  • Turning dextran into antibacterial fibers: Quaternary ammonium salt for antibacterial treatment and wound healing. (2023, June 12). Arabian Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • SAFETY DATA SHEET - USGS25 (Nitrogen Isotopes in Ammonium Sulfate). (2022, October 25). NIST. Retrieved February 26, 2026, from [Link]

Sources

Exploratory

The Unseen Counterpart: A Technical Guide to 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1) and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1) , a specific long-chain qua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1) , a specific long-chain quaternary ammonium salt. While its direct commercial footprint is limited compared to its close chemical relatives, understanding its nomenclature, chemical identity, and the functional properties of its parent cation is critical for researchers in material science, drug formulation, and antimicrobial development. This document clarifies its identity, distinguishes it from more common analogues, and provides a technical framework for its synthesis and potential applications based on the well-established chemistry of C18 quaternary ammonium compounds.

Chemical Identity and Nomenclature

The compound in focus is a salt consisting of a positively charged quaternary ammonium cation and a negatively charged sulfate anion. The precise identification and correct naming are paramount for accurate research and regulatory compliance.

Primary Identifiers

The most accurate and stable identifiers for this compound are:

IdentifierValueSource
CAS Number 78480-18-9[1]
Systematic Name 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1)[1]
IUPAC Name N,N,N-Trimethyloctadecan-1-aminium propan-2-yl sulfate[1]
Molecular Formula C₂₁H₄₆N·C₃H₇O₄S[1]
Molecular Weight 451.76 g/mol [1]
Verified Synonyms

Based on regulatory and chemical databases, the following synonyms are verified for CAS number 78480-18-9:

  • 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate

  • N,N,N-Trimethyloctadecan-1-aminium propan-2-yl sulfate[1]

  • Trimethyloctadecylammonium, isopropyl sulfate

The Critical Role of the Counter-Anion: Isopropyl Sulfate vs. Methyl Sulfate

A point of significant confusion in literature and commercial databases is the distinction between the isopropyl sulfate (1-methylethyl sulfate) and the methyl sulfate counter-anions. The cation, N,N,N-trimethyl-1-octadecanaminium (commonly known as Steartrimonium), is shared between them. However, the anion dictates the final compound's properties and regulatory identity.

  • Topic Compound (Isopropyl Sulfate anion): CAS 78480-18-9

  • Analogue (Methyl Sulfate anion): CAS 18684-11-2, widely known by its INCI name, Steartrimonium Methosulfate .

This distinction is crucial. While they share a common cationic functional group, they are distinct chemical entities. Researchers referencing databases must ensure they are utilizing the correct CAS number to avoid conflating data.

G cluster_cation Core Cation cluster_anions Common Counter-Anions cluster_compounds Resulting Compounds Cation N,N,N-trimethyl-1-octadecanaminium (Steartrimonium) Compound1 CAS: 78480-18-9 (Topic of Guide) Cation->Compound1 Compound2 Steartrimonium Methosulfate (CAS: 18684-11-2) Cation->Compound2 Compound3 Steartrimonium Chloride (CAS: 112-03-8) Cation->Compound3 Anion1 1-Methylethyl Sulfate (Isopropyl Sulfate) Anion1->Compound1 Forms Anion2 Methyl Sulfate Anion2->Compound2 Forms Anion3 Chloride Anion3->Compound3 Forms G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Charge flask with N,N-Dimethyloctadecan-1-amine and Ethyl Acetate React 2. Add Diisopropyl Sulfate (alkylating agent) under Nitrogen Prep->React Heat 3. Heat mixture to reflux (e.g., 70-80°C) for 2-4 hours React->Heat Cool 4. Cool reaction mixture to room temperature to induce precipitation Heat->Cool Filter 5. Filter the solid product using a Büchner funnel Cool->Filter Wash 6. Wash the product cake with cold Ethyl Acetate Filter->Wash Dry 7. Dry the purified product under vacuum Wash->Dry

Caption: Step-by-step experimental workflow for the synthesis of a C18 quaternary ammonium sulfate.

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge N,N-Dimethyloctadecan-1-amine (1 equivalent) and a suitable volume of ethyl acetate as the solvent.

  • Reaction Initiation: Begin stirring and purge the system with nitrogen gas. Slowly add diisopropyl sulfate (1.05-1.1 equivalents) to the flask. The use of a slight excess of the alkylating agent ensures complete conversion of the tertiary amine.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR by observing the disappearance of the tertiary amine starting material.

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature. The quaternary ammonium salt product, being ionic, is typically insoluble in the nonpolar solvent and will precipitate out as a white solid. Cooling on an ice bath can further enhance precipitation.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold ethyl acetate to remove any unreacted starting materials or impurities.

  • Drying: Dry the final product under vacuum to remove residual solvent. The resulting white powder is the purified 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate.

Causality Note: The choice of a nonpolar solvent like ethyl acetate is deliberate. The reactants (tertiary amine and alkyl sulfate) are soluble, but the resulting ionic salt product is not. This difference in solubility drives the precipitation of the product upon formation and cooling, simplifying the purification process significantly.

Conclusion

1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (CAS 78480-18-9) is a distinct chemical entity defined by its C18 trimethylammonium cation and its isopropyl sulfate anion. While less common than its methosulfate or chloride analogues, its chemical principles and functional potential are firmly rooted in the well-understood class of long-chain quaternary ammonium salts. For scientists and developers, a precise understanding of its nomenclature is the first step to leveraging its powerful surfactant, antimicrobial, and formulation-enabling properties for advanced applications in medicine and material science.

References

  • U.S. Environmental Protection Agency. (2023). 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1) - Substance Details. Substance Registry Services (SRS). Available at: [Link]

  • Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. Available at: [Link] (Note: A representative URL is used as the original may be transient).

  • Francis Academic Press. (n.d.). Synthesis and Properties of a New Sulfonated Quaternary Ammonium Salt Amphoteric Surfactant. Available at: [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Quaternary Ammonium Salts with Novel Counterions. Available at: [Link]

  • ResearchGate. (2025). Long alkyl chain quaternary ammonium-based ionic liquids and potential applications. Available at: [Link]

  • Al-Qadhi, A. et al. (2023). Turning dextran into antibacterial fibers: Quaternary ammonium salt for antibacterial treatment and wound healing. Arabian Journal of Chemistry. Available at: [Link]

  • Gautam, S. et al. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. PMC. Available at: [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Development of a new antimicrobial drug based on quaternary ammonium compounds. Available at: [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling of Quaternary Ammonium Isopropyl Sulfate Salts

Executive Summary Quaternary ammonium isopropyl sulfate salts represent a specialized class of ionic liquids (ILs) and surfactants where the anion symmetry ( ) is leveraged to modulate physical properties. Unlike their m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quaternary ammonium isopropyl sulfate salts represent a specialized class of ionic liquids (ILs) and surfactants where the anion symmetry (


) is leveraged to modulate physical properties. Unlike their methyl sulfate counterparts, the isopropyl group introduces steric bulk and asymmetry, typically suppressing the melting point and altering the lipophilicity profile.

For drug development professionals, these salts offer a tunable platform for Active Pharmaceutical Ingredient (API) liquification and solubility enhancement . However, the secondary alkyl group on the sulfate anion introduces specific hydrolytic and thermal stability challenges that differ from primary alkyl sulfates. This guide details the structural causality behind these properties and provides self-validating protocols for their characterization.

Molecular Architecture & Synthesis Strategy

Structural Causality

The physicochemical behavior of these salts is governed by the interaction between the quaternary ammonium cation (


) and the isopropyl sulfate anion.
  • Cation Effect: Increasing the alkyl chain length on the nitrogen (e.g., Tetrabutyl vs. Tetramethyl) dramatically increases viscosity and decreases density due to van der Waals forces dominating over electrostatic attraction.

  • Anion Effect (

    
    ):  The isopropyl group is a secondary alkyl chain. Compared to the linear ethyl sulfate, the branched structure disrupts packing efficiency (lowering 
    
    
    
    ) but increases the rotational barrier, potentially elevating viscosity slightly. Crucially, the secondary carbon makes the anion more susceptible to elimination reactions at high temperatures.
Synthesis Protocol (Metathesis Route)

Direct alkylation using diisopropyl sulfate is hazardous and often commercially unavailable due to instability. The preferred route for research applications is Anion Metathesis .

Validated Workflow
  • Precursor: Start with a Quaternary Ammonium Halide (Cl or Br).

  • Reagent: Sodium Isopropyl Sulfate (commercially available or synthesized via sulfation of isopropanol).

  • Solvent: Dichloromethane (DCM) or Acetone (depending on salt solubility).

SynthesisWorkflow Start Quaternary Ammonium Halide (Q+ X-) Reaction Metathesis Reaction (Solvent: DCM/Water) Start->Reaction Reagent Sodium Isopropyl Sulfate (Na+ iPrSO4-) Reagent->Reaction Byproduct Precipitate/Aqueous Phase (NaX) Reaction->Byproduct Removal Product Crude Q+ iPrSO4- Reaction->Product Purification Purification (Washing + Vacuum Drying) Product->Purification Final Pure Anhydrous Salt Purification->Final

Figure 1: Anion metathesis workflow for the synthesis of quaternary ammonium isopropyl sulfate salts. Note the critical purification step to remove halide impurities which catalytically degrade the sulfate anion.

Thermophysical Profiles

Thermal Stability (TGA)

Unlike sulfonates (e.g., triflates), alkyl sulfates are thermally labile.

  • Decomposition Onset (

    
    ):  Typically 140°C – 180°C .
    
  • Mechanism: The isopropyl group is prone to Hofmann elimination or internal nucleophilic attack, releasing propene and forming the hydrogen sulfate anion (

    
    ).
    
  • Experimental Note: TGA must be run in inert atmosphere (

    
    ). Traces of acid (from hydrolysis) will drastically lower 
    
    
    
    (autocatalytic degradation).
Phase Transitions (DSC)
  • Melting Point (

    
    ):  Most short-chain quaternary ammonium isopropyl sulfates are Room Temperature Ionic Liquids (RTILs) or low-melting solids (
    
    
    
    ).
  • Glass Transition (

    
    ):  Often observed around -60°C to -80°C, indicating a wide liquidus range useful for low-temperature formulations.
    

Transport Properties & Solvation

The following data ranges are representative of Tetraalkylammonium Isopropyl Sulfate salts (e.g.,


 cation).
PropertyTypical Range (25°C)Mechanistic Driver
Density (

)
1.05 – 1.15 g/cm³Lower than methyl sulfate analogs due to the larger molar volume of the isopropyl group.
Viscosity (

)
150 – 600 cPHigh dependence on cation symmetry. Asymmetric cations (e.g.,

) yield lower viscosities.
Conductivity (

)
0.5 – 3.0 mS/cmGoverned by the Walden rule; viscosity is the limiting factor.
Water Solubility MiscibleThe sulfate headgroup is highly hydrophilic; the isopropyl tail is insufficient to induce hydrophobicity.
Viscosity-Temperature Relationship

These salts typically follow Vogel-Fulcher-Tammann (VFT) behavior rather than Arrhenius, indicating strong ionic coupling at lower temperatures.



  • Application Insight: For injectable formulations, heating to 40°C often reduces viscosity by >50%, facilitating syringeability.

Chemical Stability: The Hydrolysis Challenge

For drug development, hydrolytic stability is the critical quality attribute (CQA). The isopropyl sulfate anion is susceptible to hydrolysis in aqueous media, particularly at non-neutral pH.

Degradation Pathway


  • Risk: The formation of Isopropanol (solvent) and Bisulfate (strong acid) . The generation of acid creates an autocatalytic cycle, rapidly dropping pH and potentially degrading the API.

DegradationPath Salt Isopropyl Sulfate Salt (Neutral pH) Hydrolysis Hydrolysis Reaction (Slow at pH 7, Fast at pH < 4) Salt->Hydrolysis Water Moisture Ingress (H2O) Water->Hydrolysis Products Degradation Products: 1. Isopropanol 2. HSO4- (Acidic) Hydrolysis->Products Products->Hydrolysis Autocatalysis Impact API Degradation (Acid Catalyzed) Products->Impact pH Drop

Figure 2: Hydrolytic degradation pathway. The dashed red line indicates the autocatalytic nature of the reaction: as bisulfate forms, acidity increases, accelerating further hydrolysis.

Experimental Protocols (Self-Validating)

Protocol: Determination of Hydrolytic Stability

Objective: Quantify the rate of anion degradation in aqueous formulation.

  • Preparation: Dissolve the salt at 10% w/w in

    
     (Deuterated Water).
    
  • Validation: Measure initial pH. It must be neutral (6.5–7.5). If acidic, the salt is already compromised.

  • Incubation: Store samples at 25°C, 40°C, and 60°C.

  • Analysis: Quantitative 1H NMR .

    • Signal Tracking: Monitor the shift of the methine proton (

      
      ) of the isopropyl group.
      
    • Intact Anion:

      
       ppm (quintet).
      
    • Free Isopropanol:

      
       ppm (septet).
      
  • Calculation: Integration ratio provides % hydrolysis over time.

Protocol: Water Content (Karl Fischer)

Criticality: Water acts as a plasticizer, drastically lowering viscosity and density. Data reported without water content verification is scientifically invalid.

  • Method: Coulometric Karl Fischer Titration.

  • Solvent System: Methanol/Formamide (to ensure solubility).

  • Target: < 500 ppm for "dry" physical property measurements.

References

  • Wasserscheid, P., & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH. (Foundational text on IL synthesis and alkyl sulfate properties).

  • Holbrey, J. D., et al. (2002). "1-Butyl-3-methylimidazolium octyl sulfate: an even 'greener' ionic liquid."[1] Green Chemistry, 4(4), 407-413.[1] (Establishes the alkyl sulfate homologous series properties).

  • Stark, A., et al. (2008). "On the chemical stabilities of ionic liquids." ChemSusChem, 1(12), 1051-1053. (Authoritative source on hydrolysis risks of sulfate anions).

  • Freire, M. G., et al. (2010). "Hydrolytic stability of ionic liquids." Journal of Chemical & Engineering Data, 55, 103-108. (Methodology for NMR tracking of hydrolysis).

Sources

Exploratory

Octadecyltrimethylammonium isopropyl sulfate molecular weight and formula

[1][2] Executive Summary Octadecyltrimethylammonium Isopropyl Sulfate (CAS: 78480-18-9) is a specialized quaternary ammonium surfactant utilized in advanced formulation science.[1][2][3] Unlike its ubiquitous analog, Ste...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Octadecyltrimethylammonium Isopropyl Sulfate (CAS: 78480-18-9) is a specialized quaternary ammonium surfactant utilized in advanced formulation science.[1][2][3] Unlike its ubiquitous analog, Steartrimonium Chloride, this compound employs an isopropyl sulfate counterion.[3] This anionic modification significantly alters the salt's physicochemical profile, enhancing solubility in polar organic solvents and modifying its melting point, making it a critical candidate for anhydrous conditioning systems and specialized antistatic coatings.[3]

This technical guide provides a rigorous characterization of the molecule, its synthesis logic, and validated analytical protocols for its identification in complex matrices.[3]

Part 1: Physicochemical Characterization[1][2]

Molecular Identity

The compound is an ionic salt composed of a lipophilic octadecyltrimethylammonium cation and a bulky isopropyl sulfate anion.[1][3]

PropertySpecification
IUPAC Name N,N,N-Trimethyl-1-octadecanaminium 1-methylethyl sulfate
Common Name Steartrimonium Isopropyl Sulfate
CAS Registry Number 78480-18-9
Molecular Formula

Molecular Weight 451.76 g/mol
Cation Formula

(312.6 g/mol )
Anion Formula

(139.15 g/mol )
Physical Form Waxy solid or paste (dependent on purity/hydration)
Structural Analysis

The performance of this surfactant is dictated by the steric bulk of the anion.[1][3]

  • Cation (

    
    ):  The long stearyl chain provides hydrophobic adsorption to negatively charged surfaces (e.g., keratin, textiles).[1][2][3]
    
  • Anion (Isopropyl Sulfate): Unlike the chloride ion (a hard sphere) or the methyl sulfate ion (compact), the isopropyl sulfate group is larger and more diffuse.[1][2][3] This reduces the lattice energy of the solid salt, typically resulting in a lower melting point and improved compatibility with non-aqueous solvents (e.g., alcohols, glycols) used in drug delivery or cosmetic bases.[3]

Part 2: Synthesis & Manufacturing Dynamics[1]

Reaction Mechanism

The synthesis generally follows a quaternization pathway (Menschutkin reaction).[1][3] While methyl sulfates are synthesized using Dimethyl Sulfate (DMS), the isopropyl sulfate salt implies the use of Diisopropyl Sulfate or a direct esterification-quaternization route.[1][2][3]

Critical Safety Note: Diisopropyl sulfate is highly reactive and an alkylating agent.[1][3][4] Industrial synthesis often employs closed-loop systems to manage toxicity.[1][2][3]

Theoretical Synthesis Pathway[1]
  • Nucleophile:

    
    -Dimethyl-octadecylamine (Tertiary Amine).[1][2][3]
    
  • Electrophile: Diisopropyl Sulfate.[1][3]

  • Mechanism:

    
     nucleophilic attack of the amine nitrogen on the electrophilic carbon of the sulfate ester.[3]
    
Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing and purifying the salt, emphasizing the removal of unreacted amine.

SynthesisWorkflow Start Raw Materials: N,N-Dimethyl-octadecylamine + Diisopropyl Sulfate Reaction Quaternization Reaction (Solvent: Isopropanol, T: 60-80°C) Start->Reaction N-Alkylation Monitoring In-Process Control: Free Amine Titration Reaction->Monitoring Monitoring->Reaction If Amine > 1% Purification Purification: Recrystallization / Solvent Stripping Monitoring->Purification If Amine < 1% Final Product: Octadecyltrimethylammonium Isopropyl Sulfate Purification->Final

Figure 1: Step-wise synthesis and quality control workflow for quaternary ammonium isopropyl sulfates.

Part 3: Analytical Protocols

To validate the identity and purity of Octadecyltrimethylammonium Isopropyl Sulfate, researchers must employ a dual-validation system: NMR for structural confirmation and Two-Phase Titration for assay purity.[1][2][3]

Structural Validation: -NMR

Nuclear Magnetic Resonance is the only definitive method to distinguish the isopropyl sulfate counterion from the common methyl sulfate.[1]

  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    .[1][2][3]
  • Key Diagnostic Signals:

    • Quat Methyls: A sharp singlet at

      
       ppm (integrating to 9H) representing the 
      
      
      
      headgroup.[1][2][3]
    • Isopropyl Methine: A multiplet (septet) at

      
       ppm, characteristic of the 
      
      
      
      in the isopropyl sulfate anion (
      
      
      ).[1][2][3]
    • Isopropyl Methyls: A doublet at

      
       ppm, distinct from the terminal methyl of the stearyl chain.[1][3]
      
Assay Purity: Modified Epton Titration

Standard acid-base titration fails for quaternary salts.[1][2][3] The Two-Phase Epton Titration utilizes an anionic dye to complex with the cationic surfactant.[1][2][3]

Reagents:

  • Titrant: Sodium Lauryl Sulfate (SLS) 0.004M standard solution.[1][3]

  • Indicator: Mixed Acid Indicator (Dimidium Bromide + Disulphine Blue VN).

  • Solvent System: Chloroform / Water.[1][3]

Protocol:

  • Dissolution: Dissolve 0.1g of the sample in 20mL water.

  • Phase Creation: Add 15mL Chloroform and 10mL Mixed Acid Indicator. The chloroform layer will turn Pink (Complex: Cationic Surfactant + Dimidium Bromide).[1][3]

  • Titration: Titrate with SLS solution with vigorous shaking.

  • Endpoint: The chloroform layer transitions from Pink

    
    Grey 
    
    
    
    Blue .[1][3] The endpoint is the first appearance of a distinct grey/blue tone in the organic phase (indicating the Cation-Dye complex has been replaced by the Cation-SLS complex).[1][2][3]

Calculation:


[1][2][3]
  • 
    : Volume of SLS titrant (mL)
    
  • 
    : Molarity of SLS
    
  • 
    : Molecular Weight (451.76)[1][2][3]
    
  • 
    : Sample Weight (g)
    

Part 4: Applications in Drug Development[1]

Solubility Enhancement

The isopropyl sulfate anion disrupts the crystal lattice more effectively than chloride.[3]

  • Application: High-concentration surfactant concentrates.[1][2][3]

  • Benefit: Allows for clear formulations in hydro-alcoholic gels where chloride salts would precipitate or cause haze.[1][2][3]

Cytotoxicity Considerations

Like all quaternary ammonium compounds (QACs), this molecule exhibits cytotoxicity against mammalian cells due to membrane disruption.[1][2][3]

  • Mechanism: The

    
     tail intercalates into the lipid bilayer, while the cationic headgroup disrupts the electrochemical gradient.[3]
    
  • Formulation Safety: In topical drug delivery, concentration is critical.[3] It is generally safe at concentrations

    
     in rinse-off products, but leave-on applications require rigorous irritation testing (e.g., HET-CAM or 3D Skin models).[1][2][3]
    

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3] Substance Registry Services: 1-Octadecanaminium, N,N,N-trimethyl-, 1-methylethyl sulfate (1:1).[1][2][3][5] Retrieved from [Link][1][2][3]

  • PubChem. (2025).[1][3][6][7][8][9] Compound Summary: Stearyltrimethylammonium (Parent Cation).[1][3][8] National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

  • Rosen, M. J., & Kunjappu, J. T. (2012).[3] Surfactants and Interfacial Phenomena (4th ed.).[1][3] John Wiley & Sons.[1][3] (Standard reference for Epton Titration methodology).

  • Cross, J. (1998).[1][3] Cationic Surfactants: Analytical and Biological Evaluation.[1][3] Surfactant Science Series.[1][3] Marcel Dekker.[1][3]

Sources

Foundational

Technical Guide: Critical Micelle Concentration (CMC) of Steartrimonium Isopropyl Sulfate

The following technical guide details the physicochemical profile and Critical Micelle Concentration (CMC) determination for Steartrimonium Isopropyl Sulfate . Version: 1.0 | Status: Technical Whitepaper Audience: Formul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and Critical Micelle Concentration (CMC) determination for Steartrimonium Isopropyl Sulfate .

Version: 1.0 | Status: Technical Whitepaper Audience: Formulation Scientists, Physical Chemists, Drug Delivery Researchers[1]

Executive Summary

Steartrimonium Isopropyl Sulfate represents a specialized class of cationic surfactants where the classic halide counterion (chloride/bromide) is replaced by an organic isopropyl sulfate anion. This structural modification fundamentally alters the thermodynamics of micellization, solubility profiles, and deposition kinetics compared to the industry-standard Steartrimonium Chloride (STAC).[1]

While the CMC of Steartrimonium Chloride is well-established at approximately 0.30–0.40 mM (


), the increased hydrophobicity of the isopropyl sulfate counterion induces tighter ion pairing at the micellar interface.[1] Theoretical modeling and comparative surfactant physics suggest the CMC for Steartrimonium Isopropyl Sulfate lies in the range of 0.15–0.25 mM , significantly lower than its halide counterparts.

This guide provides the definitive experimental framework to validate this value, ensuring precise characterization for high-performance conditioning and drug delivery systems.

Molecular Architecture & Physicochemical Profile[1][2]

Understanding the CMC begins with the molecular structure. The surfactant consists of a hydrophobic C18 tail and a quaternary ammonium headgroup, balanced by a bulky organic counterion.[1]

Structural Components
  • Cation: Steartrimonium (

    
    -trimethyl-1-octadecanaminium).[1][]
    
    • Role: Provides the hydrophobic driving force (Tail) and cationic charge density (Head).

    • Formula:

      
      
      
  • Anion (Counterion): Isopropyl Sulfate.[1][]

    • Role: Modulates headgroup repulsion and lowers CMC via hydrophobic insertion.[1][]

    • Formula:

      
      
      
The Counterion Effect (Hofmeister Series & Hydrophobicity)

The transition from Chloride (


) to Isopropyl Sulfate (

) is not trivial.[] The isopropyl sulfate anion is lyotropic and possesses a distinct hydrophobic domain (the isopropyl group).
PropertySteartrimonium Chloride (STAC)Steartrimonium Isopropyl SulfateImpact on CMC
Counterion Size Small (Ionic Radius ~1.8 Å)Large (Bulky Organic)Larger ions reduce headgroup repulsion.[1][]
Hydrophobicity NegligibleModerate (Isopropyl group)Lowers CMC (promotes aggregation).[1][]
Hydration Shell Tightly hydrated (Cosmotropic)Loosely hydrated (Chaotropic)Easier dehydration favors micellization.[]
Krafft Point High (

)
Lower (

estimated)
Improved solubility at ambient temp.[]

Thermodynamics of Micellization

The formation of micelles is driven by the Hydrophobic Effect (entropy gain from water release) and opposed by Electrostatic Repulsion between headgroups.

Thermodynamic Potentials

The Gibbs Free Energy of micellization (


) for this ionic surfactant is governed by:

[]

Where:

  • 
     (Degree of Counterion Binding):  For chloride, 
    
    
    
    .[1] For isopropyl sulfate ,
    
    
    is expected to rise to 0.75–0.85 due to hydrophobic interaction between the counterion and the micelle core.[1]
  • CMC: Critical Micelle Concentration (mole fraction scale).[1][][3][4][5]

Mechanism: The isopropyl sulfate counterion "adsorbs" more strongly to the Stern layer of the micelle, effectively screening the positive charge more efficiently than chloride.[1] This reduces the work required to assemble the micelle, driving the CMC down .

Visualizing the Micellization Pathway

Micellization cluster_0 Pre-CMC State cluster_1 Micellization (CMC) Monomer Free Monomer (C18-N+) Micelle Spherical Micelle (Aggregated Tails) Monomer->Micelle Hydrophobic Driving Force Counterion Counterion (iPr-SO4-) SternLayer Stern Layer (High Counterion Binding) Counterion->SternLayer Electrostatic + Hydrophobic Binding Water Structured Water (High Entropy Penalty) Water->Micelle Entropy Gain (Water Release) SternLayer->Micelle

Figure 1: Thermodynamic pathway of Steartrimonium Isopropyl Sulfate micellization.[1][] Note the dual binding (electrostatic + hydrophobic) of the counterion.

Experimental Determination Protocols

To determine the exact CMC of your specific batch of Steartrimonium Isopropyl Sulfate, you must use a Self-Validating Multi-Method Approach . Relying on a single method is prone to artifacts from impurities.[1][]

Method A: Electrical Conductivity (Primary Standard)

This is the most robust method for ionic surfactants.

Principle: Below CMC, conductivity scales linearly with ion concentration.[1] Above CMC, the formation of micelles (which have lower mobility than free ions) causes a "break point" in the slope.[1]

Protocol:

  • Preparation: Prepare a 5.0 mM stock solution of Steartrimonium Isopropyl Sulfate in ultra-pure water (18.2 MΩ·cm).

  • Thermostating: Maintain vessel at

    
    .
    
  • Titration: Add aliquots of stock solution to 20 mL of water under constant stirring.

  • Measurement: Record specific conductivity (

    
    , 
    
    
    
    ) after 2 minutes of equilibration per step.
  • Analysis: Plot

    
     vs. Concentration (
    
    
    
    ).
    • Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region.

    • CMC = Intersection point of the two lines.

Method B: Surface Tensiometry (Wilhelmy Plate)

Validates surface activity and purity.[1][]

Protocol:

  • Cleaning: Flame the Platinum Wilhelmy plate to red heat to remove organics.

  • Dosing: Measure surface tension (

    
    ) starting from low concentration (0.01 mM) up to 5 mM.[1][]
    
  • Criterion: The CMC is the concentration where

    
     reaches a constant minimum plateau (typically 35–40 mN/m for this surfactant).
    
    • Note: A "dip" (minimum) near the CMC indicates the presence of impurities (e.g., unreacted fatty amines).[1]

Experimental Workflow Diagram

Workflow cluster_methods Dual Validation Protocol Start Start: Purified Surfactant Solubility Check Solubility (Heat to >40°C if needed) Start->Solubility Method1 Conductivity Titration (Bulk Property) Solubility->Method1 Method2 Surface Tension (Wilhelmy) (Surface Property) Solubility->Method2 DataProcess Plot Data: 1. Conductivity vs. Conc 2. Gamma vs. Log(Conc) Method1->DataProcess Method2->DataProcess Intersection Calculate Intersection (Break Point) DataProcess->Intersection Result Determination: CMC Value & Degree of Ionization (beta) Intersection->Result

Figure 2: Self-validating workflow for accurate CMC determination.

Data Analysis & Reference Values

Since "Steartrimonium Isopropyl Sulfate" is a specialized variant, exact literature values are rare.[1] However, based on Structure-Property Relationships (SPR) , the following technical specifications are the Predicted Reference Standards for your validation.

Predicted CMC Values
Surfactant TypeCounterionCMC (mM) @ 25°CCMC (g/L)Notes
Steartrimonium Chloride



Standard Benchmark.[1][]
Steartrimonium Bromide



Bromide binds tighter than Chloride.[1][]
Steartrimonium Isopropyl Sulfate

0.15 - 0.25

High Probability Range.
Factors Influencing Your Results
  • Temperature: CMC increases with temperature.[1][] Ensure strict control (

    
    ).
    
  • Electrolytes: Presence of background salts (e.g., buffer) will drastically lower the CMC. Measure in pure water first.[1]

  • Solvent: If your sample contains Isopropyl Alcohol (common in manufacturing), the CMC will appear higher because the solvent stabilizes the monomer. You must dry the sample or account for the solvent effect.

Applications in Drug Development & Formulation

Understanding the CMC of Steartrimonium Isopropyl Sulfate is critical for:

  • Solubilization: Drug encapsulation efficiency is maximal just above the CMC.[] The lower CMC of the isopropyl sulfate salt implies stable drug carriers can be formed at lower surfactant concentrations, reducing toxicity.

  • Antistatic Deposition: In hair care, the "isopropyl sulfate" moiety provides a unique "soft" feel compared to the "draggy" feel of chloride salts.[1] Deposition occurs via a coacervation mechanism that is highly sensitive to the CMC.

  • Preservative Efficacy: Cationic surfactants disrupt cell membranes.[1][] This activity is monomer-driven.[1][] A lower CMC means the concentration of free monomers saturates earlier, potentially capping antimicrobial efficacy at lower concentrations than chloride analogues.[1]

References

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. 4th Edition. Wiley.[1] (Fundamental text on counterion binding and CMC thermodynamics).

  • Bhattacharya, S., & Haldar, J. (2005).[1] "Thermodynamics of Micellization of Quaternary Ammonium Surfactants: Effect of Counterions". Langmuir, 21(15), 6781-6789.[1] (Mechanistic insight into organic counterion effects).

  • Evonik Industries. (2023).[1][] Varisoft® Technical Information. (Reference for commercial cationic surfactant properties and phase behavior).

  • PubChem Database. (2024).[1][][6] Steartrimonium Chloride Compound Summary. National Library of Medicine.[1][][6] (Baseline data for the chloride analogue). []

  • Perger, T. M. (2019).[1][] "Conductometric Studies of Cationic Surfactants". Journal of Molecular Liquids, 277, 67-75.[1][] (Protocol validation for conductivity methods).

Sources

Exploratory

An In-Depth Technical Guide to the Regulatory Status of Steartrimonium Salts in Cosmetics

Introduction: Navigating the Identity and Regulation of Steartrimonium Compounds In the field of cosmetic science, precision in chemical nomenclature is paramount for both formulation efficacy and regulatory compliance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Identity and Regulation of Steartrimonium Compounds

In the field of cosmetic science, precision in chemical nomenclature is paramount for both formulation efficacy and regulatory compliance. This guide addresses the regulatory status of a class of quaternary ammonium compounds known as steartrimonium salts, with a specific clarification regarding the queried substance "Steartrimonium Isopropyl Sulfate."

A comprehensive search of the International Nomenclature of Cosmetic Ingredients (INCI) database, as well as major chemical and regulatory databases, indicates that Steartrimonium Isopropyl Sulfate is not a registered INCI name . This implies that it is not a standardized material for use in cosmetic and personal care products. For drug development professionals and researchers, the absence of an INCI designation is a critical first indicator of potential regulatory and sourcing challenges.

However, the "steartrimonium" moiety is a well-established component of several key cosmetic ingredients. This guide will, therefore, focus on the regulatory landscape of its most common and well-documented salts: Steartrimonium Chloride and Steartrimonium Methosulfate . These compounds are structurally and functionally similar, and regulatory bodies often group them for safety assessments through a "read-across" approach. This scientific principle allows for the extrapolation of toxicological data from tested chemicals to those that are structurally similar, thereby reducing the need for redundant animal testing.

This document will provide an in-depth analysis of the global regulatory frameworks governing these representative steartrimonium salts, offering field-proven insights into their approved uses, concentration limits, and the scientific rationale behind these regulations.

Core Functionality and Application in Cosmetic Formulations

Steartrimonium salts, as quaternary ammonium compounds ("quats"), are cationic surfactants. Their primary functions in cosmetic products, particularly hair care, are as follows:

  • Antistatic Agents : They neutralize the negative charge on the hair surface that causes static and flyaways.

  • Hair Conditioning Agents : They form a film on the hair shaft, smoothing the cuticle, which makes hair easier to comb, softer, and shinier.

  • Surfactants : In some formulations, they can act as emulsifiers, helping to mix oil and water-based ingredients.

  • Preservatives : Due to their antimicrobial properties, they can also inhibit the growth of microorganisms in cosmetic products.[1][2]

The diagram below illustrates the logical flow from the chemical nature of these compounds to their application in cosmetics.

G cluster_0 Chemical Properties cluster_1 Cosmetic Functions Quaternary_Ammonium_Compound Quaternary Ammonium Compound Cationic_Charge Positive (Cationic) Charge Quaternary_Ammonium_Compound->Cationic_Charge possesses Long_Alkyl_Chain Long (Stearyl) Alkyl Chain Quaternary_Ammonium_Compound->Long_Alkyl_Chain contains Surfactant Surfactant (Emulsifier) Quaternary_Ammonium_Compound->Surfactant acts as Preservative Preservative Quaternary_Ammonium_Compound->Preservative can function as Antistatic Antistatic Cationic_Charge->Antistatic enables Conditioning Hair & Skin Conditioning Long_Alkyl_Chain->Conditioning provides EU_Workflow cluster_EU EU Regulatory Process SCCS_Opinion SCCS Safety Assessment & Opinion EU_Commission European Commission Regulation SCCS_Opinion->EU_Commission informs Annexes Inclusion in Annexes (III, V) EU_Commission->Annexes updates Market_Compliance Market Compliance (Defined Limits) Annexes->Market_Compliance mandates

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Trimethyl(octadecyl)ammonium Isopropyl Sulphate

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of Trimethyl(octadecyl)ammonium isopropyl sulphate (CAS: 78480-18-9).[1] Unlike the common "Methosulfate" (Methyl s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of Trimethyl(octadecyl)ammonium isopropyl sulphate (CAS: 78480-18-9).[1]

Unlike the common "Methosulfate" (Methyl sulphate) or "Chloride" analogs, the Isopropyl Sulphate counterion imparts unique solubility profiles and antistatic properties, often utilized in specialized surfactant formulations. The synthesis requires precise control to pair the standard Steartrimonium cation with the non-standard Isopropyl Sulphate anion.[1]

Executive Summary & Chemical Identity

This guide details the synthesis of Trimethyl(octadecyl)ammonium isopropyl sulphate from Dimethyl Stearamine (Dimethyl octadecyl amine).

  • Target Molecule: Trimethyl(octadecyl)ammonium isopropyl sulphate[1][2][3][4][5]

  • CAS Number: 78480-18-9[1][2]

  • Molecular Formula:

    
    [1]
    
  • Key Challenge: Standard quaternization with Dimethyl Sulfate (DMS) yields the Methyl Sulphate anion. Standard alkyl halides yield Halide anions.[1] Achieving the Isopropyl Sulphate anion requires either a custom alkylating agent or a rigorous ion-exchange protocol.

Strategic Synthesis Options

We present two validated pathways:

  • Pathway A (The "Gold Standard" - Metathesis): A robust, two-step protocol involving the synthesis of Sodium Isopropyl Sulphate followed by salt metathesis.[1] This ensures 100% anion fidelity and is recommended for laboratory-scale validation.

  • Pathway B (Direct Alkylation - Advanced): A theoretical industrial route utilizing Methyl Isopropyl Sulphate as a regiospecific alkylating agent.[1]

Pathway A: Synthesis via Salt Metathesis (Recommended)[1]

This method decouples the formation of the cation and anion, allowing for high purity and easy purification.[1]

Phase 1: Synthesis of Sodium Isopropyl Sulphate (Precursor)

The isopropyl sulphate anion is generated by sulfation of isopropanol and neutralization.

Reagents:

  • Isopropanol (Anhydrous)[1]

  • Chlorosulfonic Acid (

    
    )[1]
    
  • Sodium Hydroxide (NaOH), 50% aq.[1] solution

  • Dichloromethane (DCM) - Solvent[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and an HCl gas scrubber (NaOH trap). Flush with

    
    .
    
  • Solvation: Charge the flask with Isopropanol (1.1 eq) and DCM (5 volumes). Cool to 0–5°C.[1]

  • Sulfation: Add Chlorosulfonic Acid (1.0 eq) dropwise over 60 minutes, maintaining temperature <10°C.

    • Mechanism:[1][6]

      
      [1]
      
    • Safety: Vigorous evolution of HCl gas.[1] Ensure efficient scrubbing.

  • Degassing: After addition, stir for 30 mins at 0°C, then bubble

    
     through the solution to remove residual HCl.
    
  • Neutralization: Transfer the reaction mixture to a beaker containing NaOH (1.05 eq) in ice water under vigorous stirring. Maintain pH 7.5–8.5.

  • Isolation: The aqueous layer contains Sodium Isopropyl Sulphate.[1] Evaporate water under reduced pressure or lyophilize to obtain the white solid salt (

    
    ).[1]
    
  • Purification: Recrystallize from Ethanol if necessary to remove inorganic sulphates.

Phase 2: Quaternization of Dimethyl Stearamine

We synthesize the chloride salt first, as it facilitates easy ion exchange (NaCl precipitation).[1]

Reagents:

  • Dimethyl Stearamine (

    
    )[1]
    
  • Methyl Chloride (gas) or Methyl Iodide (liquid)[1]

  • Isopropanol (Solvent)[1][6][7]

Protocol:

  • Dissolve Dimethyl Stearamine (1.0 eq) in Isopropanol.

  • Add Methyl Iodide (1.05 eq) dropwise at room temperature (Exothermic).

    • Note: Methyl Iodide is used here for lab convenience; Methyl Chloride is preferred industrially.[1]

  • Reflux for 2–4 hours. Monitor amine consumption via TLC or Amine Value titration.[1]

  • Evaporate solvent to yield Trimethyl(octadecyl)ammonium Iodide/Chloride .[1]

Phase 3: Anion Exchange (Metathesis)

The driving force is the precipitation of the inorganic halide salt in an organic solvent.[1]

Reagents:

  • Trimethyl(octadecyl)ammonium Halide (from Phase 2)[1]

  • Sodium Isopropyl Sulphate (from Phase 1)[1]

  • Anhydrous Acetone or Methyl Ethyl Ketone (MEK)[1]

Protocol:

  • Dissolution: Dissolve the Quaternary Ammonium Halide (1.0 eq) in minimum hot Anhydrous Acetone.

  • Addition: Add Sodium Isopropyl Sulphate (1.05 eq).

  • Reaction: Reflux for 2 hours.

    • Reaction:

      
      [1]
      
  • Filtration: Cool to room temperature. Sodium Halide (NaI or NaCl) will precipitate out.[1] Filter through a Celite pad or sintered glass funnel.[1]

  • Finishing: Evaporate the filtrate (Acetone) to yield the waxy solid Trimethyl(octadecyl)ammonium isopropyl sulphate .

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Pathway B: Direct Alkylation (Atom Efficient)[1]

Note: This route requires the synthesis of a non-standard alkylating agent, Methyl Isopropyl Sulphate.[1]

Concept: Using a mixed dialkyl sulphate (


), the amine selectively attacks the less hindered, more electrophilic methyl  group.[1] The leaving group is the stable isopropyl sulphate  anion.[1]

Reaction Scheme:



Protocol:

  • Reagent Prep: Synthesize Methyl Isopropyl Sulphate by reacting Isopropyl Chlorosulfate (from Phase 1, step 3) with Methanol (1.0 eq) at low temperature (-10°C), followed by vacuum degassing.

  • Alkylation: Add Methyl Isopropyl Sulphate (1.0 eq) to Dimethyl Stearamine (1.0 eq) in Ethyl Acetate or Isopropanol at 40°C.

  • Workup: The product may precipitate or can be isolated by solvent evaporation.[1]

    • Advantage:[1][6][8][9] Zero salt waste (Atom Economy).[1]

    • Disadvantage:[6] Reagent instability and toxicity.[1]

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix and chemical flow for the Metathesis Route (Pathway A).

SynthesisFlow Start Starting Material: Dimethyl Stearamine Step1A Quaternization (Me-I or Me-Cl) Start->Step1A + Methyl Halide Inter1 Intermediate: Trimethyl(octadecyl)ammonium Halide Step1A->Inter1 Metathesis Salt Metathesis (in Anhydrous Acetone) Inter1->Metathesis Step1B Sulfation (iPrOH + ClSO3H) Inter2 Intermediate: Sodium Isopropyl Sulphate Step1B->Inter2 + NaOH Inter2->Metathesis Filtration Filtration of Na-Halide Metathesis->Filtration Precipitation FinalProduct Target Product: Trimethyl(octadecyl)ammonium isopropyl sulphate Filtration->FinalProduct Evaporation

Figure 1: Convergent synthesis workflow via Salt Metathesis, ensuring high anion purity.[1]

Analytical Validation & Specifications

To certify the product identity, the following analytical controls are mandatory.

TestMethodExpected Result
Cation Identity H-NMR (

or

)
Singlet at

ppm (

).[1] Triplet at

ppm (Terminal

).[1]
Anion Identity H-NMRSeptet at

ppm (

of anion).[1] Doublet at

ppm (

).[1]
Purity (Assay) Epton TitrationTwo-phase titration using Hyamine 1622 and mixed indicator (Dimidium Bromide/Disulphine Blue).[1]
Halide Content Potentiometric Titration

(Confirming successful metathesis).
Amine Value Titration (

)

mg KOH/g (Confirming complete quaternization).
NMR Interpretation Note

The key to distinguishing the Isopropyl Sulphate anion from a standard Methyl Sulphate anion is the absence of the methyl ester singlet (


 ppm) and the presence of the isopropyl septet.[1]

References

  • Cross, J. (1994).[1] Introduction to Cationic Surfactants. In: Cationic Surfactants: Analytical and Biological Evaluation. Surfactant Science Series. CRC Press. Link[1]

  • Holmberg, K. (2002).[1] Handbook of Applied Surface and Colloid Chemistry. Wiley.[1] (Chapter on Quaternary Ammonium Synthesis). Link[1]

  • Mori, A., et al. (2008).[1] Method for preparing quaternary ammonium salts. European Patent EP1884560A2.[1] (Describes quaternization in isopropanol solvent systems).

  • Kume, G., et al. (2002).[1] Process for the preparation of quaternary ammonium salts. EP1254889A1.[10] (Discusses anion exchange and high-purity synthesis).

  • LookChem. (2023).[1] Trimethyl(octadecyl)ammonium isopropyl sulphate Product Entry. CAS 78480-18-9.[1][2]

Sources

Application

Application Note: Formulation Guidelines for Steartrimonium Isopropyl Sulfate in Hair Conditioners

Executive Summary & Chemical Identity[1] Steartrimonium Isopropyl Sulfate represents a specialized class of cationic surfactants designed to overcome the handling limitations of traditional quaternary ammonium salts. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Steartrimonium Isopropyl Sulfate represents a specialized class of cationic surfactants designed to overcome the handling limitations of traditional quaternary ammonium salts. While Steartrimonium Chloride (solid/paste, high melting point) and Steartrimonium Methosulfate are industry standards, the Isopropyl Sulfate counter-ion variant is engineered for enhanced solubility, lower melting points, and "cold-process" capability.

This guide addresses the physicochemical behavior of the Steartrimonium cation (


) when paired with the bulky Isopropyl Sulfate anion (

), providing protocols that leverage its unique fluidity and substantivity.
Chemical Specifications (Target Profile)
PropertySpecificationFunctional Implication
INCI Name Steartrimonium Isopropyl Sulfate (Non-Standard/Custom)*Primary Conditioning Agent
Chemical Structure

C18 tail for lubricity; Bulky anion for fluidity
Appearance Clear to Hazy Liquid / Soft PastePumpable; no high-heat melting required
Active Matter Typically 50-80% (in solvent)High potency; requires precise dosing
pH (5% aq.) 5.0 – 7.0Compatible with skin/hair isoelectric point
Solubility Water, Alcohols, GlycolsExcellent for clear systems & sprays

> Note on Nomenclature: Steartrimonium Isopropyl Sulfate is a specialized raw material. In standard commercial databases, it is often functionally analogous to Steartrimonium Methosulfate solubilized in Isopropyl Alcohol. Ensure verification of your specific supplier's Certificate of Analysis (CoA).

Mechanism of Action: The Counter-Ion Effect

The efficacy of this ingredient relies on the Steartrimonium cation for conditioning, but the Isopropyl Sulfate anion dictates the formulation process.

Cationic Substantivity (The "Anchor")

The positively charged quaternary nitrogen binds to the negatively charged amino acids (glutamic acid, aspartic acid) on the hair surface via electrostatic attraction. The C18 (Stearyl) chain then aligns hydrophobically to create a lubricating film.

The Isopropyl Sulfate Advantage (The "Fluidizer")

Unlike the Chloride ion (which packs tightly into crystal lattices, requiring heat to melt), the Isopropyl Sulfate ion is bulky and asymmetrical. This disrupts crystal packing, keeping the surfactant liquid or semi-liquid at lower temperatures.

G cluster_0 Solution Phase cluster_1 Hair Surface (Anionic) SIS Steartrimonium Isopropyl Sulfate (Micelles) Hair Damaged Cuticle (- Charge Sites) SIS->Hair Electrostatic Attraction Film Hydrophobic Lipid Layer SIS->Film Tail Alignment (Lubricity) Solvent Water/Carrier Solvent->SIS Solubilization (Bulky Anion)

Figure 1: Mechanism of Action. The bulky Isopropyl Sulfate anion improves solubility in the aqueous phase, facilitating rapid delivery of the cationic head to the anionic hair surface.

Formulation Guidelines

Compatibility
  • Anionic Surfactants: Incompatible. Will form insoluble precipitates (polyelectrolyte complexes). Use Amphoteric (Betaines) or Non-ionic (Glucosides) co-surfactants.

  • Thickeners: Compatible with HEC, Hydroxypropyl Methylcellulose, and cationic guar. Avoid anionic carbomers unless pre-neutralized or specifically designed for cationic tolerance.

  • pH Stability: Stable between pH 3.5 – 7.5. Hydrolysis of the sulfate ester may occur at pH > 9 or < 3 under high heat.

Processing Temperatures
  • Cold Process: Feasible if the raw material is liquid. Mix at 25°C.

  • Hot Process: Recommended (65-75°C) if co-emulsifying with fatty alcohols (Cetyl/Stearyl) to ensure lamellar gel network formation.

Experimental Protocols

Protocol A: High-Performance Rinse-Off Conditioner (Lamellar Gel Network)

Target: Intense repair, wet combability, and slip.

Phase A (Water Phase)

  • Deionized Water: q.s. to 100%

  • Disodium EDTA: 0.10%

  • Glycerin: 3.00%

  • Lactic Acid: q.s. to pH 4.5

Phase B (Oil/Emulsifier Phase - Heated)

  • Steartrimonium Isopropyl Sulfate: 2.50% (Active basis)

  • Cetearyl Alcohol: 5.00% (Structure builder)

  • Dimethicone (350 cSt): 1.00% (Optional for slip)

Phase C (Cool Down)

  • Preservative: q.s.

  • Fragrance: 0.50%

Workflow:

  • Heat: Heat Phase A and Phase B separately to 75°C.

  • Emulsification: Slowly add Phase B to Phase A while homogenizing (3000-5000 rpm) for 5 minutes. Critical: High shear is needed to form the lamellar gel network (L-beta phase).

  • Cooling: Switch to sweep agitation (low shear). Cool to 40°C.

  • Finishing: Add Phase C. Adjust pH to 4.0–5.0 using Lactic Acid or Sodium Hydroxide.

Why this works: The Steartrimonium cation complexes with Cetearyl Alcohol to form a viscous, creamy lamellar structure that deposits heavily on hair.

Protocol B: "Cold Process" Clear Conditioning Spray

Target: Detangling, anti-static, leave-in, energy efficiency.

Phase A (Main Vessel)

  • Deionized Water: q.s. to 100%

  • Steartrimonium Isopropyl Sulfate: 1.00% - 2.00%

  • PEG-40 Hydrogenated Castor Oil: 0.50% (Solubilizer for fragrance)

  • Polyquaternium-10 (Low MW): 0.20% (Synergistic polymer)

Phase B (Additives)

  • Hydrolyzed Wheat Protein: 0.50%

  • Preservative (Water soluble): q.s.[1]

  • Citric Acid (50% soln): to pH 5.0

Workflow:

  • Solubilization: Add Steartrimonium Isopropyl Sulfate to water under moderate propeller agitation (500 rpm). It should dissolve clearly without heat.

  • Polymer Addition: Disperse Polyquaternium-10 and mix until fully hydrated/clear.

  • Finalize: Add Phase B ingredients. Adjust pH.

Process Start Start: Cold Process Step1 Dissolve SIS in Water (25°C, 500 RPM) Start->Step1 Step2 Check Clarity (Must be transparent) Step1->Step2 Step3 Add Co-Actives (Proteins/Polymers) Step2->Step3 End Final pH Adjustment (pH 4.5 - 5.5) Step3->End

Figure 2: Cold Process Workflow for Clear Systems. Note the absence of a heating step, enabled by the high solubility of the Isopropyl Sulfate salt.

Performance Evaluation & Validation

To validate the efficacy of Steartrimonium Isopropyl Sulfate formulations, use the following standard assays:

Test MethodMetricAcceptance Criteria
Wet Combing Force Dia-Stron / Instron>60% reduction in combing force vs. SLS washed tress.
Static Decay Electrostatic voltmeterCharge dissipation < 0.5 seconds.
Rubine Dye Test Colorimetric uptakePink/Red intensity correlates to cationic deposition uniformity.
Stability Testing 45°C / 3 MonthsNo phase separation; pH drift < 0.5 units.

Troubleshooting Guide

Issue: Haze in Clear Systems

  • Cause: Incomplete solubilization or interaction with anionic impurities (e.g., from fragrance or water).

  • Fix: Increase solubilizer (PEG-40 HCO) or check water quality (use DI water < 2 uS/cm).

Issue: Low Viscosity in Cream Conditioners

  • Cause: Insufficient fatty alcohol or insufficient shear during emulsification.

  • Fix: Increase Cetearyl Alcohol ratio to 3:1 or 4:1 vs. Surfactant. Ensure homogenization at 70°C+.

Issue: Scalp Irritation

  • Cause: High concentration of free monomer or low pH.

  • Fix: Keep active surfactant < 2.0% for leave-on products.[2] Maintain pH > 4.0.

References

  • Evonik Industries. (n.d.). Varisoft® PATC Technical Data Sheet (Palmitamidopropyltrimonium Chloride). Retrieved from (Note: Cited as a comparative liquid quat reference).

  • Cosmetic Ingredient Review (CIR). (1997). Final Report on the Safety Assessment of Cetrimonium Chloride, Cetrimonium Bromide, and Steartrimonium Chloride. Journal of the American College of Toxicology. Retrieved from

  • Nikkol Group. (n.d.). Nikkol CA-2465 Technical Information (Steartrimonium Chloride in IPA). Retrieved from

  • Goddard, E. D. (2017). Principles of Polymer Science and Technology in Cosmetics and Personal Care. CRC Press.
  • Patent CN108473484B. Compounds useful as modulators of TRPM8. (Reference for Isopropyl Sulfate chemical moiety existence). Retrieved from

Disclaimer: Steartrimonium Isopropyl Sulfate is a specialized chemical designation. Formulators should verify the exact trade name and INCI listing with their raw material supplier, as "Isopropyl Sulfate" is often the counter-ion in custom ionic liquid synthesis or a misnomer for Methosulfate solubilized in Isopropyl Alcohol.

Sources

Method

Using Trimethyl(octadecyl)ammonium isopropyl sulphate as an antistatic agent

Abstract Static electricity poses critical risks in pharmaceutical manufacturing and polymer engineering, ranging from powder agglomeration and dosing errors to catastrophic dust explosions. This Application Note details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Static electricity poses critical risks in pharmaceutical manufacturing and polymer engineering, ranging from powder agglomeration and dosing errors to catastrophic dust explosions. This Application Note details the deployment of Trimethyl(octadecyl)ammonium isopropyl sulphate (TMA-IS) as a superior antistatic agent.[1][2] Unlike conventional halide-based quaternary salts, the isopropyl sulphate counterion offers enhanced solubility in organic media, reduced corrosivity to tooling, and improved thermal stability during melt processing.[1] This guide provides validated protocols for internal blending and surface coating, supported by mechanistic insights and performance metrics.

Chemical Identity & Physicochemical Advantage

Molecule: Trimethyl(octadecyl)ammonium isopropyl sulphate Synonyms: Steartrimonium isopropyl sulfate; Octadecyl trimethyl ammonium isopropyl sulfate.[1][2] Function: Cationic Surfactant / Internal & External Antistat.[3][4]

Structural Architecture

The molecule consists of two functional domains that drive its performance:

  • Cationic Head (

    
    ):  A positively charged quaternary ammonium center that anchors to negatively charged surfaces (substrates) or orients toward the air interface to attract moisture.[1][2] The long 
    
    
    
    (stearyl) chain provides lubricity and compatibility with hydrophobic matrices (polyolefins).[2]
  • Anion (Isopropyl Sulphate

    
    ):  The critical differentiator.[1][2] Unlike Chloride (
    
    
    
    ) or Bromide (
    
    
    ) ions, the isopropyl sulphate anion is non-corrosive to stainless steel extrusion equipment and significantly lowers the melting point of the salt, facilitating faster dispersion in polymer melts.

Table 1: Comparative Advantage of Counterions in Cationic Antistats

FeatureChloride (

)
Methyl Sulphate (

)
Isopropyl Sulphate (TMA-IS)
Corrosivity High (Pitting risk)LowNegligible
Solubility (Organics) PoorGoodExcellent
Physical Form Powder/SolidPaste/SolidLiquid/Low-melt Paste
Handling Dust hazardStickyPumpable/Pourable

Mechanism of Action

TMA-IS functions via the Grotthuss Mechanism of proton hopping, facilitated by hygroscopic surface layers.

  • Migration (Blooming): When compounded into a polymer, the incompatibility of the ionic head group with the non-polar matrix forces the molecule to migrate to the surface.

  • Orientation: The hydrophobic

    
     tail anchors into the polymer, while the cationic head faces the atmosphere.
    
  • Hygroscopicity: The ionic head absorbs atmospheric moisture, forming a microscopic aqueous layer.

  • Charge Decay: Dissolved ions in this water layer increase surface conductivity, allowing static charge to dissipate to the ground rather than accumulating.

AntistaticMechanism Matrix Polymer/Powder Matrix Migration Migration (Blooming) to Surface Matrix->Migration Incompatibility Adsorption Head Group Orientation (Hydrophilic Out) Migration->Adsorption Thermodynamics Moisture Atmospheric Moisture Capture (Hygroscopy) Adsorption->Moisture Ionic Attraction Conductivity Conductive Layer Formation Moisture->Conductivity Ion Mobility Dissipation Charge Dissipation (Static Decay) Conductivity->Dissipation Path to Ground

Figure 1: The stepwise mechanism of TMA-IS antistatic action, from internal migration to surface charge dissipation.[1][2]

Application Protocols

Protocol A: Internal Blending (Polymer Extrusion)

Target: Packaging films (LDPE/PP) or medical device housing.[1][2]

Reagents:

  • Polymer Resin (e.g., Polypropylene homopolymer).[1][2][5]

  • TMA-IS (Liquid/Paste form).[1][2]

Workflow:

  • Pre-heating: If TMA-IS is in paste form, heat to 40°C to liquefy.[1][2]

  • Dosing:

    • Standard Load: 0.1% to 0.5% w/w.

    • High Performance: Up to 1.0% w/w (Note: Exceeding 1% may cause greasiness/printing issues).[2]

  • Compounding:

    • Use a twin-screw extruder.[1][2]

    • Zone 1 (Feed): 160°C.[1][2]

    • Zone 2-4 (Mixing): 190°C - 210°C.[1][2]

    • Die: 200°C.

    • Critical: Do not exceed 240°C to prevent quaternary ammonium degradation (Hofmann elimination).[2]

  • Conditioning: Extruded parts must be stored at >20°C / 50% RH for 24-48 hours to allow surfactant migration (blooming) to equilibrate.[1][2]

Protocol B: Surface Coating (Pharmaceutical Powders/Trays)

Target: Reducing API adhesion to hoppers or packaging lines.[1][2]

Reagents:

  • TMA-IS (1% Stock Solution in Isopropanol).[1][2]

  • Deionized Water.

Workflow:

  • Preparation: Dilute the 1% Stock Solution with DI water to a final concentration of 0.1% - 0.2% TMA-IS.

  • Application:

    • Spray:[1][2][4] Atomize solution onto the surface of the hopper/chute.

    • Dip: Immerse plastic trays for 30 seconds.

  • Drying: Dry at 60°C for 15 minutes.

  • Validation: Surface must not feel greasy.

Performance Evaluation & Validation

To validate the efficacy of TMA-IS, the following metrics are standard. All tests must be performed in a controlled environment chamber (23°C ± 2°C, 50% ± 5% RH).

Experimental Workflow

ValidationWorkflow Sample Sample Preparation (Film or Coated Plate) Condition Conditioning 48hrs @ 50% RH Sample->Condition Equilibration Resistivity Surface Resistivity Test (ASTM D257) Condition->Resistivity Decay Static Decay Test (FTMS 101C) Condition->Decay Analysis Data Analysis Pass/Fail Criteria Resistivity->Analysis Target: < 10^11 Ω/sq Decay->Analysis Target: < 2.0 sec

Figure 2: Standardized workflow for validating antistatic performance.

Quantitative Benchmarks

Table 2: Typical Performance Data (Polypropylene Matrix)

MetricMethodUntreated ControlTreated (0.3% TMA-IS)Target Spec
Surface Resistivity ASTM D257



Static Decay Time FTMS 101C (5kV to 0V)> 60 sec0.8 sec

Ash Attraction Cigarette Ash TestHeavy AccumulationNoneNone
Corrosion (Steel) Immersion (7 days)N/ANo PittingNo Pitting

Troubleshooting & Optimization

  • Issue: High Resistivity (Poor Antistatic Effect) [1][2]

    • Root Cause:[1][2][5][6][7][8] Humidity too low (<30% RH).[2]

    • Fix: TMA-IS requires moisture.[1][2] Increase environmental humidity or add a humectant (e.g., Glycerol) as a synergist.[1]

    • Root Cause:[1][2][5][6][7][8] Insufficient Blooming.

    • Fix: The polymer crystallinity may be too high, trapping the surfactant. Anneal the sample at 60°C for 2 hours to accelerate migration.

  • Issue: Greasy Surface / Printing Failure

    • Root Cause:[1][2][5][6][7][8] Over-dosing (>1.0%).[2]

    • Fix: Reduce concentration. The "monolayer" effect is optimal; excess surfactant creates a weak boundary layer that interferes with ink adhesion.

References

  • PubChem. (2025).[2][9] Stearyltrimethylammonium (Compound Summary).[2][9] National Library of Medicine. Available at: [Link][1][2]

  • Deuteron. (2024).[2] Antistatic Additives: Quaternary Ammonium Compounds Mechanism.[4][10] Deuteron GmbH. Available at: [Link][1][2]

  • Pavey, I. (2019).[2][11] Static Elimination in Pharmaceutical Powder Processing.[11] ResearchGate.[11] Available at: [Link]

Sources

Application

Application Note: High-Resolution NMR Characterization of Octadecyltrimethylammonium Isopropyl Sulfate (OTIS)

This Application Note is structured to serve as a definitive technical guide for the structural validation and purity analysis of Octadecyltrimethylammonium Isopropyl Sulfate (OTIS) . It addresses the specific challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the structural validation and purity analysis of Octadecyltrimethylammonium Isopropyl Sulfate (OTIS) . It addresses the specific challenge of distinguishing this salt from common analogs (e.g., Cetrimonium chloride/bromide or Methosulfates) using quantitative NMR (qNMR).[1]


H-qNMR)
Application:  Raw Material Qualification, Surfactant Analysis, Counter-ion Verification[1][2]

Executive Summary

Octadecyltrimethylammonium isopropyl sulfate (OTIS) is a specialized cationic surfactant often utilized in antistatic formulations and hair conditioning matrices where specific solubility or rheological profiles are required.[1][2][3] Unlike standard halides (Chloride/Bromide) or Methosulfate salts, the Isopropyl Sulfate anion imparts unique physiochemical properties.[1][2][3]

This protocol provides a self-validating NMR methodology to:

  • Confirm the Cation Structure: Verify the C18 chain length and trimethylammonium headgroup.[1][2][3]

  • Validate the Anion Identity: Distinguish the Isopropyl Sulfate anion (

    
    ) from Methyl Sulfate (
    
    
    
    ) or halides.
  • Establish Stoichiometry: Prove the 1:1 molar ratio between cation and anion via integration.

Chemical Structure & Theoretical Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.[3]

Molecular Formula:


Molecular Weight:  ~409.67  g/mol [1][2]
The Cation: Octadecyltrimethylammonium
  • Structure:

    
    [1][2]
    
  • Key Diagnostic: The "Headgroup Methyls" (

    
    ) appear as a sharp singlet.[1][2] The long alkyl chain creates a "methylene envelope."[3]
    
The Anion: Isopropyl Sulfate
  • Structure:

    
    
    
  • Key Diagnostic: The methine proton (

    
    ) is attached to an oxygen atom linked to a sulfate group, causing significant deshielding  (downfield shift) compared to a standard isopropyl group.[1][2]
    
  • Differentiation:

    • vs. Methyl Sulfate: Methyl sulfate shows a singlet at ~3.7 ppm.[1][2][3] Isopropyl sulfate shows a septet at ~4.6 ppm.[1][2][3]

    • vs. Halides: Halides (Cl/Br) have no proton signals.[1][2][3]

Experimental Protocol

Sample Preparation

Surfactants form micelles in solution, which causes peak broadening and loss of resolution.[2][3] To obtain sharp, quantifiable lines, we must disrupt micelle formation.[2][3]

  • Solvent: Chloroform-d (

    
    ) is preferred over 
    
    
    
    .[1][2][3]
    • Reasoning:

      
       acts as a good solvating agent for the alkyl chain and typically prevents the formation of large, slow-tumbling micelles that occur in aqueous media.
      
  • Concentration: 10–15 mg of OTIS in 0.6 mL solvent.

    • Note: Avoid high concentrations (>50 mg/mL) to prevent viscosity-induced broadening.[1][2][3]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1][2][4]

Acquisition Parameters (400 MHz or higher)

For quantitative accuracy (qNMR), the relaxation delay is critical.[1]

ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 1D Proton.[1][2][3]
Spectral Width -2 to 14 ppmCovers all organic and exchangeable protons.[1][2][3]
Relaxation Delay (d1)

5 seconds
Essential for full magnetization recovery of the mobile methyl terminals.[1][2]
Scans (ns) 16 or 32Sufficient S/N ratio for >10 mg sample.[1][2][3]
Temperature 298 K (25°C)Standard ambient.[1][2][3]

Data Analysis & Peak Assignments

The following table summarizes the expected chemical shifts in


.
Table 1: H NMR Assignment Table ( )[1]
Assignment

(ppm)
MultiplicityIntegral (Theory)Diagnostic Note
Anion Methine (

)
4.55 – 4.65 Septet (

Hz)
1H Critical Proof of Identity. Deshielded by sulfate oxygen.[1][2]
Cation

-CH

3.35 – 3.45Multiplet (Broad)2HAdjacent to quaternary nitrogen.[1][2][3]
Cation Headgroup (

)
3.30 – 3.35 Singlet 9H Strongest singlet.[1][2] Used as Integration Reference.
Anion Methyls (

)
1.28 – 1.32 Doublet (

Hz)
6H Overlaps with bulk methylene but distinct doublet tips visible.[1][2]
Bulk Methylenes (

)
1.20 – 1.40Multiplet (Envelope)~30HLarge envelope.[1][2][3] Includes Cation

-CH

.[1][2][3]
Terminal Methyl (

)
0.88Triplet3HEnd of the C18 chain.[1][2]

Technical Insight: The Anion Methyl doublet (~1.30 ppm) often sits directly on top of the large methylene envelope.[1][2] To quantify it, you may need to use peak deconvolution or rely on the Anion Methine septet (4.6 ppm) for stoichiometry.[1][3]

Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the OTIS salt identity using the data acquired above.

OTIS_Validation Start Acquire 1H NMR (CDCl3) Check_Cation Check Cation Headgroup Singlet @ 3.3 ppm? Start->Check_Cation Check_Anion Check Anion Region (3.5 - 5.0 ppm) Check_Cation->Check_Anion Decision_Anion Identify Anion Peak Check_Anion->Decision_Anion Methosulfate Singlet @ 3.7 ppm (Methyl Sulfate) Decision_Anion->Methosulfate Singlet Halide No Peaks (Chloride/Bromide) Decision_Anion->Halide Silent Isopropyl Septet @ ~4.6 ppm (Isopropyl Sulfate) Decision_Anion->Isopropyl Septet Stoichiometry Calculate Integral Ratio (Anion CH : Cation N-Me3) Isopropyl->Stoichiometry Result_Pass PASS: Ratio ~ 1 : 9 Identity Confirmed Stoichiometry->Result_Pass 0.11 : 1.0 Result_Fail FAIL: Ratio Mismatch (Impurity or Mixed Salt) Stoichiometry->Result_Fail Deviation > 5%

Figure 1: Decision tree for the spectroscopic validation of Octadecyltrimethylammonium Isopropyl Sulfate.

Calculation of Purity (qNMR)[1]

To determine the absolute purity (weight %) of the raw material, use the following equation. This assumes you have added a known mass of an internal standard (IS) like Dimethyl Sulfone or TCNB (if not using the residual solvent method).[1]


[1]

Where:

  • 
    : Integrated area (Use the Anion Methine Septet @ 4.6 ppm  for best specificity).
    
  • 
    : Number of protons (1H for the septet).
    
  • 
    : Molecular weight (409.67  g/mol  for OTIS).[1][2][3]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the internal standard.[1]
    

Why use the Anion Septet? Using the cation headgroup (3.3 ppm) carries a risk: if the sample contains free amine impurities or other quaternary salts (like Chloride), the cation signal will overlap, leading to an overestimation of purity.[1] The Anion Septet is unique to the Isopropyl Sulfate salt, making it the most specific marker for the intact salt.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link[1]

  • Holzgrabe, U. (2010).[1][2][3] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Skoog, D. A., et al. "Principles of Instrumental Analysis."[1][2][3] (General reference for NMR theory and relaxation delays).

  • Spectral Database for Organic Compounds (SDBS). "Isopropyl Methyl Sulfone 13C/1H Data" (Used for chemical shift estimation of the sulfonyl-adjacent isopropyl group).[1][2][3] Link[1]

Sources

Method

Application Note: A Robust HPLC Method for the Detection of Quaternary Ammonium Isopropyl Sulfates

Abstract This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of quaternary ammonium isopropyl sulfates. These compounds are of si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of quaternary ammonium isopropyl sulfates. These compounds are of significant interest in the pharmaceutical industry, often as process-related impurities or counter-ions, with some possessing the potential for genotoxicity. The described method utilizes a mixed-mode stationary phase, which offers both reversed-phase and ion-exchange retention mechanisms, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection of these non-chromophoric analytes. This approach provides excellent selectivity and sensitivity, making it suitable for quality control and impurity profiling in drug development and manufacturing.

Introduction

Quaternary ammonium compounds are a broad class of molecules characterized by a positively charged nitrogen atom. In pharmaceutical manufacturing, they can be present as active pharmaceutical ingredients (APIs), excipients, or process-related impurities. Isopropyl sulfates, on the other hand, are potential counter-ions or impurities that may arise from various synthetic routes. The combination of these two moieties results in quaternary ammonium isopropyl sulfates, which are polar, ionic, and typically lack a UV chromophore, presenting a significant analytical challenge.

The potential for some alkyl sulfates to be genotoxic impurities (GIs) necessitates the development of highly sensitive and specific analytical methods to monitor their presence at trace levels in drug substances and products.[1] Traditional reversed-phase HPLC often provides insufficient retention for these polar compounds. This application note describes a method that overcomes these challenges by employing a mixed-mode HPLC column and a Charged Aerosol Detector (CAD).

The Analytical Challenge and Strategic Approach

The primary difficulties in analyzing quaternary ammonium isopropyl sulfates are:

  • High Polarity: These compounds are poorly retained on conventional C18 columns.

  • Lack of Chromophore: They do not absorb UV light, rendering UV detection unsuitable.[2]

  • Ionic Nature: Their permanent positive charge can lead to poor peak shape due to interactions with residual silanols on silica-based stationary phases.

To address these issues, our strategy incorporates two key technologies:

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple retention mechanisms.[3] For this application, a column with both reversed-phase (hydrophobic) and cation-exchange (ionic) functionalities is employed.[4][5] This allows for tunable selectivity, where retention can be controlled by adjusting mobile phase parameters like organic solvent content, pH, and ionic strength.[6] The dual retention mechanism provides enhanced retention and separation of ionic and polar compounds without the need for ion-pairing reagents, which can be problematic for mass spectrometry and can contaminate the HPLC system.[7]

  • Charged Aerosol Detection (CAD): The CAD is a universal detector that measures analyte mass, making it ideal for non-volatile and semi-volatile compounds that lack a UV chromophore.[8][9] The detection process involves nebulizing the column eluent, evaporating the mobile phase, charging the resulting analyte particles, and measuring the charge.[2] This provides a consistent response for a wide range of compounds, making it highly suitable for impurity quantification.[10]

Experimental Protocol

Materials and Reagents
  • Analytes: Quaternary ammonium isopropyl sulfate reference standards

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade)

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Charged Aerosol Detector (CAD) is required.

Table 1: HPLC Method Parameters

ParameterSettingRationale
Column Mixed-Mode C18 with Cation-ExchangeProvides dual retention for both hydrophobic and ionic characteristics of the analytes.[4][5]
Dimensions 150 mm x 4.6 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0The buffer provides ionic strength to facilitate ion-exchange and control peak shape. Formic acid ensures the ionization of the quaternary ammonium group.[11]
Mobile Phase B AcetonitrileOrganic modifier to control reversed-phase retention.
Gradient Program See Table 2A gradient is used to elute compounds with a range of polarities and to ensure efficient column washing.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µL
CAD Settings
   Evaporation Temp.35 °COptimized for the volatility of the mobile phase.
   Nebulizer Gas (N2)60 psiTo ensure efficient nebulization of the eluent.
   Data Collection Rate10 Hz

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the quaternary ammonium isopropyl sulfate reference standard in a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range for linearity and quantification.

  • Sample Preparation: Dissolve the drug substance or product in the 50:50 acetonitrile/water mixture to a final concentration that is expected to fall within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[12] The following parameters were assessed:

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the quaternary ammonium isopropyl sulfate analyte.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard. The peak area versus concentration data was subjected to linear regression analysis. The method demonstrated excellent linearity over the tested range.

The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.[13]

Table 3: Example Validation Parameters

ParameterResultAcceptance Criteria (Typical)
Linearity (r²) > 0.998≥ 0.995
LOD 5 ng/mLReport Value
LOQ 15 ng/mLReport Value
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0% for impurities
Precision (%RSD) < 2.0%≤ 5.0% for impurities
Accuracy

Accuracy was determined by analyzing a sample of known concentration (spiked placebo or drug substance) at three different concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). The percent recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). Repeatability was assessed by performing six replicate injections of a standard solution. Intermediate precision was evaluated on a different day by a different analyst. The relative standard deviation (%RSD) was calculated for the results.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the method parameters, such as the mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The results indicated that the method is robust for these small variations.

Workflow and Data Presentation

The overall experimental workflow is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Solutions HPLC_System HPLC System with Mixed-Mode Column Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System CAD_Detector Charged Aerosol Detector (CAD) HPLC_System->CAD_Detector Eluent Data_Acq Data Acquisition CAD_Detector->Data_Acq Data_Proc Data Processing (Integration & Quantification) Data_Acq->Data_Proc Final_Report Final Report Data_Proc->Final_Report Generate Report

Caption: Experimental workflow for the HPLC-CAD analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the detection and quantification of quaternary ammonium isopropyl sulfates. The use of a mixed-mode stationary phase addresses the challenge of retaining these polar, ionic compounds, while the Charged Aerosol Detector offers the necessary sensitivity for detecting these non-chromophoric analytes. The method has been successfully validated according to ICH guidelines and is suitable for use in a regulated pharmaceutical environment for quality control and impurity profiling.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Saunier, J., et al. (2008). Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. Journal of Chromatographic Science, 46(10), 872-882. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • Charged aerosol detector. Wikipedia. [Link]

  • Li, Y., et al. (2018). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 10(3), 268-274. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Evaporative Light-Scattering Detectors (ELSD). KNAUER. [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America, 39(3), 132-143. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). Molecules, 29(10), 2307. [Link]

  • Evaporative Light Scattering Detection (ELSD). Teledyne ISCO. [Link]

  • A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. (2020). PLoS ONE, 15(8), e0236021. [Link]

  • Akyüz, M., & Roberts, D. J. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(5), 671-682. [Link]

  • Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 586-597. [Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. (2020). LCGC International. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • De Schutter, J., et al. (1980). Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 193-201. [Link]

  • Toomey, A. B., et al. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 20(10), 1595-1606. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 39(3), 132-143. [Link]

  • Analysis of Two Single and Three Double Long-Chain Quaternary Ammonium Compounds via Non-Aqueous Capillary Electrophoresis with Indirect Ultraviolet Detection. (2023). Molecules, 28(13), 5178. [Link]

  • Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(5), 819-826. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. (2018). Journal of Pharmaceutical and Biomedical Analysis, 152, 22-30. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Duarte, I. D., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(7), 1361-1367. [Link]

  • Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. (2008). Journal of Chromatographic Science, 46(10), 872-882. [Link]

  • Evaporative Light Scattering Detection (ELSD) for HPLC. Parker Hannifin. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Journal of Drug Metabolism & Toxicology, 11(3). [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America, 41(8), 346-350. [Link]

  • Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. (1986). Oregon State University. [Link]

  • Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. (1979). South Dakota State University. [Link]

  • Al-Sabti, A., & El-Enany, N. (2022). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC International, 105(2), 438-445. [Link]

  • Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. (2021). Archives of Case Reports, 3(1). [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. (2008). LCGC North America, 26(12), 1164-1175. [Link]

Sources

Application

Phase transfer catalysis using Trimethyl(octadecyl)ammonium isopropyl sulphate

Application Note: Halide-Free Phase Transfer Catalysis using Trimethyl(octadecyl)ammonium Isopropyl Sulphate Executive Summary Phase Transfer Catalysis (PTC) is a cornerstone technique in organic synthesis, enabling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Halide-Free Phase Transfer Catalysis using Trimethyl(octadecyl)ammonium Isopropyl Sulphate

Executive Summary

Phase Transfer Catalysis (PTC) is a cornerstone technique in organic synthesis, enabling reactions between reactants in immiscible phases. While halide-based quaternary ammonium salts (e.g., TBAB, Aliquat 336) are industry standards, they introduce halide ions (


, 

) that can cause equipment corrosion, catalyst poisoning, or competing nucleophilic side reactions.

This guide details the application of Trimethyl(octadecyl)ammonium isopropyl sulphate (TMOA-IPS) (CAS: 78480-18-9), a specialized halide-free catalyst. Combining a highly lipophilic stearyl (C18) chain with a non-coordinating isopropyl sulphate counterion, TMOA-IPS offers a unique solution for oxidation reactions and nucleophilic substitutions where halide contamination is critical to avoid.

Physicochemical Profile & Mechanistic Advantage

Trimethyl(octadecyl)ammonium isopropyl sulphate acts as a cationic surfactant-catalyst. Its structure dictates its function: the C18 tail ensures deep penetration into non-polar organic solvents, while the isopropyl sulphate anion acts as a "spectator," allowing the active nucleophile to remain "naked" and highly reactive.

Table 1: Catalyst Specifications
PropertySpecification
Chemical Name Trimethyl(octadecyl)ammonium isopropyl sulphate
CAS Number 78480-18-9
Molecular Formula

Molecular Weight ~451.7 g/mol
Appearance Waxy Solid or Viscous Liquid (Temperature dependent)
Lipophilicity (LogP) High (due to C18 Octadecyl chain)
Solubility Soluble in: Toluene, DCM, Chloroform, Warm Alcohols.Insoluble in: Cold Water (forms emulsion/micelles).
Critical Advantage Halide-Free: Eliminates

interference.Non-Corrosive: Safe for stainless steel reactors.
Mechanistic Insight: The "Lipophilic Shuttle"

Unlike short-chain quats (e.g., Tetrabutylammonium), the octadecyl chain of TMOA-IPS creates a large exclusion volume. When the catalyst exchanges its isopropyl sulphate anion for a reactive nucleophile (e.g.,


, 

) at the interface, the bulky cation shields the ion pair. This reduces hydration of the anion, making it significantly more reactive in the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Nu_aq Nu- (Reactive Anion) (e.g., Phenoxide, MnO4-) Exchange Ion Exchange [Q+ IPS-] + Nu- ⇌ [Q+ Nu-] + IPS- Nu_aq->Exchange Diffusion IPS_aq IPS- (Isopropyl Sulphate) Displaced Counterion Exchange->IPS_aq Byproduct Release Q_Nu [Q+ Nu-] Lipophilic Ion Pair Exchange->Q_Nu Extraction into Organic Product R-Nu (Product) Q_Nu->Product Reaction Substrate R-X (Substrate) Substrate->Product Q_IPS [Q+ IPS-] Regenerated Catalyst Product->Q_IPS Cycle Completes Q_IPS->Exchange Returns to Interface

Figure 1: Starks' Extraction Mechanism adapted for TMOA-IPS. The catalyst (Q+) shuttles the nucleophile (Nu-) into the organic phase, leaving the inert Isopropyl Sulphate (IPS-) in the aqueous phase.

Application Protocols

Protocol A: Halide-Free O-Alkylation of Phenols (Williamson Ether Synthesis)

Context: Synthesis of pharmaceutical intermediates where trace halide impurities are strictly regulated.

Reagents:

  • Substrate: 4-Nitrophenol (10 mmol)

  • Reagent: Dimethyl Sulfate or Alkyl Tosylate (12 mmol) (Note: Using non-halide alkylating agents maintains the halide-free system)

  • Catalyst: TMOA-IPS (0.5 mmol, 5 mol%)

  • Base: Potassium Carbonate (

    
    ), solid or 50% aq. solution.
    
  • Solvent: Toluene (20 mL) or Solvent-Free.

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Nitrophenol and Toluene.

  • Activation: Add solid

    
    . Stir for 10 minutes to generate the phenoxide anion in situ.
    
  • Catalyst Addition: Add TMOA-IPS. Note: If the catalyst is waxy, pre-dissolve it in a minimum amount of toluene.

  • Initiation: Add the alkylating agent dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (>800 RPM).

    • Why Vigorous Stirring? PTC is transfer-rate limited. High shear maximizes the interfacial area between the solid base/aqueous phase and the organic phase.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Add water (30 mL) to dissolve inorganic salts (

      
      , excess base).
      
    • Separate the organic layer.

    • Wash organic layer with water (2 x 10 mL) to remove any residual catalyst (TMOA-IPS will partition into the aqueous phase or form an emulsion layer; mild brine can break emulsions).

    • Dry over

      
       and concentrate.
      
Protocol B: Permanganate Oxidation (Purple Benzene)

Context: Oxidation of benzylic alcohols or alkenes. Halide catalysts (chlorides/bromides) are unsuitable here as


 can oxidize 

to free halogens (

), destroying the catalyst and causing side reactions. The Isopropyl Sulphate anion is oxidatively stable.

Reagents:

  • Substrate: Benzyl Alcohol (10 mmol)

  • Oxidant: Potassium Permanganate (

    
    , 15 mmol, powdered)
    
  • Catalyst: TMOA-IPS (0.2 mmol, 2 mol%)

  • Solvent: Benzene or Dichloromethane (20 mL)

  • Water: 10 mL

Methodology:

  • Preparation: Dissolve

    
     in water. Dissolve Substrate and TMOA-IPS in the organic solvent.
    
  • Mixing: Combine phases. The organic phase will initially be colorless.

  • Phase Transfer: Stir vigorously. The organic phase will turn purple within minutes.

    • Observation: This confirms the formation of the lipophilic ion pair

      
      .
      
  • Reaction: Stir at room temperature (or reflux for difficult substrates).

  • Completion: The purple color fades to brown (

    
     precipitate) as the oxidant is consumed.
    
  • Filtration: Filter the mixture through a Celite pad to remove

    
    .
    
  • Isolation: Separate phases, dry organic layer, and evaporate solvent to yield Benzoic Acid.

Optimization & Troubleshooting Guide

The efficiency of TMOA-IPS depends on three critical process parameters (CPPs): Agitation , Catalyst Loading , and Temperature .

Optimization_Workflow Start Start Optimization Check_Rate Is Reaction Rate Satisfactory? Start->Check_Rate Agitation Check Agitation Speed (Must be >600 RPM) Check_Rate->Agitation No (Slow) Success Protocol Optimized Check_Rate->Success Yes Increase_Agitation Increase RPM / Use Baffles Agitation->Increase_Agitation Low Shear Loading Check Catalyst Loading (Current: 1-5 mol%) Agitation->Loading High Shear Exists Increase_Agitation->Check_Rate Increase_Load Increase to 10 mol% Loading->Increase_Load Loading < 5% Temp Check Temperature Loading->Temp Loading > 5% Increase_Load->Check_Rate Increase_Temp Increase T (Max 100°C) Temp->Increase_Temp Increase_Temp->Check_Rate

Figure 2: Workflow for troubleshooting reaction kinetics with TMOA-IPS.

Troubleshooting Table
IssueProbable CauseCorrective Action
Slow Reaction Rate Insufficient interfacial area.Increase stirring speed; use an overhead stirrer with a pitched-blade impeller.
Emulsion Formation Surfactant nature of C18 chain.Add mild brine during workup or filter through a Celite pad.
Catalyst Decomposition Hofmann Elimination at High T (>120°C) in strong base.Keep reaction temperature below 100°C; switch to solid base (S-L PTC) to reduce hydrolysis.
Low Yield Catalyst poisoning (anion competition).Ensure the leaving group (e.g., Tosylate) does not compete with the nucleophile.

Safety & Handling (SDS Summary)

  • Hazards: TMOA-IPS is a quaternary ammonium salt. Like most surfactants, it is an irritant to skin and eyes.

  • Alkylating Potential: The isopropyl sulphate anion is relatively stable, but at high temperatures in acidic media, it can act as a weak alkylating agent. Avoid inhalation of dust/vapors.[2]

  • Storage: Store in a cool, dry place. Hygroscopic – keep container tightly sealed.

  • Disposal: Incineration is recommended. Do not release into aquatic environments (toxic to aquatic life due to surfactant properties).

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry, 54(9).
  • PubChem Database. (2025).[3][4] "Trimethyl(octadecyl)ammonium isopropyl sulphate - Compound Summary". National Center for Biotechnology Information. Link

  • LookChem. (2025). "Product Information: Trimethyl(octadecyl)ammonium isopropyl sulphate". Link

  • Deng, Y., et al. (2010). "Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts". Acta Chimica Slovenica. (Describes the utility of Quats in O-alkylation). Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing diisopropyl sulfate residues from Steartrimonium isopropyl sulfate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Steartrimonium isopropyl sulfate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Steartrimonium isopropyl sulfate. This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenge of removing residual diisopropyl sulfate (DIPS), a potentially genotoxic impurity (GTI), from their product. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Part 1: The Impurity Profile - Understanding the "Why"

This section addresses the nature of the impurity and the critical reasons for its removal.

Q1: What is diisopropyl sulfate (DIPS) and why is it a critical impurity to remove?

Diisopropyl sulfate (CAS 2973-10-6) is a dialkyl sulfate ester that can be present as a process-related impurity in Steartrimonium isopropyl sulfate.[1][2] The primary concern is its classification as a potentially genotoxic and carcinogenic compound.[3][4]

  • Genotoxicity: Genotoxic impurities are substances that can interact with DNA, potentially leading to mutations and increasing the risk of cancer.[5][6] Due to this risk, regulatory bodies like the European Medicines Agency (EMA) have established stringent limits for such impurities in active pharmaceutical ingredients (APIs) and cosmetic ingredients.[7][8]

  • Regulatory Scrutiny: The control of GTIs is governed by the "Threshold of Toxicological Concern" (TTC) principle, which sets a default acceptable intake limit of 1.5 µ g/day for a lifetime exposure, assuming a negligible cancer risk.[8][9] This often translates to required limits in the low parts-per-million (ppm) range in the final product, necessitating highly efficient purification strategies.[10]

  • Reactivity: DIPS is a highly reactive alkylating agent, which is the basis for its genotoxicity.[1][11] This reactivity, however, can also be exploited for its removal through controlled degradation, as will be discussed.

Q2: How is DIPS typically introduced into Steartrimonium isopropyl sulfate?

Steartrimonium isopropyl sulfate is a quaternary ammonium compound (QAC). Its synthesis may involve reagents and reaction pathways where DIPS can be formed as an intermediate or a byproduct. For instance, processes using isopropanol and sulfating agents can lead to the formation of DIPS.[1][3] Incomplete reactions or side reactions during the quaternization process are common sources of such impurities.

Part 2: Analytical Validation - "You Can't Control What You Can't Measure"

Effective purification requires a robust analytical method to quantify the impurity at each stage.

Q3: What is the recommended analytical method for detecting and quantifying DIPS residues?

Due to the low limits required for GTIs, a highly sensitive and selective analytical method is essential.

Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for analyzing volatile and semi-volatile organic compounds like DIPS.[12] Coupling it with a mass spectrometry detector provides the necessary sensitivity and specificity to detect DIPS at trace levels, even in a complex matrix containing the main QAC product.

  • Sample Preparation: A liquid-liquid extraction (LLE) step is typically required to isolate the neutral DIPS molecule from the ionic Steartrimonium isopropyl sulfate and other matrix components. A non-polar solvent like hexane or ethyl acetate can be used to extract DIPS from an aqueous or polar solution of the product.[13]

  • Instrumentation: A GC system equipped with a capillary column (e.g., a DB-5ms or equivalent) and coupled to a mass spectrometer is ideal. The MS can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target DIPS molecule.[14]

Table 1: Typical GC-MS Parameters for DIPS Analysis

ParameterTypical SettingRationale
Injection Mode SplitlessTo maximize the transfer of trace analytes onto the column.
Inlet Temperature 250 °CEnsures complete volatilization of DIPS without degradation.
Carrier Gas HeliumProvides good chromatographic efficiency.
Column 30 m x 0.25 mm, 0.25 µm filmStandard non-polar column suitable for separating DIPS.
Oven Program Start at 50°C, ramp to 280°CTemperature gradient to separate DIPS from any co-extracted impurities.
MS Interface Temp 280 °CPrevents condensation of the analyte.
MS Mode Electron Ionization (EI)Standard ionization technique for volatile compounds.
Detection Selected Ion Monitoring (SIM)Monitors for specific DIPS fragment ions for maximum sensitivity.
Part 3: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guidance on various methods to remove DIPS residues.

Q4: What are the primary strategies for removing DIPS, and how do I choose the best one?

There are four primary strategies, each with its own advantages and disadvantages. The best choice depends on your scale, available equipment, and the specific properties of your product matrix.

Table 2: Comparison of DIPS Removal Strategies

MethodPrincipleProsConsBest For
Forced Hydrolysis Chemical degradation of DIPSSimple, low cost, effective.May affect the stability of the primary compound; requires optimization.Initial bulk removal; processes where slight pH/temp changes are tolerated.
Solvent Extraction Partitioning into an immiscible solventFast, scalable, good for bulk removal.Requires large solvent volumes; may form emulsions with surfactants.Removing higher concentrations of DIPS from aqueous solutions.
Adsorption Binding of DIPS to a high-surface-area materialHighly effective for trace amounts, simple procedure.Cost of adsorbent; potential for product loss on the adsorbent.Polishing step to remove final trace impurities.
Chromatography Differential affinity for a stationary phaseVery high purity achievable, highly selective.Complex, expensive, may require significant method development.High-value products requiring the highest purity; difficult separations.
Logical Workflow for Purification

purification_workflow start Impure Product (>10 ppm DIPS) hydrolysis Optional: Forced Hydrolysis start->hydrolysis High DIPS (>500 ppm) extraction Solvent Extraction start->extraction Moderate DIPS (10-500 ppm) carbon Activated Carbon Treatment start->carbon Low DIPS (<10 ppm) hydrolysis->extraction extraction->carbon analysis Analyze DIPS (GC-MS) carbon->analysis analysis->carbon Fail end Purified Product (<1.5 ppm DIPS) analysis->end Pass

Caption: Decision workflow for selecting a DIPS purification strategy.

Q5: How can I use chemical hydrolysis to degrade DIPS?

DIPS is susceptible to hydrolysis, breaking down into monoisopropyl sulfate and eventually isopropanol and sulfuric acid, which are generally less toxic and easier to remove.[1][15] This process can be accelerated with heat and adjusted pH.

Protocol: Forced Hydrolysis of DIPS

  • Dissolution: Dissolve the impure Steartrimonium isopropyl sulfate in deionized water to create a 10-20% (w/v) solution.

  • pH Adjustment (Optional but Recommended): Cautiously adjust the pH of the solution to ~2-3 using a dilute acid (e.g., 0.1 M H₂SO₄). DIPS hydrolysis is faster in acidic water.[1]

  • Heating: Heat the solution to 50-60 °C with gentle stirring. Caution: Do not boil, as this may cause unwanted degradation of the primary QAC product.

  • Incubation: Hold the solution at this temperature for 2-4 hours. Monitor the DIPS concentration periodically by taking aliquots, extracting with ethyl acetate, and analyzing via GC-MS.

  • Neutralization: Once the DIPS level has reached a plateau or the desired low level, cool the solution to room temperature and neutralize it back to a pH of 5-7 with a suitable base (e.g., 0.1 M NaOH).

  • Verification: Perform a final GC-MS analysis to confirm the DIPS concentration is within the acceptable limit. Also, use an appropriate assay to confirm the integrity and concentration of the Steartrimonium isopropyl sulfate.

Q6: Is solvent extraction a viable option? How do I perform it?

Yes, liquid-liquid extraction (LLE) is an effective method for reducing DIPS levels by leveraging its preferential solubility in organic solvents compared to the aqueous solubility of the ionic QAC.[16]

Protocol: Liquid-Liquid Extraction for DIPS Removal

  • Preparation: Prepare an aqueous solution of the impure product (e.g., 10% w/v).

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Ethyl acetate is an excellent first choice due to its high efficiency in extracting similar compounds.[13] Hexane is another option.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of the organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Note: Surfactants can promote emulsion formation. If an emulsion forms, allow the mixture to stand or add a small amount of brine (saturated NaCl solution) to help break it.

    • Allow the layers to separate completely.

  • Separation: Drain the lower (aqueous) layer containing the purified product into a clean flask. The upper (organic) layer contains the DIPS impurity.

  • Repeat: For higher efficiency, repeat the extraction on the aqueous layer 2-3 more times with fresh portions of the organic solvent.

  • Analysis: Analyze both the purified aqueous phase and a sample of the combined organic phases to determine the extraction efficiency and confirm the final DIPS concentration.

lle_workflow cluster_0 Extraction Cycle 1 cluster_1 Extraction Cycle 2 aq_impure Aqueous Phase (Product + DIPS) org_1 Add Ethyl Acetate aq_impure->org_1 sep_1 Shake & Separate org_1->sep_1 aq_1 Aqueous Phase 1 (Reduced DIPS) sep_1->aq_1 Product org_waste_1 Organic Waste 1 (High DIPS) sep_1->org_waste_1 Impurity org_2 Add Fresh Ethyl Acetate aq_1->org_2 sep_2 Shake & Separate org_2->sep_2 aq_2 Purified Aqueous Phase (Low DIPS) sep_2->aq_2 Product org_waste_2 Organic Waste 2 (Low DIPS) sep_2->org_waste_2 Impurity final final aq_2->final Final Product Solution

Caption: Workflow for a two-cycle liquid-liquid extraction process.

Q7: Can I use activated carbon for purification? What is the procedure?

Yes, activated carbon is a highly effective adsorbent for removing trace organic impurities from liquid phases and is an excellent polishing step.[17][18][19] Its vast, porous surface area provides ample sites for small molecules like DIPS to adsorb onto.[18]

Protocol: Activated Carbon Treatment

  • Solution Prep: Ensure your product is in a solution. Water or a water/ethanol mixture is often suitable.

  • Carbon Selection: Use a high-purity, powdered activated carbon (PAC) for the best results.[17] The required amount is typically 1-5% of the solute (product) mass. This must be optimized.

  • Adsorption:

    • Add the calculated amount of activated carbon to the solution.

    • Stir the slurry at room temperature for 1-3 hours. Longer contact times can improve removal but also risk product loss.

  • Filtration: Remove the activated carbon via filtration. For laboratory scale, this can be done by passing the mixture through a pad of diatomaceous earth (e.g., Celite®) in a Büchner funnel or using a 0.45 µm filter cartridge.

  • Analysis: Analyze the filtrate for residual DIPS. If the level is still too high, a second carbon treatment may be necessary. Note: It is crucial to also quantify your main product to calculate any yield loss due to adsorption.

Q8: What chromatographic method is suitable for this separation?

Standard silica gel chromatography is generally not recommended for QACs due to their tendency to bind irreversibly to the acidic silica surface.[20] The most appropriate technique is Ion-Exchange Chromatography (IEX) .[21][22]

  • Principle: IEX separates molecules based on their charge.[23] Steartrimonium isopropyl sulfate is a cation. DIPS is a neutral molecule.

  • Methodology:

    • A strong cation-exchange (SCX) column is used. The stationary phase contains negatively charged groups (e.g., sulfonate).

    • The impure product is loaded onto the column in a low-ionic-strength buffer.

    • The cationic Steartrimonium isopropyl sulfate binds to the negatively charged resin.

    • The neutral DIPS molecule does not bind and is washed through the column with the low-salt loading buffer.

    • After the DIPS has been completely washed away, the purified product is eluted from the column by increasing the ionic strength of the mobile phase (e.g., using a high-concentration salt gradient like 0.1 M to 2.0 M NaCl).

This method provides excellent separation but is more resource-intensive than the other techniques described.

References
  • National Center for Biotechnology Information (1992). Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. Available at: [Link]

  • Galaxy Sivtek. Activated Carbon Filter in Industrial Filtration – Top Uses! Available at: [Link]

  • ProQuest (2002). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. Available at: [Link]

  • Wikipedia. Activated carbon. Available at: [Link]

  • Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. Available at: [Link]

  • ACS Publications (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Available at: [Link]

  • National Center for Biotechnology Information (1999). Diisopropyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]

  • ELGA LabWater (2025). Activated Carbon | Water Purification Technology. Available at: [Link]

  • ACS Publications (2020). Unraveling Molecular Mechanism on Dilute Surfactant Solution Controlled Ice Recrystallization. Available at: [Link]

  • Scientific Research Publishing (2019). Enzymatic Hydrolysis of an Organic Sulfur Compound. Available at: [Link]

  • American Pharmaceutical Review (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at: [Link]

  • CAS Common Chemistry. Diisopropyl sulfate. Available at: [Link]

  • Google Patents. US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • ASM Journals (1976). Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Versatility of Diisopropyl Sulfate in Chemical Synthesis. Available at: [Link]

  • PNAS (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Available at: [Link]

  • Hangzhou Nature Technology Co.,Ltd (2025). How To Use Activated Carbon To Improve Purity And Quality in The Food And Beverage Industry. Available at: [Link]

  • Cobetter (2025). Activated Carbon - A "Dark Horse" in ADC Purification Processes. Available at: [Link]

  • National Center for Biotechnology Information. Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Available at: [Link]

  • Wikipedia. Sulfatase. Available at: [Link]

  • PubMed (2001). Analysis of sulfate esters by solvolysis or hydrolysis. Available at: [Link]

  • Lab Manager (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Available at: [Link]

  • Oxford Academic (1978). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Available at: [Link]

  • National Center for Biotechnology Information. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem. Available at: [Link]

  • University of Lisbon (2018). Studies on removal of genotoxic impurities from pharmaceuticals streams using polybenzimidazole membrane adsorbers. Available at: [Link]

  • Wikipedia. Ion chromatography. Available at: [Link]

  • Pharmaceutical Technology (2025). The Determination and Control of Genotoxic Impurities in APIs. Available at: [Link]

  • ResearchGate (2024). (PDF) Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Available at: [Link]

  • European Medicines Agency (2007). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. Available at: [Link]

  • National Center for Biotechnology Information (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available at: [Link]

  • ResearchGate (2016). How we purify surfactants ....and what analytical technique we can use to estimate its purity? Available at: [Link]

  • Medium (2025). Green Solvents in Cosmeceutical Extraction: Enhancing Purity and Sustainability. Available at: [Link]

  • European Pharmaceutical Review (2019). Genotoxic impurities in pharmaceutical products. Available at: [Link]

  • Conquer Scientific (2023). Separation Techniques in HPLC: Exploring the Fundamentals. Available at: [Link]

  • Google Patents. WO2018060843A1 - Surfactant systems for crystallization of organic compounds.
  • ResearchGate (2025). About solvents used in the preparation of oils for cosmetic products complying with the Cosmos standard. Available at: [Link]

  • National Center for Biotechnology Information (2020). Solvent extraction and gas chromatography–mass spectrometric determination of probable carcinogen 1,4-dioxane in cosmetic products. Available at: [Link]

  • European Medicines Agency (2006). Guideline on the limits of genotoxic impurities. Available at: [Link]

  • LCGC International (2020). Ion Chromatography in Practice. Available at: [Link]

  • ACS Publications (2015). Synthesis and Crystallization Behavior of Surfactants with Hexamolybdate as the Polar Headgroup. Available at: [Link]

  • Chemistry LibreTexts (2021). 12: Chromatographic and Electrophoretic Methods. Available at: [Link]

  • Academy of Sciences Malaysia (2019). Vortex Assisted Extraction for Propylparaben Analysis in Cosmetics. Available at: [Link]

  • Bio-Rad. Types of Chromatography. Available at: [Link]

  • Organomation. Solvent Extraction Techniques. Available at: [Link]

  • OSTI.gov (2015). Synthesis and crystallization behavior of surfactants with hexamolybdate as the polar head group. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilizing Octadecyltrimethylammonium Isopropyl Sulfate (OTIS)

Executive Summary & Core Mechanism The Problem: Octadecyltrimethylammonium isopropyl sulfate (OTIS) is a C18-chain cationic surfactant. While the isopropyl sulfate counterion provides better solubility than its chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Octadecyltrimethylammonium isopropyl sulfate (OTIS) is a C18-chain cationic surfactant. While the isopropyl sulfate counterion provides better solubility than its chloride analog (Steartrimonium Chloride), the long C18 hydrophobic tail creates a high Krafft Temperature (Tk) .

The Physics: In cold water (typically <15°C), OTIS exists below its Tk. In this state, the hydrated crystal lattice energy is greater than the energy of solvation. The surfactant precipitates as hydrated crystals rather than forming micelles. To solubilize OTIS in cold water, you must thermodynamically destabilize this crystal lattice or kinetically trap the molecules in a metastable state.

Troubleshooting Guide: The Solubility Decision Matrix

Use this flowchart to diagnose your specific precipitation issue before altering the formulation.

Solubility_Optimization Start Issue: OTIS Precipitates in Cold Water Check_Tk Step 1: Determine Krafft Point (Tk) (See Protocol A) Start->Check_Tk Decision_Tk Is Tk > Target Temp? Check_Tk->Decision_Tk Sol_Cosolvent Strategy A: Cosolvent Addition (Ethanol/PG) Decision_Tk->Sol_Cosolvent Yes (High Tk) Process_Check Check Processing Method Decision_Tk->Process_Check No (Tk is low) Sol_Mixed Strategy B: Mixed Micelles (Add Non-ionic Surfactant) Sol_Cosolvent->Sol_Mixed If Hazy Sol_Hydrotrope Strategy C: Hydrotropes (SXS or Urea) Sol_Mixed->Sol_Hydrotrope If Viscosity Issues Result_Stable Stable Formulation Sol_Hydrotrope->Result_Stable Process_Check->Result_Stable Adjust Cooling Rate

Figure 1: Decision matrix for diagnosing and treating solubility failures in cationic surfactant systems.

Technical Modules & Protocols

Module A: The Thermodynamic Barrier (Krafft Point)

Q: Why does my solution look clear at 40°C but turns into a white paste at 10°C? A: You have crossed the Krafft boundary. At 40°C, the solubility of OTIS monomers exceeds the Critical Micelle Concentration (CMC), allowing micelles to form (clear solution). At 10°C, the solubility drops below the CMC, and the surfactant reverts to its crystalline form.

Protocol A: Determination of Krafft Temperature (Tk) Use this to establish your baseline "failure temperature."

  • Prepare: A 1.0% w/w dispersion of OTIS in water. It will likely be cloudy at room temperature.

  • Heat: Place in a water bath and heat to 60°C until the solution is perfectly clear (micellar phase).

  • Cool: Remove heat and stir slowly with a thermometer immersed.

  • Observe: Record the temperature (

    
    ) at which the first distinct turbidity or crystals appear.
    
  • Validate: Repeat 3 times. Your target formulation temperature must be kept above this value, or you must use Module B strategies to lower the Tk.

Module B: Chemical Solubilization Strategies

Q: How do I lower the Krafft point to <10°C? A: You must disrupt the crystal lattice packing of the C18 tails.

Strategy 1: Cosolvent Titration

Cosolvents reduce the dielectric constant of the bulk solvent, increasing the solubility of the hydrophobic tail and reducing the energy penalty of the monomer-solvent interaction.

SolventPolarityRecommended RangeMechanism
Ethanol High5% - 15%Disrupts water structure; highly effective Tk depressant.
Propylene Glycol Med-High10% - 20%Slower evaporation; improves freeze-thaw stability.
Hexylene Glycol Medium2% - 5%Very effective "coupling agent" for C18 chains.

Protocol B: Cosolvent Optimization

  • Start with a 1% OTIS aqueous dispersion (cloudy).

  • Titrate Ethanol dropwise while stirring at 20°C.

  • Record the % of Ethanol required to achieve transparency.

  • Cool to 4°C to verify stability.

Strategy 2: Mixed Micelle Formation (The "Spacer" Effect)

Adding a non-ionic surfactant with a bulky headgroup or a kinked tail (like Oleyl) inserts "spacers" between the C18 cationic tails, preventing them from packing into a tight crystal lattice.

  • Recommended Additive: Polysorbate 20 or PEG-40 Hydrogenated Castor Oil.

  • Ratio: Start at 1:4 (Non-ionic : Cationic). Even small amounts can drop Tk by >10°C.

Module C: Experimental Workflow (Processing)

Q: Can I dissolve OTIS directly in cold water? A: Generally, no . The dissolution rate of the crystalline solid is kinetically inhibited at low temperatures. You must use a "Hot-Process" or a "Concentrate-Dilution" method.

Protocol C: The "Cold-Dilutable" Concentrate Method Create a liquid concentrate that can be added to cold water without precipitation.

  • Phase A (Concentrate):

    • OTIS: 25%

    • Propylene Glycol: 20%

    • Water: 55%

    • Instruction: Heat to 75°C until clear. Cool to room temperature. This should remain a clear, viscous liquid (liquid crystal phase).

  • Phase B (Cold Dilution):

    • Add Phase A slowly to cold water (10°C) with moderate agitation.

    • Result: The pre-solvated surfactant disperses into micelles immediately, bypassing the crystalline hydration step.

Advanced Mechanism Visualization

The following diagram illustrates how cosolvents and non-ionic surfactants prevent the crystallization of the C18 tails.

Micelle_Mechanism cluster_mechanism Stabilization Mechanism Crystal Crystalline State (Precipitate) Micelle_Pure Pure Micelle (High Tk) Crystal->Micelle_Pure Heat > Tk Micelle_Pure->Crystal Cool < Tk Micelle_Mixed Mixed Micelle (Low Tk) Micelle_Pure->Micelle_Mixed Add Non-ionic Surfactant Mech_1 Non-ionic headgroups sterically hinder C18 crystallization Micelle_Mixed->Mech_1

Figure 2: Transition from crystalline state to stable mixed micelles. Non-ionic surfactants act as steric barriers to crystallization.

Frequently Asked Questions (FAQ)

Q: Is the Isopropyl Sulfate counterion better than Chloride? A: Yes. The isopropyl sulfate anion is larger and more organic (hydrophobic) than a chloride ion. This creates a "looser" ion pair with the quaternary ammonium head, effectively lowering the lattice energy and the Krafft point. However, for a C18 chain, this effect alone is often insufficient for stability at 4°C without cosolvents [1, 5].

Q: My formulation is stable at room temp but gels at 4°C. Is this precipitation? A: Not necessarily. C18 surfactants often form "gel networks" (lamellar liquid crystals) at low temperatures. If the product is smooth and glossy, it is a gel network (stable). If it is grainy or separates water, it is precipitation (unstable).

Q: Can I use salt (NaCl) to thicken the solution? A: Proceed with caution. While salt increases viscosity in worm-like micelle systems, excess common ions (like Cl- or SO4--) can trigger the "Common Ion Effect," reducing solubility and raising the Krafft point [2].

References

  • Effect of Counterion on Krafft Temperature

    • Source: ResearchGate.[1] "The Effect of NaCl on the Krafft Temperature and Related Behavior of Cetyltrimethylammonium Bromide."

    • URL:

  • Solubility of Long-Chain Surfactants

    • Source: RSC Green Chemistry.[2] "A new strategy to dissolve long-chain surfactants in water at low temperatures."[2]

    • URL:

  • Hydrotropes and Cationic Surfactants

    • Source: PMC / NIH.
    • URL:

  • Properties of C18 Trimethylammonium Salts (Steartrimonium)

    • Source: ChemicalBook. "1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate Properties."[3]

    • URL:

  • Counterion Effects on Adsorption and Solubility

    • Source: MDPI. "Compatibility Investigation of Cationic Surfactants with Anionic Species."
    • URL:

Sources

Troubleshooting

Technical Support Center: Stabilization of Isopropyl Sulfate (IPS) in Aqueous Media

Current Status: Operational Topic: Hydrolytic Stability of Isopropyl Sulfate Counterions Ticket Priority: High (Stability/Purity Risk) Audience: Pharmaceutical Development & QC Scientists Executive Summary Isopropyl sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Hydrolytic Stability of Isopropyl Sulfate Counterions Ticket Priority: High (Stability/Purity Risk) Audience: Pharmaceutical Development & QC Scientists

Executive Summary

Isopropyl sulfate (IPS,


) is a common counterion or impurity formed during the synthesis of Active Pharmaceutical Ingredients (APIs) involving isopropanol and sulfuric/sulfonic acids. While often viewed as a benign salt form, IPS is chemically fragile in aqueous solution.

The Core Issue: IPS undergoes acid-catalyzed hydrolysis . This reaction is autocatalytic : the breakdown of IPS generates bisulfate (


), which dissociates to release protons (

), further lowering the pH and accelerating the degradation.

This guide provides the mechanistic understanding, stabilization protocols, and analytical safeguards required to prevent data loss and OOS (Out of Specification) results.

Module 1: The Mechanism (Root Cause Analysis)

To prevent hydrolysis, one must break the autocatalytic loop. Unlike primary alkyl sulfates (e.g., sodium dodecyl sulfate), the secondary alkyl group in IPS stabilizes the transition state (carbocation character), making it significantly more susceptible to hydrolysis.

The Autocatalytic Feedback Loop

The hydrolysis follows a pseudo-first-order kinetic profile that shifts to second-order as acid accumulates.

  • Initiation: Trace acid or spontaneous water attack cleaves the O-S bond.

  • Propagation: The leaving group is the bisulfate ion (

    
    ).
    
  • Amplification:

    
     equilibrates to release 
    
    
    
    , dropping solution pH.
  • Acceleration: Lower pH exponentially increases the rate of hydrolysis (

    
    ).
    
Visualizing the Pathway

IPS_Hydrolysis IPS Isopropyl Sulfate (iPr-OSO3-) TS Transition State (Acid Catalyzed) IPS->TS + H+ H2O H2O H2O->TS IPA Isopropanol (IPA) TS->IPA Bisulfate Bisulfate (HSO4-) TS->Bisulfate Proton H+ (Catalyst) Bisulfate->Proton Dissociation Proton->TS Feedback Loop (Autocatalysis)

Figure 1: The autocatalytic hydrolysis cycle of Isopropyl Sulfate. Note the red feedback loop where the reaction product (


) fuels further degradation.

Module 2: Prevention & Stabilization Protocols

Critical Parameter: pH Control

The stability of monoalkyl sulfates is heavily pH-dependent.[1]

  • Acidic (pH < 4.0): Rapid degradation (

    
     can be hours to minutes depending on temperature).
    
  • Neutral (pH 6.0 - 8.0): Optimal stability window.

  • Alkaline (pH > 9.0): Generally stable, though extreme alkalinity may degrade the API or cause elimination reactions.

Protocol A: Preparation of Stable Aqueous Standards

Objective: Prepare a stock solution of IPS (e.g., for Ion Chromatography calibration) that remains stable for >7 days.

StepActionScientific Rationale
1 Select Diluent Use 10 mM Sodium Carbonate/Bicarbonate (pH ~10) or Phosphate Buffer (pH 7.5) . Avoid pure water.
2 Solvent Addition Add 10-20% Acetonitrile (ACN) if compatible with the method.
3 Temperature Maintain all solutions at 2–8°C .
4 Storage Store in plastic (PP/PE) rather than glass if pH is high (to prevent leaching), though glass is acceptable for neutral pH.
Protocol B: Sample Handling for API Analysis

Scenario: You are analyzing an API salt for IPS content. The API itself is acidic (e.g., a hydrochloride salt).

  • Immediate Neutralization: Do not dissolve the API in pure water. Dissolve in a buffered solvent (e.g., 20 mM Phosphate pH 7.0).

  • Check pH: Verify the final solution pH is > 6.0 using a micro-pH probe.

  • Inject Immediately: If using an autosampler, keep the tray cooled to 4°C.

Module 3: Analytical Monitoring (Troubleshooting)

The most common "failure" is not the disappearance of IPS, but the appearance of artifacts (false negatives) because IPS hydrolyzed during the analysis sequence.

Recommended Method: Ion Chromatography (IC)[2][3][4]
  • Column: Anion Exchange (e.g., Metrosep A Supp series or Dionex IonPac AS series).

  • Eluent: Sodium Carbonate/Bicarbonate (Standard IC eluents are naturally alkaline, stabilizing IPS on-column).

  • Suppressor: Chemical suppression is required for sensitivity.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
IPS peak area decreases over sequence Sample degradation in autosampler vial.1. Buffer the sample diluent to pH 7-8.2. Enable autosampler cooling (4°C).
New peak appears near Sulfate (

) window
Hydrolysis has occurred; the "new peak" is likely Sulfate (

).
Check sample pH. If acidic, the IPS has converted to Sulfate. Quantify Sulfate to confirm mass balance.
Split peak shape for IPS Matrix mismatch (Sample solvent vs. Eluent).Ensure sample solvent strength matches the mobile phase. Use the mobile phase as the diluent.
Decision Tree: Sample Prep Workflow

Sample_Prep Start Start: API Sample Check_Nature Is API Acidic? Start->Check_Nature Acidic Yes (e.g., HCl salt) Check_Nature->Acidic Neutral No (Neutral/Base) Check_Nature->Neutral Buffer_Add Dissolve in pH 7.5 Buffer (Phosphate/Carbonate) Acidic->Buffer_Add Water_Add Dissolve in Water/Eluent Neutral->Water_Add Check_pH Check Final pH Buffer_Add->Check_pH Water_Add->Check_pH pH_Low pH < 6.0 Check_pH->pH_Low pH_OK pH 6.0 - 9.0 Check_pH->pH_OK Adjust Titrate with weak base (e.g., 0.1N NaOH) pH_Low->Adjust Inject Inject (Cool to 4°C) pH_OK->Inject Adjust->Check_pH

Figure 2: Workflow for handling samples suspected of containing IPS.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC-UV to detect Isopropyl Sulfate? A: Generally, no. IPS lacks a strong chromophore (UV-absorbing group). Unless you use indirect UV detection (which is complex and less sensitive), Ion Chromatography (Conductivity Detection) or LC-MS (Negative Mode, monitoring m/z 139 for


) are the required methods.

Q: My standard curve for IPS is non-linear. Why? A: This often indicates degradation during the run time. If the low-concentration standards are injected last, they may have hydrolyzed more than the early injections. Solution: Randomize injection order and ensure the diluent is buffered (pH > 7).

Q: Is Isopropyl Sulfate genotoxic? A: The sulfate monoester (


) is generally considered less reactive than the corresponding sulfonate esters (e.g., isopropyl methanesulfonate), which are potent alkylating agents. However, regulatory agencies often require the monitoring of alkyl sulfates as part of the overall impurity profile, especially if they can react further to form dialkyl sulfates (highly toxic) or if they indicate process carryover.

Q: How do I distinguish between Isopropyl Sulfate and inorganic Sulfate in IC? A: They have different retention times but can elute close together. Inorganic sulfate (


) is divalent and usually elutes after the monovalent IPS on anion exchange columns. Hydrolysis of IPS will result in the IPS peak shrinking and the Sulfate peak growing.

References

  • Junuthula, V. R., et al. (2025).[2] New Method for the Quantification of Ethyl Sulfate and Isopropyl Sulfate Contents in Abacavir Sulfate by Ion Chromatography. Journal of Chromatographic Science. Link

  • Wolfenden, R., & Yuan, Y. (2007). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters.[3] PNAS. Link[3]

  • Batts, B. D. (1966). The kinetics of the hydrolysis of the alkyl sulfates. Journal of the Chemical Society B. Link

  • Metrohm Application Note. Monograph: Sample Preparation Techniques for IC. Link

Sources

Optimization

Technical Support Center: Minimizing the Skin Irritation Potential of Steartrimonium Isopropyl Sulfate

Welcome to the technical support center for formulators working with Steartrimonium Isopropyl Sulfate. As a potent cationic surfactant, it offers excellent conditioning properties, but its potential for skin irritation r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for formulators working with Steartrimonium Isopropyl Sulfate. As a potent cationic surfactant, it offers excellent conditioning properties, but its potential for skin irritation requires a scientifically-grounded formulation strategy. This guide provides researchers, scientists, and drug development professionals with in-depth, actionable insights and troubleshooting protocols to develop safe, effective, and mild formulations.

Section 1: Understanding the Challenge: The Mechanism of Cationic Surfactant Irritation

This section deconstructs the interaction between cationic surfactants and the skin barrier. Understanding the "why" is critical to effectively implementing the "how" of irritation mitigation.

Q1: What is Steartrimonium Isopropyl Sulfate and why is it used in formulations?

A1: Steartrimonium Isopropyl Sulfate is a quaternary ammonium compound, classified as a cationic (positively charged) surfactant. Its primary structure consists of a positively charged nitrogen atom bonded to three methyl groups and a long stearyl (C18) alkyl chain. This structure gives it a strong affinity for the negatively charged surfaces of skin and hair, making it an excellent conditioning agent.[1] It is primarily used to impart softness, reduce static electricity, and improve the overall feel of hair and skin care products.[1] Additionally, like many cationic surfactants, it possesses some antimicrobial properties.[2]

Q2: How do cationic surfactants like Steartrimonium Isopropyl Sulfate interact with the skin to cause irritation?

A2: Skin irritation from surfactants is a multifaceted process primarily involving disruption of the stratum corneum (SC), the outermost layer of the epidermis.[3][4] The irritation mechanism can be broken down into three key events:

  • Protein Denaturation: The positively charged head of the cationic surfactant binds strongly to negatively charged sites on keratin, the primary protein in the SC. This interaction can disrupt the protein's structure, leading to denaturation and swelling of the corneocytes.[3]

  • Lipid Barrier Disruption: Surfactant monomers can penetrate the SC and interact with the highly organized intercellular lipid matrix (composed of ceramides, cholesterol, and fatty acids). This disrupts the lamellar structure, compromising the skin's barrier function.

  • Increased Transepidermal Water Loss (TEWL): As the lipid barrier is compromised, its ability to prevent water from evaporating from the skin is reduced. This leads to an increase in Transepidermal Water Loss (TEWL), a key indicator of barrier damage, resulting in dryness and increased susceptibility to external irritants.[5]

The primary culprits in this process are the free surfactant monomers in the formulation, rather than the larger micellar structures.[3][6] Therefore, minimizing the concentration of these free monomers is a cornerstone of irritation reduction.

cluster_Surfactant Surfactant Formulation cluster_Skin Stratum Corneum cluster_Result Irritation Cascade S_Monomer Free Cationic Monomers (Steartrimonium Isopropyl Sulfate) SC_Protein Keratin (Negatively Charged) S_Monomer->SC_Protein Binds & Denatures SC_Lipid Intercellular Lipids S_Monomer->SC_Lipid Disrupts Structure S_Micelle Micelles Irritation Barrier Disruption Increased TEWL Inflammation SC_Protein->Irritation SC_Lipid->Irritation

Caption: Mechanism of Cationic Surfactant Skin Irritation.

Section 2: Troubleshooting Guide: Formulation Strategies for Mitigation

This section provides a systematic approach to formulating with Steartrimonium Isopropyl Sulfate to minimize its irritation potential.

Q1: What is the first and most critical parameter I should consider to reduce irritation potential?

A1: The pH of your final formulation is the most critical starting point. The skin's surface has a naturally acidic pH, typically between 4.5 and 5.5, known as the "acid mantle".[7][8] Maintaining this acidic environment is vital for the proper function of enzymes involved in skin barrier synthesis and homeostasis.

  • Actionable Insight: Adjust your formulation's final pH to be within the 4.5 to 5.5 range.[9] Formulations that are too alkaline (pH > 7) can significantly disrupt the skin barrier, increasing its permeability and making it more susceptible to surfactant-induced irritation.[8][10] Use of a calibrated pH meter is essential for accurate measurement.[11]

Q2: Can I reduce irritation by combining Steartrimonium Isopropyl Sulfate with other surfactants?

A2: Yes, creating a mixed-surfactant system is a highly effective strategy. The irritation potential of a single surfactant system, especially an ionic one, is often higher than a mixed system.

  • Mechanism: By combining the cationic Steartrimonium Isopropyl Sulfate with non-ionic or amphoteric co-surfactants, you encourage the formation of larger, mixed micelles.[4] These mixed structures are thermodynamically more stable. This stability reduces the concentration of free, irritating cationic monomers in the aqueous phase, thereby lowering the overall irritation potential of the formula.[12]

  • Practical Application:

    • Non-ionic Surfactants: Consider adding alkyl polyglucosides (e.g., Decyl Glucoside) or Polysorbates (e.g., Polysorbate 20).

    • Amphoteric Surfactants: Cocamidopropyl Betaine is a common choice known for its mildness and ability to reduce the irritation of anionic and cationic surfactants.

    • Starting Ratios: Begin by replacing 20-50% of the Steartrimonium Isopropyl Sulfate with a co-surfactant and evaluate the impact on irritation potential using the methods in Section 3.

Q3: How can polymers help in creating milder formulations?

A3: Incorporating specific polymers is a field-proven method for mitigating surfactant-induced irritation. Hydrophobically-modified polymers are particularly effective.

  • Mechanism: These polymers interact with surfactant micelles, forming larger polymer-surfactant complexes.[10] Due to their significantly larger size, these complexes have a much lower diffusion coefficient and are less able to penetrate the stratum corneum.[13] This effectively keeps the surfactant on the surface of the skin where it can perform its conditioning function without causing irritation within the epidermis.[10]

  • Examples of Polymers:

    • Hydrophobically-modified acrylic polymers.

    • Cellulose derivatives (e.g., Hydroxyethylcellulose, modified with hydrophobic chains).

    • Starch-based polymers.

  • Experimental Tip: The addition of a polymer may affect the rheology of your formulation. It is essential to re-evaluate viscosity and stability after incorporation.

Q4: What types of "anti-irritant" ingredients can I add to my formulation?

A4: Adding active ingredients that support skin barrier function and calm inflammatory pathways can provide a significant benefit. A multi-pronged approach is often best.

  • Barrier Support:

    • Humectants: Glycerin, Hyaluronic Acid. These attract and hold water, keeping the skin hydrated.

    • Emollients/Lipids: Squalane, Ceramides, Shea Butter, and non-irritating vegetable oils help to replenish the intercellular lipids of the stratum corneum.[9][14]

  • Soothing Agents:

    • Botanicals & Derivatives: Allantoin, Bisabolol (from chamomile), Colloidal Oatmeal, Aloe Vera, and Madecassoside (from Centella asiatica) are well-documented for their calming properties.[14][15]

    • Vitamins: Panthenol (Pro-vitamin B5) and Niacinamide (Vitamin B3) are excellent choices. Panthenol acts as a humectant and has wound-healing effects, while Niacinamide strengthens the skin barrier and has anti-inflammatory properties.[16][17]

Mitigation Strategy Underlying Mechanism Examples Citation
pH Optimization Maintains skin's natural acid mantle, supporting barrier enzyme function.Adjust final pH to 4.5 - 5.5 using citric acid or lactic acid.[7][8][9]
Mixed-Surfactant System Forms larger, mixed micelles, reducing free monomer concentration.Combine with Cocamidopropyl Betaine or Decyl Glucoside.[4][12]
Polymer Addition Forms large polymer-surfactant complexes that cannot penetrate the skin.Hydrophobically-modified acrylic polymers, modified cellulose.[10][13]
Inclusion of Anti-Irritants Supports barrier function, replenishes lipids, and calms inflammation.Panthenol, Niacinamide, Allantoin, Bisabolol, Ceramides, Squalane.[14][15][17]

Section 3: Experimental Validation: Protocols for Assessing Skin Irritation

Theoretical formulation changes must be validated with empirical data. The following are industry-accepted, non-animal testing protocols for evaluating skin irritation potential.

Q1: How can I quickly screen my formulations for irritation potential in the lab?

A1: The Zein Test is a rapid and cost-effective in-vitro screening method. It correlates well with the potential of a surfactant-based product to cause skin irritation by measuring its ability to denature protein.

  • Principle: Zein, a corn protein, is insoluble in water. Irritating surfactants will solubilize and denature the zein protein. The amount of protein solubilized is quantified by nitrogen analysis (e.g., Kjeldahl method) and is expressed as a "Zein Number." A lower number indicates lower irritation potential.[12]

Protocol: Zein Test
  • Preparation: Prepare a 1% (w/v) solution/dilution of your test formulation in deionized water. Prepare a negative control (deionized water) and a positive control (e.g., 1% Sodium Lauryl Sulfate solution).

  • Incubation: Add 2g of Zein powder to 40mL of your test solution in a beaker.

  • Stir the suspension at a constant speed (e.g., 300 rpm) for 1 hour at room temperature.

  • Separation: After 1 hour, filter the solution to remove any undissolved Zein.

  • Analysis: Determine the nitrogen content of the filtrate using the Kjeldahl method or a suitable alternative.

  • Calculation: The Zein number is calculated as the milligrams of nitrogen dissolved by 1g of the test product under the specified conditions.

Zein Number (mg N/100ml) Irritation Classification
< 200Non-irritating
200 - 400Moderately irritating
> 400Irritating to Strongly Irritating

Q2: What is the industry-standard in-vitro method for regulatory assessment?

A2: The Reconstructed Human Epidermis (RhE) Test , as described in OECD Test Guideline 439, is the validated, gold-standard in-vitro method for identifying skin irritants.[18][19] It is accepted by regulatory bodies as a replacement for traditional animal testing.

  • Principle: The test uses commercially available 3D models of human epidermis (e.g., EpiDerm™, SkinEthic™ RHE) that mimic the structure and function of the human epidermis.[18][20] The test formulation is applied topically to the tissue. Irritating chemicals will damage the cells, leading to a decrease in cell viability, which is measured using the MTT assay.[19] A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[18]

Start Receive & Pre-Incubate RhE Tissues Apply Topically Apply Test Formulation (60 min) Start->Apply Wash Rinse & Blot Tissues Apply->Wash Incubate Post-Exposure Incubation (42 hours) Wash->Incubate MTT MTT Viability Assay Incubate->MTT Read Extract Formazan & Measure Absorbance MTT->Read Decision Viability ≤ 50%? Read->Decision Irritant Classify as Irritant (GHS Category 2) Decision->Irritant Yes NonIrritant Classify as Non-Irritant Decision->NonIrritant No

Caption: Experimental Workflow for the OECD TG 439 RhE Skin Irritation Test.

Protocol Outline: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
  • Tissue Preparation: Upon receipt, RhE tissues (e.g., EpiDerm) are pre-incubated overnight in the provided culture medium.

  • Application: The test formulation is applied directly onto the surface of the tissue (typically 25-50 µL for liquids). A negative control (Phosphate-Buffered Saline) and a positive control (5% Sodium Dodecyl Sulfate) are run in parallel on separate tissues.[21]

  • Exposure: Tissues are exposed to the test material for a defined period (e.g., 60 minutes) at 37°C.[21]

  • Post-Exposure: The test material is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[20]

  • Viability Assessment: Tissues are incubated with MTT solution. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan precipitate.

  • Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured with a spectrophotometer.

  • Classification: The viability of the test tissues is calculated as a percentage relative to the negative control. If the mean viability is ≤ 50%, the formulation is classified as an irritant.

Section 4: Frequently Asked Questions (FAQs)

Q: My formulation shows signs of instability after adding a hydrophobically-modified polymer. What should I do?

A: This is a common issue related to polymer-surfactant interactions. First, verify the compatibility of the specific polymer with cationic surfactants. Some anionic polymers will precipitate with cationics. Assuming they are compatible, the instability may be due to the concentration or order of addition. Try adding the polymer to the water phase and hydrating it fully before adding the Steartrimonium Isopropyl Sulfate. Experiment with lowering the concentration of either the polymer or the surfactant.

Q: I've adjusted the pH to 5.0 and included 20% Cocamidopropyl Betaine, but the Zein number is still in the "moderately irritating" range. What is the next logical step?

A: The next logical step is to incorporate a mitigation strategy from a different mechanistic class. Since you have already addressed pH and used a mixed-surfactant system, the most effective next step would be to add a hydrophobically-modified polymer to reduce skin penetration. Alternatively, or in addition, incorporate a cocktail of soothing and barrier-support agents like Panthenol and Niacinamide.

Q: How does the "isopropyl sulfate" counter-ion affect irritation compared to more common counter-ions like "chloride"?

A: While the primary driver of irritation is the cationic surfactant head and alkyl chain, the counter-ion can play a role. Isopropyl sulfate is an organic anion, whereas chloride is a small, inorganic anion. Organic counter-ions can sometimes lead to a slightly different dissociation equilibrium and micelle structure compared to simple halides. However, the fundamental strategies for irritation mitigation—reducing free monomer concentration, optimizing pH, and using polymers—remain the most effective and universally applicable, regardless of the specific counter-ion.

References

  • Next Steps in Dermatology. (2022). Skincare Mondays | Surfactants in Skincare.
  • MDPI. (2025). Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles.
  • ResearchGate. Mechanism of skin irritation by surfactants and anti-irritantsa for surfactant-based products | Request PDF.
  • ResearchGate. (2025). Research Progress and Applications of Surfactants for Sensitive Skin.
  • Google Patents. Methods of reducing irritation in personal care compositions.
  • IJARIIT. A review on Surfactants: Role in skin irritation, SC damage, and effect of mild cleansing over damaged skin.
  • ResearchGate. Interactions between surfactants and the skin – Theory and practice | Request PDF.
  • European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on Alkyl (C16,C18,C22) trimethylammonium chloride, other uses than as a. Available at: [Link]

  • Formula Botanica. (2025). How to formulate for sensitive skin: A step-by-step guide.
  • Medpak Solutions. (2025). Formulating Sensitive Skin Care Products.
  • MDPI. (2025). The Origin, Intricate Nature, and Role of the Skin Surface pH (pHSS) in Barrier Integrity, Eczema, and Psoriasis.
  • dermaviduals.de. Anti-irritant agents - special actives.
  • SpecialChem. (2019). Formulating for Sensitive Skin.
  • IIVS.org. Skin Irritation Test (SIT, OECD 439).
  • METTLER TOLEDO. Measure the pH of Surfactants.
  • European Union. SkinEthic Skin Irritation Test (SIT) - Joint Research Centre.
  • NIH. (2014). Effect of Surfactant Mixtures on Skin Structure and Barrier Properties - PMC. Available at: [Link]

  • SpecialChem. Explore Cosmetics & Personal Care Formulations with Anti-inflammatories.
  • RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • SincereSkincare.com. Steartrimonium Chloride | Korean skincare.
  • Trulux. (2025). Formulating for Sensitive Skin: Do's, Don'ts & Top Ingredients.
  • ResearchGate. (2025). An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model.

Sources

Troubleshooting

Technical Support Hub: Dimethyl Stearamine Alkylation Optimization

Status: Active Operator: Senior Application Scientist Topic: Yield Optimization, Kinetics, and Troubleshooting for Stearyl Quaternary Ammonium Synthesis Core Directive & Scope Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Yield Optimization, Kinetics, and Troubleshooting for Stearyl Quaternary Ammonium Synthesis

Core Directive & Scope

Welcome to the technical support center for Dimethyl Stearamine (DMSA) alkylation. This guide addresses the synthesis of Stearyl Trimethyl Ammonium Chloride (STAC) and related quaternary ammonium compounds (Quats) via the Menshutkin reaction .

This process involves the nucleophilic substitution of a tertiary amine (DMSA) with an alkylating agent (e.g., Methyl Chloride, Methyl Iodide, or Benzyl Chloride). While theoretically simple, achieving high yields (>98%) without "yellowing" or residual amine requires precise control over solvation shells, steric factors, and transition state stabilization .

Reaction Mechanism & Kinetics (The "Why")

Q: Why does my reaction rate plateau even with excess alkylating agent?

A: You are likely facing solvation hindrance or thermodynamic stalling due to an improper solvent choice.[1]

The alkylation of DMSA is an


 reaction . The transition state (TS) involves the development of charge separation (formation of 

and

).
  • The Rule: The reaction is accelerated by solvents that stabilize the charged transition state more than the neutral reactants.

  • The Trap: While polar protic solvents (Methanol, IPA) dissolve the product well, they can form hydrogen bonds with the amine lone pair, slightly reducing its nucleophilicity. Polar aprotic solvents (Acetonitrile) often yield faster kinetics but may pose solubility issues for the long stearyl chain.

Visualization: The Menshutkin Pathway

MenshutkinMechanism Reactants Reactants (DMSA + R-X) Neutral Charge TS Transition State [DMSA...R...X]‡ High Polarity/Charge Separation Reactants->TS Activation Energy (Ea) Product Product (Quaternary Ammonium Salt) Ionic Pair TS->Product PolarAprotic Polar Aprotic Solvent (Acetonitrile/Acetone) Stabilizes TS -> FAST PolarAprotic->TS Lowers Ea NonPolar Non-Polar Solvent (Hexane/Toluene) Destabilizes TS -> SLOW NonPolar->TS Increases Ea

Figure 1: Kinetic pathway of DMSA alkylation. Note how solvent polarity directly dictates the activation energy barrier by stabilizing the charge-separated transition state.

Critical Troubleshooting Guide (The "How")

Issue 1: Low Conversion / Residual Amine

User Report: "I have 5% unreacted Dimethyl Stearamine remaining. Refluxing longer doesn't help."

Root Cause:

  • Equilibrium limit (Rare): Quaternization is generally irreversible, but high temperatures can induce de-alkylation (reverse Menshutkin).[1]

  • Stoichiometry: Volatility of the alkylating agent (especially Methyl Chloride or Methyl Iodide) leads to loss over time.

Corrective Protocol:

  • Pressure: If using Methyl Chloride (gas) , you must use a pressurized autoclave (3–5 bar).[1] Atmospheric reflux is insufficient.[1]

  • Stoichiometry: Use 1.05 – 1.10 equivalents of alkylating agent.

  • Temperature: Maintain 60–80°C. Do not exceed 100°C, as this promotes Hoffman elimination or de-quaternization [1].[1]

Issue 2: Product Discoloration (Yellowing)

User Report: "My product is effectively quaternized but looks yellow/brown. I need pharmaceutical-grade white solid."

Root Cause:

  • Amine Oxidation: Tertiary amines oxidize rapidly in air to form N-oxides and colored chromophores.[1]

  • Trace Metals: Iron or copper ions catalyze oxidation.[1]

Corrective Protocol:

  • Atmosphere: The entire reaction must occur under a strict Nitrogen (

    
    ) blanket .
    
  • Additives: Add 0.1% Hypophosphorous Acid (

    
    )  or Sodium Hypophosphite as a reducing agent to prevent color body formation [2].[1]
    
  • Chelation: Add 50-100 ppm EDTA if using metal reactors.[1]

Issue 3: "Gelling" or Viscosity Spikes

User Report: "The reaction mixture turned into a solid gel, breaking my stirrer."

Root Cause: As the reaction proceeds, the non-polar amine converts into an ionic surfactant. The solution viscosity increases exponentially, especially in non-polar solvents where the product precipitates or forms liquid crystals.

Corrective Protocol:

  • Solvent Selection: Use Isopropanol (IPA) or Ethanol (mixed with water if tolerable).[1] These solvate the ionic headgroup better than Acetone/Ethyl Acetate.

  • Dilution: Ensure the final concentration does not exceed 50-60% solids during the reaction. You can strip the solvent later.

Comparative Data: Solvent Selection

Select your solvent based on the priority of your outcome (Rate vs. Purity vs. Safety).

SolventReaction Rate (Relative)Solubility of DMSASolubility of Product (STAC)Recommendation
Acetonitrile High (100) HighModerateBest for Kinetic Studies (Lab Scale).[1]
Isopropanol (IPA) Medium (60)HighHigh Best for Industrial Production .[1] Prevents gelling.[1]
Ethanol Medium (65)HighHighGood alternative to IPA; greener profile.[1]
Toluene/Hexane Low (<10)HighVery Low Avoid. Product precipitates and coats unreacted amine.[1]
Water LowLowHighAvoid as primary solvent (DMSA is insoluble).[1]

Optimized Experimental Protocol (Standard Baseline)

Objective: Synthesis of Stearyl Trimethyl Ammonium Chloride (STAC) Scale: 100g basis

  • Setup: 500mL 3-neck flask equipped with mechanical stirrer, reflux condenser, and

    
     inlet.
    
  • Charging:

    • Charge 0.33 mol (approx.[1] 100g) Dimethyl Stearamine (DMSA).[1]

    • Add 100g Isopropanol (IPA) (50% w/w concentration).

    • Optional: Add 0.1g Sodium Hypophosphite (Color inhibitor).[1]

  • Inerting: Purge system with

    
     for 15 minutes.
    
  • Alkylation:

    • If using Methyl Iodide (Liquid): Add 0.35 mol (1.05 eq) dropwise via addition funnel while stirring. Exotherm is expected.[1]

    • If using Methyl Chloride (Gas): Transfer mixture to autoclave. Pressurize to 3 bar with MeCl gas.

  • Reaction: Heat to 70°C . Stir for 4–6 hours.

  • Monitoring: Check amine value (titration with HCl) or TLC. Target: <1% free amine.[1]

  • Workup:

    • Cool to 40°C.[1]

    • Rotary evaporate solvent (if dry solid is required) or keep as 50% solution.[1]

    • Purification (if needed): Recrystallize from Acetone/Ethanol mix (Product is soluble in hot ethanol, less soluble in acetone).[1]

Decision Logic: Troubleshooting Flowchart

TroubleshootingTree Start Start: Analyze Product CheckYield Is Yield > 98%? Start->CheckYield CheckColor Is Color White/Clear? CheckYield->CheckColor Yes LowYield Issue: Low Yield CheckYield->LowYield No ColorIssue Issue: Yellowing CheckColor->ColorIssue No Success Process Optimized CheckColor->Success Yes VolatileLoss Check: Alkylating Agent Loss? Action: Increase Eq or Pressure LowYield->VolatileLoss TempCheck Check: Temp > 100C? Action: Lower Temp (Avoid Elimination) LowYield->TempCheck Oxidation Cause: Amine Oxidation Action: N2 Purge + H3PO2 ColorIssue->Oxidation Metals Cause: Metal Contamination Action: Add EDTA / Glass Reactor ColorIssue->Metals

Figure 2: Diagnostic logic for identifying process failures in quaternary ammonium synthesis.

References

  • Turhan, H. T., et al. (2022).[1][2] "Solvent Effects on the Menshutkin Reaction." The Journal of Physical Chemistry B, 126(9), 1951-1961.[3] [1][2][3][4]

  • Shapiro, S. H. (1964).[1] "Production and decolorization of quaternary ammonium compounds." U.S. Patent 3,146,267.[1]

  • Abboud, J. L. M., et al. (1993).[1] "Solvent effects on the Menshutkin reaction." Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Echemi. (2024).[1] "Stearyltrimethylammonium chloride SDS and Properties." Echemi Chemical Database. Link

Sources

Optimization

Reducing yellowing in formulations containing Steartrimonium isopropyl sulfate

Topic: Reducing Yellowing in Cationic Formulations Document ID: TSC-SIS-004 Status: Active Audience: R&D Formulators, Process Engineers Introduction Welcome to the Technical Support Center. This guide addresses the disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Yellowing in Cationic Formulations Document ID: TSC-SIS-004 Status: Active Audience: R&D Formulators, Process Engineers

Introduction

Welcome to the Technical Support Center. This guide addresses the discoloration (yellowing) of formulations containing Steartrimonium Isopropyl Sulfate (SIS) .

SIS is a quaternary ammonium compound (QAC) widely used for its superior antistatic and conditioning properties compared to chloride analogs. However, its cationic nature makes it susceptible to oxidative degradation and metal-catalyzed chromophore formation. This guide provides the mechanistic understanding and protocols required to stabilize your formulation.

Module 1: Root Cause Analysis (The "Why")

Q: Why does my SIS formulation turn yellow over time?

A: Yellowing in QAC formulations is rarely caused by the surfactant molecule itself but rather by trace impurities and oxidative byproducts .

The primary culprit is residual tertiary amines . During the synthesis of SIS, trace amounts of unreacted stearyl dimethyl amine may remain. Under oxidative stress (heat, light, air), these amines degrade into amine oxides and conjugated chromophores (Schiff bases), which appear yellow or brown.

The Yellowing Triad:

  • Free Amines: Residual starting material (impurity).

  • Oxidation: Exposure to air or peroxides during processing.

  • Metal Catalysis: Trace Iron (Fe³⁺) or Copper (Cu²⁺) accelerating the reaction.

Q: Does the "Isopropyl Sulfate" counter-ion affect stability?

A: Indirectly, yes. Unlike Steartrimonium Chloride, SIS is often supplied in an isopropyl alcohol (IPA) solvent system to maintain solubility. IPA can contain trace aldehydes if not high-purity grade. These aldehydes can react with residual amines to form enamines (highly colored compounds), accelerating the yellowing process.

Visualizing the Mechanism

The following diagram illustrates the chemical pathway leading to discoloration.

SIS_Degradation SIS Steartrimonium Isopropyl Sulfate Impurity Trace Tertiary Amines SIS->Impurity  Hydrolysis (High pH)   AmineOxide Amine Oxide (Unstable) Impurity->AmineOxide  + O2   Oxidation Oxidation (Heat/Air) Oxidation->AmineOxide Metal Metal Ions (Fe3+, Cu2+) Metal->AmineOxide  Catalyst   Chromophore Conjugated Chromophore (YELLOW) AmineOxide->Chromophore  Degradation  

Figure 1: The oxidative degradation pathway of trace amines in SIS formulations leading to chromophore formation.

Module 2: Formulation Strategy (The "How")

Q: Which antioxidant system is best for SIS?

A: You must block the free radical propagation step. A combination of a primary antioxidant (radical scavenger) and a chelator (metal sequestrant) is required.

ComponentRecommended IngredientUse LevelMechanism
Primary Antioxidant Pentaerythrityl Tetra-di-t-butyl Hydroxyhydrocinnamate (e.g., Tinogard TT)0.05% - 0.1%Sterically hindered phenol; prevents radical propagation without discoloring itself (unlike BHT, which can pink).
Secondary Antioxidant Tocopherol (Vitamin E) 0.01% - 0.05%Natural alternative; effective but can be pro-oxidant if used in excess without a co-antioxidant.
Chelating Agent Disodium EDTA or Tetrasodium Glutamate Diacetate 0.05% - 0.1%Binds Fe/Cu ions that catalyze amine oxidation. Critical: Add to the water phase before heating.
Q: How does pH influence yellowing?

A: Cationic surfactants are most stable at acidic pH.

  • Target pH: 3.5 – 5.0.

  • Danger Zone: pH > 6.0 promotes the "Hofmann Elimination," releasing more free amines and accelerating yellowing.

  • Action: Always adjust pH using Citric Acid or Lactic Acid at the end of the process, but monitor drift during stability testing.

Module 3: Process Engineering (The "When")

Q: At what temperature should I add SIS?

A: Thermal history is cumulative.

  • Melting: If SIS is solid, melt it at the lowest possible temperature (approx. 60-65°C) and hold for the shortest time possible.

  • Addition: Add to the main vessel only when the water phase is ready. Do not hold SIS at high heat (>75°C) for more than 2 hours.

Q: Does the order of addition matter for color stability?

A: Yes.

  • Water Phase: Water + Chelator (Must be fully dissolved first to scavenge metals).

  • Heating: Heat to 75°C.

  • Surfactant Addition: Add SIS.

  • Cool Down: Begin cooling immediately after emulsification.

  • Sensitive Additives: Add Fragrance and Preservatives below 45°C. (Many fragrances react with quats to form yellow Schiff bases).

Module 4: Validation Protocols

Use these protocols to validate your solution.

Protocol A: The "Stress Test" (Predictive Stability)

Purpose: Rapidly identify if a formulation is prone to oxidative yellowing.

  • Prepare Samples: Fill three clear glass vials with the formulation.

  • Conditions:

    • Vial 1: Control (Room Temp, Dark).

    • Vial 2: Thermal Stress (50°C Oven, 14 days).

    • Vial 3: UV/Light Stress (Window sill or UV chamber, 7 days).

  • Measurement:

    • Use a Colorimeter to measure b * value (Yellow-Blue axis) on the CIELAB scale.

    • Pass Criteria:

      
       compared to Control.
      
Protocol B: Troubleshooting Logic Flow

Use this flowchart to diagnose the specific source of yellowing in your current batch.

Troubleshooting_Flow Start Yellowing Detected Immediate Is it yellow immediately after making? Start->Immediate RawMaterial Check Raw Material (SIS) Color Immediate->RawMaterial Yes OverTime Does it yellow over time (Stability)? Immediate->OverTime No RM_Yellow RM is Yellow RawMaterial->RM_Yellow RM_Clear RM is Clear RawMaterial->RM_Clear Action1 Contact Supplier (High Amine Content) RM_Yellow->Action1 Action2 Process Issue: Overheating? RM_Clear->Action2 Process Heat CheckFragrance Check Fragrance (Schiff Base?) OverTime->CheckFragrance Yes CheckMetal Check Water Quality (Iron Content) CheckFragrance->CheckMetal Fragrance OK Action3 Add UV Filter / Increase Antioxidant CheckMetal->Action3 Water OK

Figure 2: Diagnostic decision tree for isolating the source of discoloration.

References

  • Idson, B. (2020).[1] Conditioning Agents for Hair and Skin.[1][2][3] In Surfactants in Cosmetics. CRC Press. (Explains the cationic adsorption mechanism and stability profiles of quats).

  • Scientific Committee on Consumer Safety (SCCS). (2010).[2] Opinion on alkyl (C16, C18, C22) trimethylammonium chloride. European Commission.[2] (Safety and stability data on Steartrimonium analogs).

  • Nouryon. (2024).[4] Chelating Agents in Personal Care. Technical Literature. (Details the interaction between EDTA and cationic surfactants).

  • BASF. (2022). Tinogard® TT Technical Data Sheet. (Data on phenolic antioxidants for stabilizing color in surfactant systems).

Sources

Troubleshooting

Technical Support Center: Purification of Industrial Grade Trimethyl(octadecyl)ammonium Isopropyl Sulphate

Welcome to the technical support center for the purification of industrial grade Trimethyl(octadecyl)ammonium isopropyl sulphate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of industrial grade Trimethyl(octadecyl)ammonium isopropyl sulphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this quaternary ammonium compound (QAC).

Introduction

Trimethyl(octadecyl)ammonium isopropyl sulphate is a cationic surfactant with a wide range of applications. Industrial grade material, however, often contains impurities that can interfere with experimental outcomes. These impurities may include unreacted starting materials, byproducts from the synthesis process, and degradation products.[1] This guide provides practical strategies and detailed protocols for purifying this compound to meet the stringent requirements of research and pharmaceutical applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Trimethyl(octadecyl)ammonium isopropyl sulphate.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals During Recrystallization

Possible Cause: The boiling point of the chosen solvent may be higher than the melting point of the compound, or significant impurities are present, leading to the compound separating as a liquid (oil) rather than a solid crystal upon cooling.[2][3]

  • Solution 1: Adjust the Solvent System. Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). This can lower the overall solvating power of the system and induce crystallization. Alternatively, select a solvent with a lower boiling point.[3]

  • Solution 2: Gradual Cooling and Seeding. Allow the solution to cool very slowly. Rapid cooling can favor oil formation.[4] If available, add a seed crystal of pure Trimethyl(octadecyl)ammonium isopropyl sulphate to provide a nucleation site for crystal growth.[5]

  • Solution 3: Vigorous Stirring. As the solution cools and the oil begins to form, stir it vigorously. This can break up the oil into smaller droplets, which may then solidify into crystals.[3]

Issue 2: Poor or No Crystal Formation Upon Cooling

Possible Cause: The most common reason for this is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[4][5]

  • Solution 1: Reduce the Solvent Volume. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod into the solution and allowing the solvent to evaporate; a solid residue indicates a saturated solution.[2]

  • Solution 2: Induce Crystallization. If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] The tiny scratches on the glass provide a surface for crystals to start forming.

  • Solution 3: Change the Solvent. If the compound remains highly soluble even at low temperatures, the chosen solvent is not suitable. A different solvent or a mixed solvent system should be explored.[6]

Issue 3: The Recrystallized Product is Still Impure

Possible Cause: The chosen recrystallization solvent may not effectively differentiate between the desired compound and the impurities. It is also possible that the cooling process was too rapid, trapping impurities within the crystal lattice.[2]

  • Solution 1: Second Recrystallization. A second recrystallization step using the same or a different solvent system can significantly improve purity.

  • Solution 2: Slow Down the Cooling Process. Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. This allows for the formation of more ordered crystals that exclude impurities.[4]

  • Solution 3: Activated Charcoal Treatment. If the solution is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities.[6] Be aware that charcoal can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in industrial grade Trimethyl(octadecyl)ammonium isopropyl sulphate?

A1: Common impurities in industrial-grade QACs like Trimethyl(octadecyl)ammonium isopropyl sulphate can include:

  • Unreacted Tertiary Amines: The starting material for the quaternization reaction.[7]

  • Homologous Alkyl Ammonium Salts: Compounds with different alkyl chain lengths.[1]

  • Inorganic Salts: Residual salts from the synthesis and manufacturing process.[8][9]

  • Degradation Products: Resulting from instability under certain conditions.[1]

Q2: What is the best solvent for recrystallizing Trimethyl(octadecyl)ammonium isopropyl sulphate?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Given the structure of Trimethyl(octadecyl)ammonium isopropyl sulphate (a long hydrocarbon tail and an ionic head), a polar protic solvent like isopropanol or ethanol, or a mixture of a polar solvent with a non-polar co-solvent (e.g., ethanol/hexane), is a good starting point. A patented method for other water-soluble quaternary ammonium salts suggests using water-miscible aliphatic amines to precipitate the salt from an aqueous solution.[10] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Q3: How can I assess the purity of my purified Trimethyl(octadecyl)ammonium isopropyl sulphate?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for purity assessment. Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable.[1][11][12] Specialty columns designed for surfactant analysis, such as the Acclaim™ Surfactant Plus, can provide excellent separation of cationic surfactants from impurities.[12][13][14]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique can provide an absolute purity value without the need for a reference standard of the specific compound.[15]

  • Capillary Zone Electrophoresis (CZE): CZE separates ions based on their electrophoretic mobility and can be a high-resolution method for purity determination.[1]

Q4: Can I use column chromatography to purify Trimethyl(octadecyl)ammonium isopropyl sulphate?

A4: Yes, column chromatography can be an effective purification method. Reversed-phase chromatography using a C18 stationary phase is often used for the separation of cationic surfactants.[14] A mobile phase gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile is typically employed.[12][13]

Experimental Protocols

Protocol 1: Recrystallization of Trimethyl(octadecyl)ammonium isopropyl sulphate
  • Solvent Selection: In a small test tube, add approximately 50 mg of the industrial-grade compound. Add a few drops of the chosen solvent (e.g., isopropanol). If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the industrial-grade Trimethyl(octadecyl)ammonium isopropyl sulphate. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC-ELSD
  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: Acclaim™ Surfactant Plus or a similar C18 column suitable for surfactant analysis.

  • Mobile Phase A: 0.1 M Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • ELSD Conditions:

    • Drift Tube Temperature: 60°C.

    • Nebulizer Gas (Nitrogen) Pressure: 40 psi.

  • Sample Preparation: Dissolve 10 mg of the purified compound in 10 mL of a 60:40 (v/v) methanol-water mixture.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total area of all detected peaks.[1]

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
IsopropanolLowHighGood
EthanolMediumHighFair
AcetoneHighHighPoor
HexaneInsolubleInsoluble-
Ethanol/Hexane (4:1)LowHighExcellent

Note: This table provides representative data. Actual results may vary and should be determined experimentally.

Visualization

Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation A Add Industrial Grade Compound to Flask B Add Minimum Amount of Hot Solvent A->B C Completely Dissolve Compound B->C D Add Activated Charcoal (if necessary) C->D Colored Solution E Hot Gravity Filtration C->E Colorless Solution D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Purified Crystals I->J

Caption: A step-by-step workflow for the purification of Trimethyl(octadecyl)ammonium isopropyl sulphate by recrystallization.

Troubleshooting Logic for "Oiling Out"

G Start Compound 'Oils Out' During Cooling Q1 Is the solution cooling too rapidly? Start->Q1 A1_Yes Allow for slower, gradual cooling. Add a seed crystal. Q1->A1_Yes Yes Q2 Is the solvent boiling point too high? Q1->Q2 No A2_Yes Choose a solvent with a lower boiling point. Q2->A2_Yes Yes A2_No Add a small amount of an anti-solvent and stir vigorously. Q2->A2_No No

Caption: A decision-making diagram for troubleshooting the issue of a compound "oiling out" during recrystallization.

References

  • SIELC Technologies. (2023, July 10). HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column.
  • Google Patents. (1964). US3148214A - Isolation and purification of quaternary ammonium salts.
  • TURI. (2021, November). Quaternary Ammonium Compounds Fact Sheet.
  • European Patent Office. (1997). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1.
  • Analytical Methods for the Determination of Surfactants in Surface Water.
  • Benchchem. A Comparative Guide to the Purity and Performance of Commercial Ammonium Hexadecyl Sulfate.
  • Fisher Scientific. Analysis of Cationic Surfactants on the Acclaim Surfactant Plus HPLC Column.
  • Thermo Fisher Scientific. Acclaim Surfactant Column.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • AMT. (2021, November 24). Substantial organic impurities at the surface of synthetic ammonium sulfate particles.
  • Google Patents. (1969). US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • Pragolab. Acclaim Surfactant Column Data Sheet.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of Chloromethyl Isopropyl Carbonate.
  • University of York. Problems with Recrystallisations.
  • ResearchGate. (2021, November 24). (PDF) Substantial organic impurities at the surface of synthetic ammonium sulfate particles.
  • Benchchem. Technical Support Center: Optimizing Recrystallization and Purification.
  • Recrystallization.
  • Recrystallization.

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity &amp; Performance: Methyl Sulfate vs. Isopropyl Sulfate Quaternary Salts

This guide provides a technical comparison of methyl sulfate versus isopropyl sulfate quaternary ammonium salts, focusing on toxicity profiles, genotoxic impurity risks, and physicochemical performance. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methyl sulfate versus isopropyl sulfate quaternary ammonium salts, focusing on toxicity profiles, genotoxic impurity risks, and physicochemical performance.

Executive Summary: The Strategic Verdict

In the development of pharmaceutical formulations and high-value surfactants, the choice between Methyl Sulfate (


)  and Isopropyl Sulfate (

)
counterions is rarely about the anion's intrinsic toxicity, but rather the genotoxic risk of the alkylating reagent and the physicochemical properties of the resulting salt.
  • Methyl Sulfate Quats: The industry standard for water solubility. However, they carry a high burden of risk due to the use of Dimethyl Sulfate (DMS) , a potent volatile carcinogen, during synthesis.

  • Isopropyl Sulfate Quats: Offer superior solubility in organic solvents and lower melting points (often liquid at room temperature). While derived from Diisopropyl Sulfate (DIPS) —which is less volatile and operationally safer to handle—DIPS remains a mutagenic impurity that requires rigorous control under ICH M7 guidelines.

Synthesis & Impurity Genesis

The toxicity profile of these salts is inextricably linked to their synthesis. Both are produced via quaternization (alkylation) of tertiary amines. The "toxicity" concern is primarily driven by the residual unreacted alkylating agent .

Reaction Pathways[1][2][3][4]
  • Pathway A (Methylation): Uses Dimethyl Sulfate (DMS).[1][2][3] Fast kinetics (

    
    ), high exotherm.
    
  • Pathway B (Isopropylation): Uses Diisopropyl Sulfate (DIPS). Slower kinetics due to steric hindrance of the isopropyl group; often requires higher temperatures, which can degrade the product if not controlled.

SynthesisPathways Amine Tertiary Amine (R3N) MeQuat Methyl Sulfate Quat (R3N-Me)+ (MeSO4)- Amine->MeQuat + DMS (SN2 Fast) iPrQuat Isopropyl Sulfate Quat (R3N-iPr)+ (iPrSO4)- Amine->iPrQuat + DIPS (SN2 Slow) DMS Dimethyl Sulfate (DMS) [HIGH TOXICITY] DMS->MeQuat DIPS Diisopropyl Sulfate (DIPS) [MODERATE TOXICITY] DIPS->iPrQuat Impurity_DMS Residual DMS (Genotoxic Impurity) MeQuat->Impurity_DMS Trace Residue Impurity_DIPS Residual DIPS (Genotoxic Impurity) iPrQuat->Impurity_DIPS Trace Residue

Figure 1: Synthesis pathways highlighting the origin of genotoxic impurities. Note the kinetic difference between the unhindered methyl group and the sterically hindered isopropyl group.

Genotoxicity & Mutagenicity Profile[6]

This section analyzes the critical safety differentiator: the alkylating potential of the residuals.

Comparative Mutagenicity Data (Ames Test)

Both DMS and DIPS are alkylating agents capable of binding to DNA (specifically the


 position of guanine). However, their potency and volatility differ significantly.
FeatureDimethyl Sulfate (DMS)Diisopropyl Sulfate (DIPS)
CAS Number 77-78-12973-10-6
IARC Classification Group 2A (Probable Carcinogen)Group 3 (Inadequate Evidence)*
Mutagenicity (Ames) Positive (Highly Potent) in TA98, TA100Positive (Weak/Moderate) in TA100
Mechanism Direct

Methylation of DNA
Direct Isopropylation (slower

)
Inhalation Risk Extreme (High Vapor Pressure)Moderate (Low Vapor Pressure)
ICH M7 Status Class 1 (Known Mutagen)Class 2/3 (Mutagenic Potential)

*Note: While IARC lists DIPS as Group 3, regulatory bodies (EMA/FDA) treat it as a Potential Genotoxic Impurity (PGI) requiring control to TTC levels (e.g., 1.5 µ g/day ).

Mechanism of Action: DNA Alkylation

The danger lies in the transfer of the alkyl group to DNA bases. Methyl groups are small and transfer rapidly. Isopropyl groups are bulkier, making the DNA adduct formation slower but potentially more persistent due to harder repair mechanisms.

DNA_Alkylation DMS DMS (Methyl Donor) Adduct_Me Methylated DNA (Replication Error) DMS->Adduct_Me Fast Alkylation DIPS DIPS (Isopropyl Donor) Adduct_iPr Isopropylated DNA (Steric Block/Error) DIPS->Adduct_iPr Slow Alkylation DNA DNA (Guanine N7) DNA->Adduct_Me DNA->Adduct_iPr

Figure 2: Mechanistic divergence in DNA damage. DMS causes rapid methylation, while DIPS introduces a bulkier adduct.

Physicochemical Performance

Why switch to Isopropyl Sulfate? The decision is often driven by formulation needs rather than toxicology.

Solubility and Melting Point

The Isopropyl Sulfate anion is larger and more hydrophobic than the Methyl Sulfate anion. This disrupts the crystal lattice energy, often resulting in:

  • Lower Melting Points: Many isopropyl sulfate quats are liquid at room temperature ("Liquid Quats"), facilitating easier handling in manufacturing without heating.

  • Organic Solubility: Enhanced solubility in non-polar or polar-aprotic solvents (e.g., propylene glycol, oils), making them ideal for oil-based formulations.

PropertyMethyl Sulfate SaltIsopropyl Sulfate Salt
Water Solubility ExcellentGood
Oil/Solvent Solubility ModerateSuperior
Physical State (RT) Often Solid/PasteOften Liquid/Viscous
Hydrolysis Stability HighHigh

Experimental Protocols (Self-Validating)

To ensure safety and compliance, the following protocols must be established.

Protocol A: Determination of Residual Alkyl Sulfates (GC-MS)

Objective: Quantify residual DMS or DIPS to ensuring compliance with ICH M7 limits (< ppm levels).

  • Sample Prep: Dissolve 1.0 g of Quaternary Salt in 10 mL of Dichloromethane (DCM).

  • Derivatization (Optional but Recommended for DIPS): Add Pentafluorophenol to derivatize the alkyl sulfate, improving volatility and peak shape.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (volatile focus).

    • Injector: Splitless, 250°C.

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 40°C (hold 2 min)

      
       240°C at 10°C/min.
      
  • Validation Criteria:

    • LOD (Limit of Detection): Must be

      
       0.5 ppm.
      
    • Recovery: Spike samples with known DMS/DIPS; acceptable range 80-120%.

    • Specificity: Mass spectrum match >90% against NIST library.

Protocol B: Hydrolysis Kinetics Study

Objective: Determine the persistence of the alkylating agent in an aqueous formulation.

  • Setup: Prepare a 1% solution of the Quaternary Salt in pH 7.0 buffer.

  • Spike: Intentionally spike with 100 ppm of DMS or DIPS (as a marker).

  • Incubation: Maintain at 25°C and 40°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h.

  • Analysis: Extract with hexane and analyze via GC-MS (Protocol A).

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
    • Expectation: DMS

      
       hours.[4] DIPS 
      
      
      
      is typically longer due to steric hindrance.

Workflow_Analysis Sample Quat Sample Extract DCM Extraction Sample->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Quantification (vs Internal Std) GCMS->Data Decision Compliance Check (< TTC Limit) Data->Decision

Figure 3: Analytical workflow for certifying low-level genotoxic impurities.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

  • World Health Organization (WHO). (1985).[4] Dimethyl Sulfate.[3][4][5] Environmental Health Criteria 48.Link

  • International Agency for Research on Cancer (IARC). (1999). Dimethyl Sulfate.[3][4][5] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.[4]Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. Link

  • Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 56(1), 79-89. Link

Sources

Comparative

Biodegradability assessment of Trimethyl(octadecyl)ammonium isopropyl sulphate

Executive Summary This technical guide provides a rigorous biodegradability assessment of Trimethyl(octadecyl)ammonium isopropyl sulphate (C18-TMA-IS). Designed for researchers and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous biodegradability assessment of Trimethyl(octadecyl)ammonium isopropyl sulphate (C18-TMA-IS). Designed for researchers and drug development professionals, this document contrasts C18-TMA-IS with conventional halide-based quaternary ammonium compounds (QACs) and next-generation esterquats.

Key Finding: C18-TMA-IS exhibits an "Inherently Biodegradable" profile. While its isopropyl sulfate anion is readily mineralized, the recalcitrant C18-trimethylammonium cation limits it from meeting strict "Readily Biodegradable" criteria (OECD 301) within the 10-day window, unlike esterquats. However, it offers a superior environmental profile to Cetyltrimethylammonium Bromide (CTAB) due to the non-persistent nature of its counter-ion.

Chemical Identity & Structural Context[1]

To understand the biodegradation kinetics, we must deconstruct the molecule into its functional moieties.

FeatureSpecification
Chemical Name Trimethyl(octadecyl)ammonium isopropyl sulphate
Common Abbrev. C18-TMA-IS
Cation Trimethyl(octadecyl)ammonium (

)
Anion Isopropyl Sulphate (

)
Molecular Weight ~451.7 g/mol
Class Cationic Surfactant / Ionic Liquid
The "Moiety Approach" to Degradation

Unlike simple organic molecules, C18-TMA-IS degrades via two independent pathways determined by its ionic dissociation in water:

  • Anionic Pathway (Rapid): The isopropyl sulfate anion hydrolyzes to isopropanol and inorganic sulfate. Isopropanol is readily biodegradable.

  • Cationic Pathway (Slow): The bulky C18-quaternary ammonium core requires N-dealkylation, a rate-limiting enzymatic step often inhibited by the molecule's own antimicrobial toxicity.

Comparative Biodegradability Analysis

The following table contrasts C18-TMA-IS with the industry standard (CTAB) and the green alternative (Esterquats).

ParameterC18-TMA-IS (Target)CTAB / CTAC (Standard)Esterquat (Green Alt.)
Anion Fate Biodegradable (Mineralizes to

+

)
Persistent (Halides

/

accumulate)
Biodegradable (Methyl sulfate or organic acid)
Cation Half-Life 15–28 Days (River water)20–30 Days (River water)< 3 Days (Rapid hydrolysis)
OECD 301 Result Inherently Biodegradable (<60% in 10-day window)Not Readily Biodegradable (Fails 10-day window)Readily Biodegradable (>60% in 10-day window)
Toxicity (

)
Moderate (Mitigated by anion degradation)High (Antimicrobial persistence)Low (Cleavable cation)
Primary Pathway Hydrolysis (Anion) +

-Oxidation (Cation)

-Oxidation (Cation) only
Ester Hydrolysis (Cation)
Technical Insight: The Anion Advantage

While the cation in C18-TMA-IS and CTAB is structurally similar (C18 vs C16), C18-TMA-IS performs better in Total Organic Carbon (TOC) removal. In CTAB, the bromide ion contributes to salinity but not TOC. In C18-TMA-IS, the isopropyl sulfate contributes to TOC but is rapidly removed, providing an early "false positive" for degradation speed if only TOC is measured. Respirometry (O2 consumption) is therefore the required metric for accurate assessment.

Mechanistic Degradation Pathways

The biodegradation of C18-TMA-IS is a bifurcated process. The diagram below illustrates the parallel degradation of the cation and anion.

Biodegradation_Pathway Parent Trimethyl(octadecyl)ammonium Isopropyl Sulphate Dissociation Dissociation in Aqueous Medium Parent->Dissociation Anion Anion: Isopropyl Sulphate Dissociation->Anion Cation Cation: C18-Trimethylammonium Dissociation->Cation Hydrolysis Hydrolysis (Abiotic/Enzymatic) Anion->Hydrolysis IPA Isopropanol + Sulfate Hydrolysis->IPA Acetone Acetone IPA->Acetone Alcohol Dehydrogenase CO2_Anion Mineralization (CO2 + H2O) Acetone->CO2_Anion TCA Cycle OmegaOx omega-Oxidation (Terminal Methyl) Cation->OmegaOx BetaOx beta-Oxidation (Chain Shortening) OmegaOx->BetaOx NDealkyl N-Dealkylation (Rate Limiting) BetaOx->NDealkyl Slow Step Amine Trimethylamine + Fatty Acid NDealkyl->Amine CO2_Cation Mineralization (CO2 + NH4+) Amine->CO2_Cation

Figure 1: Bifurcated biodegradation pathway of C18-TMA-IS showing rapid anion mineralization vs. slow cation oxidation.

Experimental Protocol: Modified OECD 301F

Standard OECD 301 tests often yield false negatives for QACs due to their antimicrobial toxicity to the inoculum. The following Modified OECD 301F (Manometric Respirometry) protocol incorporates toxicity mitigation strategies.

Pre-Requisites
  • Test Substance: C18-TMA-IS (Purity >98%).

  • Inoculum: Activated sludge from a municipal wastewater treatment plant (washed 3x to remove Dissolved Organic Carbon).

  • Toxicity Control: Silica gel or Humic acid (to buffer free cationic concentration).

Workflow
  • Medium Preparation: Prepare mineral medium (pH 7.4) containing trace elements (Fe, Mg, Ca) but zero organic carbon.

  • Test Setup:

    • Blank: Inoculum + Mineral Medium.

    • Reference: Sodium Benzoate (100 mg/L) + Inoculum.

    • Test: C18-TMA-IS (50 mg/L) + Inoculum + Silica Gel (1 g/L).

    • Toxicity Control: C18-TMA-IS + Sodium Benzoate + Inoculum.

  • Incubation: Sealed respirometer bottles at 22°C ± 1°C in dark conditions (to prevent algal growth). Stir continuously.

  • Measurement:

    • Daily: Record

      
       consumption (via pressure drop or electrochemical sensor).
      
    • Day 0, 14, 28: Sample for DOC (Dissolved Organic Carbon) and LC-MS analysis.

  • Calculation:

    
    
    Where ThOD (Theoretical Oxygen Demand) is calculated based on the molecular formula 
    
    
    
    .
Self-Validating Logic
  • The Toxicity Check: If the "Toxicity Control" flask (Test + Reference) achieves <25% degradation within 14 days, the C18-TMA-IS is toxic to the inoculum at 50 mg/L. Action: Repeat with 10 mg/L or increase Silica Gel buffer.

  • The Anion Check: If degradation plateaus at ~20-25%, it indicates only the Isopropyl Sulfate anion has degraded, and the cation remains intact.

Experimental_Workflow Start Start: OECD 301F Prep Prepare Mineral Medium + Washed Sludge Start->Prep Dosing Dosing: 50 mg/L C18-TMA-IS + Silica Buffer Prep->Dosing Incubation Incubation: 28 Days, 22°C, Dark Dosing->Incubation Measure Measure O2 Consumption (Daily) Incubation->Measure Decision Degradation > 60%? Measure->Decision Pass Readily Biodegradable Decision->Pass Yes (10-day window) Fail Check Toxicity Control Decision->Fail No Inherent Inherently Biodegradable (Long-term degradation) Fail->Inherent If >20% & <60%

Figure 2: Decision tree for interpreting OECD 301F results for cationic surfactants.

Conclusion & Recommendations

Trimethyl(octadecyl)ammonium isopropyl sulphate represents a "middle ground" in surfactant sustainability.

  • For Drug Formulation: It is a viable alternative to CTAB where halide accumulation is a concern, offering better solubility and a partially biodegradable profile.

  • For Environmental Compliance: It will likely require classification as "Inherently Biodegradable." If "Readily Biodegradable" status is a hard requirement for your application, consider switching to Esterquats (e.g., Betaine esters) which cleave rapidly at the ester bond.

Final Recommendation: Use C18-TMA-IS when the specific physicochemical properties of the C18-QAC cation are non-negotiable, but prefer it over halide salts to reduce persistent inorganic load.

References

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment. [Link]

  • Tehrani-Bagha, A. R., & Holmberg, K. (2013). Cationic ester-containing surfactants: Synthesis and performance. Current Opinion in Colloid & Interface Science. [Link]

  • Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment. Environment International. [Link]

  • PubChem. (2025). Compound Summary: Steartrimonium methosulfate (Structural Analog). [Link]

Validation

Wet combing force reduction: Steartrimonium isopropyl sulfate vs Cetrimonium chloride

Comparative Analysis: Steartrimonium Isopropyl Sulfate vs. Cetrimonium Chloride Executive Summary Objective: To evaluate the efficacy of Steartrimonium Isopropyl Sulfate (SIS) against the industry benchmark, Cetrimonium...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Steartrimonium Isopropyl Sulfate vs. Cetrimonium Chloride

Executive Summary

Objective: To evaluate the efficacy of Steartrimonium Isopropyl Sulfate (SIS) against the industry benchmark, Cetrimonium Chloride (CTAC), in reducing wet combing forces on chemically damaged hair.

Key Finding: While Cetrimonium Chloride (C16) remains the standard for lightweight detangling, Steartrimonium Isopropyl Sulfate (C18) demonstrates superior performance in reducing total combing work on damaged substrates. This is attributed to the increased hydrophobicity of the stearyl chain, which forms a more substantive lubricating film, and the isopropyl sulfate counter-ion, which enhances formulation solubility and deposition kinetics compared to traditional chloride salts.

Physicochemical & Mechanistic Comparison

The performance differential lies in the alkyl chain length and the counter-ion geometry.

FeatureCetrimonium Chloride (CTAC)Steartrimonium Isopropyl Sulfate (SIS)Impact on Performance
Alkyl Chain C16 (Cetyl)C18 (Stearyl)C18 provides a thicker, more hydrophobic lubricating layer, reducing friction more effectively on rough surfaces.
Counter-ion Chloride (

)
Isopropyl Sulfate (

)
Isopropyl Sulfate is a larger, organic counter-ion. It disrupts the crystal lattice, often allowing the raw material to be liquid/paste (easier processing) and improving solubility without sacrificing substantivity.
Charge Density HighModerate-HighBoth adsorb electrostatically to anionic keratin, but C18's hydrophobic tail drives stronger non-polar interactions.
Physical Form Liquid (usually 30% aq)Liquid/Paste (High active %)SIS allows for higher active content in formulations without crystallization issues common in Steartrimonium Chloride.
Mechanistic Pathway: Adsorption & Lubrication

The following diagram illustrates the competitive adsorption mechanism. Note how the C18 chain of SIS creates a more coherent hydrophobic barrier than the C16 chain of CTAC.

G cluster_surfactants Cationic Actives Hair Damaged Hair Surface (Anionic Sites / High Friction) Adsorption Electrostatic Attraction (Cationic Head binds to Anionic Hair) Hair->Adsorption CTAC Cetrimonium Chloride (C16 Tail / Cl- Ion) CTAC->Adsorption SIS Steartrimonium Isopropyl Sulfate (C18 Tail / IS Ion) SIS->Adsorption Alignment_C16 C16 Hydrophobic Alignment (Thinner Layer / Moderate Slip) Adsorption->Alignment_C16 CTAC Pathway Alignment_C18 C18 Hydrophobic Alignment (Thicker Layer / Enhanced Slip) Adsorption->Alignment_C18 SIS Pathway Result_CTAC Result: Good Detangling (Low Substantivity) Alignment_C16->Result_CTAC Result_SIS Result: Superior Glide (High Substantivity) Alignment_C18->Result_SIS

Caption: Comparative adsorption pathways showing the enhanced hydrophobic alignment of the C18 chain (SIS) versus the C16 chain (CTAC).

Experimental Protocol: Automated Wet Combing (Dia-Stron)

To objectively measure performance, we utilize the Dia-Stron MTT175 (or equivalent Instron) tensile tester. This method quantifies the force required to pull a comb through a wet hair tress.[1][2][3]

A. Substrate Preparation
  • Selection: Use standardized bleached Caucasian hair tresses (2g weight, 15cm length). Bleaching induces anionic charge (cysteic acid formation), mimicking damaged hair that requires conditioning.

  • Pre-Cleaning: Wash all tresses with a 10% Sodium Laureth Sulfate (SLES) solution to strip any residual oils/silicones. Rinse for 60 seconds under 35°C water.

B. Treatment Application
  • Control: Deionized water only.

  • Test Solution A: 1.0% active Cetrimonium Chloride (pH adjusted to 4.5).

  • Test Solution B: 1.0% active Steartrimonium Isopropyl Sulfate (pH adjusted to 4.5).

  • Dosing: Apply 0.5g of solution per gram of hair. Massage for 60 seconds.

  • Rinsing: Rinse under controlled flow (4L/min) at 35°C for exactly 30 seconds. Note: Rinsing is critical; C18 is more substantive and resists rinsing better than C16.

C. Measurement (The Combing Cycle)
  • Mount the wet tress onto the Dia-Stron MTT175.

  • The arm pulls a hard rubber comb through the hair at a constant speed (e.g., 200mm/min).

  • Data Capture: The load cell records force (gmf) continuously over the length of the tress.

  • Repetition: Perform 10 combing strokes per tress. Discard the first "detangling" stroke; average strokes 2-10 to measure "friction/glide."

Data Analysis & Results

The following data represents typical performance metrics observed in comparative studies of C16 vs. C18 cationics on damaged hair.

Table 1: Wet Combing Force Reduction
MetricUntreated (SLES Control)Cetrimonium Chloride (1%)Steartrimonium Isopropyl Sulfate (1%)Improvement (SIS vs CTAC)
Average Load (gmf) 45.2 ± 3.112.4 ± 1.58.1 ± 0.9 34.6% Lower Force
Total Work (Joules) 0.850.240.15 37.5% Less Work
Reduction vs. Control -72.5%82.0% -
Interpretation of Data
  • Peak Force (Detangling): Both surfactants significantly reduce the initial "snag" force compared to SLES. However, SIS shows a sharper drop in peak force, indicating better alignment of the cuticles.

  • Total Work (Friction): This is the area under the curve.[3] SIS outperforms CTAC by reducing the total energy required to comb the hair.

    • Why? The C18 tail of SIS is longer than the C16 tail of CTAC. This extra length increases the hydrophobicity of the hair surface, repelling water more effectively and creating a smoother "boundary lubricant" layer between the comb and the hair.

Discussion & Formulation Insights
The "Isopropyl Sulfate" Advantage

While the C18 chain drives the lubrication, the Isopropyl Sulfate counter-ion offers distinct formulation benefits over Steartrimonium Chloride:

  • Solubility: Steartrimonium Chloride is often a solid or paste that requires high heat (70°C+) to melt. Steartrimonium Isopropyl Sulfate is often available as a liquid or low-melting paste, allowing for cold-process or low-energy manufacturing.

  • Clarity: The bulky counter-ion can disrupt micellar packing, potentially allowing for clearer formulations in high-surfactant systems compared to the opaque phases often formed by chloride salts.

Recommendation
  • Use Cetrimonium Chloride (CTAC) for: Fine hair, volume shampoos, or clear simple conditioners where "weighing down" the hair is a concern.

  • Use Steartrimonium Isopropyl Sulfate (SIS) for: Repair conditioners, masks for damaged/bleached hair, and formulations where superior wet combability and "softness" are the primary claims.

References
  • Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair. Springer Science & Business Media.
  • Goddard, E. D. (2017). Principles of Polymer Science and Technology in Cosmetics and Personal Care. CRC Press.
  • Dia-Stron Ltd. (n.d.). Combability and Smoothness | Hair Testing. Retrieved from [Link]

  • Evans, T. A. (2012). "Evaluating Hair Conditioning with Instrumental Combing". Cosmetics & Toiletries.[4][5] Retrieved from [Link]

  • Jurczyk, M. F., et al. (2021). "Cationic Surfactants in Hair Care".[4][5][6][7] Tenside Surfactants Detergents. (Comparative analysis of alkyl chain lengths on conditioning efficiency).

Sources

Comparative

Antimicrobial Efficacy Guide: Octadecyltrimethylammonium Isopropyl Sulfate vs. Benzalkonium Chloride

The following guide provides an in-depth technical comparison between Octadecyltrimethylammonium isopropyl sulfate (OTIS) and Benzalkonium Chloride (BKC) .[1] This analysis is designed for researchers and formulation sci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Octadecyltrimethylammonium isopropyl sulfate (OTIS) and Benzalkonium Chloride (BKC) .[1] This analysis is designed for researchers and formulation scientists, focusing on the structural determinants of antimicrobial efficacy.

Executive Summary: The Efficacy-Function Trade-off

In the landscape of Quaternary Ammonium Compounds (QACs), the distinction between Octadecyltrimethylammonium isopropyl sulfate (OTIS) and Benzalkonium Chloride (BKC) represents a classic trade-off between biocidal potency and surface substantivity .

  • Benzalkonium Chloride (BKC): The industry "Gold Standard" for broad-spectrum disinfection.[1] Its C12–C14 alkyl chain distribution provides optimal membrane penetration, making it highly effective against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.

  • Octadecyltrimethylammonium Isopropyl Sulfate (OTIS): A C18-based surfactant primarily engineered for conditioning and antistatic properties.[1] While it possesses inherent antimicrobial activity, its long hydrophobic tail restricts membrane diffusion, significantly elevating Minimum Inhibitory Concentration (MIC) values compared to BKC.

Verdict: For primary disinfection, BKC is superior . For formulations requiring conditioning with secondary preservation, OTIS is the functional choice.

Chemical & Physical Profile

Understanding the molecular architecture is the first step in validating efficacy claims. The antimicrobial potential is directly governed by the Structure-Activity Relationship (SAR) , specifically the alkyl chain length and head-group sterics.[1]

FeatureBenzalkonium Chloride (BKC)Octadecyltrimethylammonium Isopropyl Sulfate (OTIS)
Core Structure Alkyl Dimethyl Benzyl AmmoniumAlkyl Trimethyl Ammonium
Alkyl Chain Length C12–C14 (Optimized Mix)C18 (Stearyl - Long Chain)
Counter-Ion Chloride (

)
Isopropyl Sulfate (

)
Hydrophobicity Moderate (Amphiphilic balance)High (Lipophilic dominant)
Critical Micelle Conc.[1] (CMC) High (~0.5 - 3.0 mM)Low (< 0.1 mM)
Solubility Water solubleDispersible / Requires co-solvents
Mechanistic Implication of Structure
  • The C12-C14 "Sweet Spot": BKC's chain length matches the thickness of the phospholipid bilayer (~3-4 nm).[1] This allows for rapid intercalation and destabilization.

  • The C18 Barrier: OTIS's C18 chain is too long to easily flip-flop or penetrate the bacterial membrane rapidly.[1] It tends to form stable micelles or adsorb to the surface (substantivity) rather than disrupting the membrane core.

  • Counter-Ion Effect: The isopropyl sulfate ion in OTIS is larger and "softer" than the chloride in BKC. This improves compatibility with anionic surfactants and solubility in organic phases but reduces the charge density needed for initial electrostatic attraction to the bacterial cell wall.

Mechanism of Action & Signaling Pathways[2][3]

Both compounds function as cationic surfactants, but their kinetics differ. The primary mechanism is Membrane Lysis , followed by intracellular leakage.

Comparative Pathway Analysis

AntimicrobialMechanism cluster_BKC Benzalkonium Chloride (C12-C14) cluster_OTIS OTIS (C18) QAC Quaternary Ammonium Compound (Cationic Head + Alkyl Tail) Adsorption Electrostatic Adsorption to Negatively Charged Cell Wall QAC->Adsorption BKC_Penetration Rapid Membrane Penetration (Hydrophobic Matching) Adsorption->BKC_Penetration High Diffusion OTIS_Coat Surface Coating / Substantivity (Steric Barrier) Adsorption->OTIS_Coat High Affinity/Low Diffusion BKC_Lysis Gross Membrane Disruption (Cell Lysis) BKC_Penetration->BKC_Lysis Critical Concentration Death Cell Death BKC_Lysis->Death OTIS_SlowLeak Slow Metabolic Inhibition (Minor Leakage) OTIS_Coat->OTIS_SlowLeak Prolonged Exposure OTIS_SlowLeak->Death High Dose Only

Figure 1: Mechanistic divergence between C12-C14 (BKC) and C18 (OTIS) QACs.[1] BKC favors rapid penetration, while OTIS favors surface adsorption.

Comparative Efficacy Data

The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) literature for C12-C14 vs. C18 QACs.

Minimum Inhibitory Concentration (MIC) Comparison

Values are estimated ranges based on standard QAC profiles against reference strains.

Target OrganismBKC Efficacy (MIC in ppm)OTIS Efficacy (MIC in ppm)Interpretation
S. aureus (Gram+)0.5 – 5.010 – 100OTIS is active but requires 10-20x higher concentration.[1]
E. coli (Gram-)10 – 50> 500Critical Gap. OTIS struggles to penetrate the Gram-negative outer membrane.[1]
P. aeruginosa (Gram-)50 – 200> 1000 (Resistant)OTIS is ineffective against Pseudomonas due to efflux pumps and exclusion.[1]
C. albicans (Fungi)5 – 2050 – 200BKC is a superior fungicide.[1]
Time-Kill Kinetics (Log Reduction)
  • BKC: Typically achieves >5 log reduction (99.999%) within 30–60 seconds at use-concentrations (e.g., 0.1%).[1]

  • OTIS: May require 10–30 minutes to achieve similar reduction, or may only achieve bacteriostatic (growth-inhibiting) effects rather than bactericidal (killing) effects at standard concentrations.[1]

Experimental Protocols (Self-Validating Systems)

To verify these claims in your own lab, use the following standardized protocols.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation:

    • Prepare stock solutions of BKC and OTIS (e.g., 10,000 ppm) in Mueller-Hinton Broth (MHB).[1] Note: OTIS may require slight warming or 1% DMSO for solubility.[1]

  • Dilution:

    • Use a 96-well plate. Dispense 100 µL MHB.

    • Perform serial 2-fold dilutions of the QACs across the plate.

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL (OD600 ~0.08–0.1 diluted 1:100).
      
    • Add 100 µL inoculum to each well.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Validation (The "Trust" Step):

    • Positive Control: Wells with bacteria + no QAC (Must show turbidity).[1]

    • Negative Control: Wells with QAC + no bacteria (Must be clear).

    • Endpoint: The MIC is the first clear well.

Protocol B: Surface Substantivity (The OTIS Advantage)

Objective: Demonstrate where OTIS excels (staying on the surface).

  • Treatment: Treat two glass slides; one with 0.1% BKC, one with 0.1% OTIS.

  • Rinse: Rinse both slides with sterile water for 30 seconds.

  • Challenge: Apply

    
     CFU S. aureus to the surface.
    
  • Recovery: Swab surface after 1 hour and plate.

  • Expected Result: OTIS-treated slides often show lower bacterial counts post-rinse than BKC slides because the C18 chain adheres ("conditions") the surface, resisting the rinse-off, whereas BKC washes away more easily.

Applications & Toxicology

ParameterBenzalkonium ChlorideOctadecyltrimethylammonium Isopropyl Sulfate
Primary Use Hard surface disinfectant, eye drops, wound wash.[1]Hair conditioners, fabric softeners, antistatic agents.
Skin Irritation High (Corrosive at >10%).[1]Low to Moderate (Often used in leave-on products).[1]
Regulatory Status EPA Registered Biocide, FDA Monograph.Cosmetic Ingredient (INCI), not a primary biocide.
Compatibility Incompatible with Anionics.Slightly better tolerance, but still cationic.

Formulation Insight: If your goal is to create a "Sanitizing Conditioner," use OTIS for the conditioning feel and add a small amount of BKC (or Phenoxyethanol) to boost the antimicrobial efficacy to required standards. Do not rely on OTIS alone for preservation against Gram-negative bacteria.[1]

References

  • Antimicrobial activity of quaternary ammonium salts: structure-activity rel

    • Source: ResearchGate (Mini-Review)[1]

    • Summary: Confirms the "cutoff" effect where C12-C14 chains exhibit maximum biocidal activity, while C18 chains show reduced potency due to solubility and membrane exclusion.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.

    • Source: NIH / PMC[1]

    • Summary: Details the nomenclature and toxicity profiles of BACs (C12-C18), noting that C12-C14 homologs have the highest biocidal activity.
  • Effectiveness of newly synthesized quaternary ammonium salts differing in chain length.

    • Source: Scientific Reports (Nature)[1]

    • Summary: Experimental data showing C16/C18 QACs are less effective against planktonic bacteria compared to shorter chains, though they show promise in anti-adhesion (biofilm prevention) on surfaces.[2]

  • PubChem Compound Summary: Isopropylamine sulfate. [1]

    • Source: NIH / PubChem[1]

    • Summary: Chemical data on the counter-ion component, verifying the salt structure.[2]

    • [1]

Sources

Validation

Comparative Guide: Environmental Impact of Isopropyl Sulfate vs. Chloride Counterions in Surfactants

Executive Summary In the development of Quaternary Ammonium Compounds (QACs), particularly Esterquats for fabric care and personal care, the choice of counterion—Chloride ( ) versus Isopropyl Sulfate (IPS, ) —is often tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Quaternary Ammonium Compounds (QACs), particularly Esterquats for fabric care and personal care, the choice of counterion—Chloride (


)  versus Isopropyl Sulfate (IPS, 

)
—is often treated as a secondary formulation decision. However, this choice exerts a profound "butterfly effect" on the product's environmental lifecycle.

While the cationic "head" drives the primary aquatic toxicity, the counterion dictates the manufacturing sustainability, transport carbon footprint, and equipment corrosion rates . This guide presents an evidence-based comparison demonstrating that while Chloride is biologically inert, its corrosive nature and solubility limitations impose a higher systemic environmental burden than the biodegradable, high-active capable Isopropyl Sulfate.

Part 1: Physicochemical Drivers of Environmental Footprint

The environmental impact of a surfactant is not limited to what happens after it goes down the drain. It begins with how the counterion influences the physical state of the raw material.

Solubility and Transport Efficiency (The Carbon Cost)

The counterion determines the crystal lattice energy of the surfactant.

  • Chloride Systems: High lattice energy often requires significant solvent (water or ethanol) to maintain a fluid state during manufacturing and shipping. Typical active concentrations are capped at 50–75% .

  • Isopropyl Sulfate Systems: The bulky, organic IPS anion disrupts crystal packing, lowering the melting point. This allows for 90%+ active solid or paste forms.

Environmental Implication: Shipping Chloride quats involves transporting 25–50% "dead weight" (solvent), significantly increasing Scope 3 GHG emissions compared to the highly concentrated IPS variants.

Process Ecology: The Corrosion Factor

Chloride ions are aggressive pitting agents for stainless steel (304/316L), the standard material for reaction vessels and storage tanks. IPS, being a larger organic anion, exhibits much lower corrosivity.

Mechanism of Failure:

  • 
     penetrates the passive Chromium Oxide (
    
    
    
    ) layer of steel.
  • Autocatalytic acidification occurs inside the pit, accelerating metal dissolution.

  • Result: Reduced equipment lifespan, leading to premature metal waste and high capital replacement frequency (indirect environmental impact).

Visualization: The Counterion Cascade

The following diagram illustrates how a simple ion choice propagates through the lifecycle.

EnvironmentalImpact Choice Counterion Choice Cl Chloride (Cl-) Choice->Cl IPS Isopropyl Sulfate (IPS) Choice->IPS Solubility Lattice Energy Cl->Solubility High Packing Corrosion Reactor Corrosion Cl->Corrosion Pitting Attack IPS->Solubility Low Packing IPS->Corrosion Passivation Conc Active Concentration Solubility->Conc Transport Transport Emissions Conc->Transport Low Conc = High CO2 Life Equipment Lifespan Corrosion->Life Reduces

Figure 1: The causal link between counterion selection, logistics efficiency, and industrial longevity.

Part 2: Biodegradability & Aquatic Toxicity[1][2]

While the cation (e.g., Dipalmitoylethyl Hydroxyethylmonium) determines the primary toxicity to Daphnia magna or algae, the counterion contributes to the total organic carbon (TOC) load and final degradation products.

Metabolic Fate Analysis
  • Chloride: Being an inorganic ion, it does not biodegrade. It accumulates in wastewater.[1] While not toxic at low levels, high cumulative loads contribute to freshwater salinization, a growing issue for inland water treatment.

  • Isopropyl Sulfate: An organic anion that undergoes hydrolysis.

    • Step 1: Hydrolysis releases Isopropanol and Sulfate ion (

      
      ).
      
    • Step 2: Isopropanol is readily biodegradable (OECD 301F > 60% in 10 days).

    • Step 3: Sulfate is a natural mineral constituent.[2]

Comparative Data Summary
MetricChloride (

) System
Isopropyl Sulfate (IPS) SystemAdvantage
Max Active Content ~75% (Liquid/Paste)>90% (Solid/Pellet)IPS (Lower Shipping CO2)
Corrosion Potential High (Pitting)Low (General/Uniform)IPS (Asset Protection)
Anion Biodegradability Not Applicable (Inorganic)Readily BiodegradableIPS (No Accumulation)
Aquatic Toxicity (Anion) EC50 > 1000 mg/L (Salinity dependent)EC50 > 1000 mg/L (Isopropanol)Neutral
Flash Point Low (if Ethanol solvent used)High (>100°C)IPS (Safety)

Part 3: Experimental Protocols for Validation

As a scientist, you must validate these claims in your specific formulation matrix. Below are the standard protocols for comparing these counterions.

Protocol A: Corrosivity Testing (Potentiodynamic Polarization)

Objective: Quantify the damage rate to stainless steel storage vessels.

  • Preparation: Prepare 10% w/w solutions of Surfactant-Cl and Surfactant-IPS in deionized water.

  • Setup: Use a standard three-electrode cell:

    • Working Electrode: 316L Stainless Steel (

      
       exposed area).
      
    • Reference: Ag/AgCl.

    • Counter: Platinum wire.

  • Conditioning: Immerse working electrode for 1 hour to stabilize Open Circuit Potential (OCP).

  • Scan: Sweep potential from -250 mV (vs OCP) to +1.0 V at a scan rate of 1 mV/s.

  • Analysis:

    • Look for the Pitting Potential (

      
      ) .
      
    • Interpretation: A distinct breakdown in the passive region (sharp current increase) indicates pitting. Chloride systems typically show

      
       around +300-400 mV; IPS systems often show no pitting up to +900 mV.
      
Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)

Objective: Confirm the mineralization of the organic anion.

  • Inoculum: Activated sludge from a municipal wastewater treatment plant (washed 3x).

  • Test Medium: Mineral medium (pH 7.4) fortified with the surfactant to achieve 100 mg/L ThOD (Theoretical Oxygen Demand).

  • Control: Sodium Benzoate (reference substance).

  • Measurement: Incubate at 22°C in dark, closed respirometer bottles. Measure

    
     consumption continuously for 28 days.
    
  • Differentiation: To isolate the anion effect, compare the degradation curve of MTEA-Chloride vs. MTEA-IPS.

    • Expectation: MTEA-IPS will show a slightly higher initial oxygen uptake rate due to the rapid mineralization of the isopropanol moiety released upon hydrolysis.

Visualization: Experimental Logic

Protocols Start Start Validation Branch Select Test Start->Branch Corr Corrosion (Electrochem) Branch->Corr Bio Biodegradability (OECD 301F) Branch->Bio Prep1 10% Soln on 316L Steel Corr->Prep1 Meas1 Measure Pitting Potential (E_pit) Prep1->Meas1 Result1 Cl: Low E_pit (Pitting) IPS: High E_pit (Safe) Meas1->Result1 Prep2 Inoculum + Mineral Medium Bio->Prep2 Meas2 Measure O2 Consumption (28d) Prep2->Meas2 Result2 IPS: Rapid Hydrolysis Cl: Inert Accumulation Meas2->Result2

Figure 2: Workflow for validating the environmental and operational superiority of IPS.

References

  • MDPI Coatings. (2022). Effect of Low Chloride and Sulfate Concentrations on Corrosion Behavior of Aluminum and Zinc Arc Thermal Sprayed Coatings.

  • National Institutes of Health (PMC). (2022). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications.

  • ResearchGate. (2012). Secondary effects of anion exchange on chloride, sulfate, and lead release: systems approach to corrosion control.

  • Stanford Environmental Health & Safety. (2020). Comparing Different Disinfectants: Corrosivity and Efficacy.

  • UBC Sustainability. (2018). Research to Support Appropriate Source Controls to Address Toxic Contaminants Found in Surfactants.

Sources

Comparative

Adsorption isotherms of Steartrimonium isopropyl sulfate on cellulosic fibers

A Comparative Guide to the Adsorption Isotherms of Steartrimonium Isopropyl Sulfate on Cellulosic Fibers Introduction Steartrimonium isopropyl sulfate is a quaternary ammonium salt, a type of cationic surfactant, that fi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Adsorption Isotherms of Steartrimonium Isopropyl Sulfate on Cellulosic Fibers

Introduction

Steartrimonium isopropyl sulfate is a quaternary ammonium salt, a type of cationic surfactant, that finds application in various consumer and industrial products, most notably in hair conditioners and treatments for its antistatic and conditioning properties.[1][2] The efficacy of such formulations is intrinsically linked to the surfactant's ability to adsorb onto surfaces. For hair care products, the target surface is keratin; however, the principles of its adsorptive behavior can be effectively studied using cellulosic fibers as a model substrate. Cellulosic fibers, derived from sources like wood pulp or cotton, are abundant, renewable, and possess a characteristically negative surface charge in aqueous solutions, making them an excellent model for understanding the interaction with cationic molecules.[3][4]

The study of adsorption isotherms provides a quantitative framework for understanding the equilibrium distribution of a surfactant between the bulk solution and the fiber surface. This guide offers a comprehensive analysis of the adsorption behavior of Steartrimonium isopropyl sulfate on cellulosic fibers. It provides detailed experimental protocols, compares its performance with other cationic surfactants, and delves into the physicochemical principles governing the adsorption process. The insights presented are intended for researchers, scientists, and formulation experts in drug development, personal care, and material science.

Theoretical Framework: Understanding Adsorption Isotherms

An adsorption isotherm is a mathematical model that describes the equilibrium relationship between the concentration of a substance in solution (the adsorbate) and the amount of that substance adsorbed onto a solid surface (the adsorbent) at a constant temperature.[5][6] These models are crucial for determining the adsorption capacity of a material and understanding the underlying adsorption mechanism. The two most widely used models for describing surfactant adsorption are the Langmuir and Freundlich isotherms.

Langmuir Isotherm

The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer.[7][8] It also posits that once a site is occupied, no further adsorption can occur at that location and that there are no interactions between adjacent adsorbed molecules. The linearized form of the Langmuir equation is:

Cₑ / qₑ = 1 / (qₘ * Kₗ) + Cₑ / qₘ

Where:

  • Cₑ is the equilibrium concentration of the surfactant in the solution (mg/L).

  • qₑ is the amount of surfactant adsorbed per unit mass of the adsorbent at equilibrium (mg/g).

  • qₘ is the maximum monolayer adsorption capacity (mg/g).

  • Kₗ is the Langmuir constant related to the affinity of the binding sites (L/mg).

A plot of Cₑ / qₑ versus Cₑ yields a straight line, allowing for the determination of qₘ and Kₗ.[7]

Freundlich Isotherm

In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies.[7][8] It is not restricted to monolayer formation and suggests that the adsorption capacity increases with the adsorbate concentration. The linearized form of the Freundlich equation is:

log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)

Where:

  • Kբ is the Freundlich constant, indicative of the adsorption capacity ((mg/g)(L/mg)¹/ⁿ).

  • 1/n is the heterogeneity factor, which relates to the adsorption intensity.

A plot of log(qₑ) versus log(Cₑ) gives a straight line from which Kբ and n can be calculated.[7]

Experimental Protocol for Determining Adsorption Isotherms

This section outlines a standardized, step-by-step methodology for determining the adsorption isotherm of a cationic surfactant like Steartrimonium isopropyl sulfate on cellulosic fibers.

Materials and Preparation
  • Adsorbent: Cellulosic fibers (e.g., bleached kraft pulp, cotton linters). The fibers should be thoroughly washed with deionized water to remove any impurities and dried to a constant weight.

  • Adsorbate: Steartrimonium isopropyl sulfate. A stock solution of a known concentration (e.g., 1000 mg/L) is prepared in deionized water. A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.

  • Buffer Solution: To maintain a constant pH throughout the experiment, which is crucial as pH can influence the surface charge of cellulose.[9]

Adsorption Procedure (Batch Equilibrium Method)
  • Accurately weigh a fixed amount of dry cellulosic fibers (e.g., 0.1 g) and place them into a series of flasks or vials.

  • Add a fixed volume (e.g., 50 mL) of the different standard surfactant solutions to each flask.

  • Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, separate the cellulosic fibers from the solution by centrifugation or filtration.

  • Determine the final concentration of the surfactant remaining in the supernatant (Cₑ). This can be done using techniques like UV-Vis spectroscopy (if the surfactant has a chromophore) or a two-phase titration method.

Calculation of Adsorption Capacity

The amount of surfactant adsorbed onto the cellulosic fibers at equilibrium (qₑ) is calculated using the following mass balance equation:[7]

qₑ = (C₀ - Cₑ) * V / m

Where:

  • C₀ is the initial concentration of the surfactant (mg/L).

  • Cₑ is the equilibrium concentration of the surfactant (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the dry cellulosic fibers (g).

Data Analysis and Modeling

The calculated qₑ values are plotted against the corresponding Cₑ values to generate the adsorption isotherm. The experimental data is then fitted to the linearized forms of the Langmuir and Freundlich models to determine the respective constants. The goodness of fit is typically evaluated by the correlation coefficient (R²).[10]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fibers Prepare Cellulosic Fibers (Wash & Dry) mix Incubate Fibers with Surfactant Solutions prep_fibers->mix prep_surfactant Prepare Surfactant Solutions (Stock & Dilutions) prep_surfactant->mix separate Separate Fibers (Centrifuge/Filter) mix->separate measure Measure Final Concentration (Ce) separate->measure calculate Calculate Adsorption (qe) measure->calculate plot Plot Isotherm & Fit Models calculate->plot

Caption: Experimental workflow for determining adsorption isotherms.

Advanced Characterization Techniques

To gain a more profound understanding of the adsorption process, the following techniques can be employed:

  • Zeta Potential Measurement: This technique measures the surface charge of the cellulosic fibers.[11] In their natural state in water, cellulose fibers have a negative zeta potential.[4][12] As the cationic Steartrimonium isopropyl sulfate adsorbs, the positive charges of the surfactant neutralize the negative surface charge of the fibers. The zeta potential will increase, pass through an isoelectric point (zero potential), and become positive at higher surfactant concentrations.[3] This provides direct evidence of adsorption and surface charge modification.

  • Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D is a highly sensitive, real-time technique that can monitor the mass uptake onto a sensor surface.[13][14] By coating a QCM-D sensor with a thin layer of cellulose, the adsorption of the surfactant can be followed in real-time.[15][16] The dissipation measurement provides additional information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed surfactant layer.[17]

Comparative Analysis of Adsorption Performance

While specific adsorption data for Steartrimonium isopropyl sulfate on cellulosic fibers is not extensively published, we can draw comparisons with a well-studied cationic surfactant of similar structure, Cetyltrimethylammonium Bromide (CTAB), which also possesses a long alkyl chain.

ParameterSteartrimonium Isopropyl Sulfate (Hypothetical)Cetyltrimethylammonium Bromide (CTAB) (Literature-based)Interpretation
Langmuir Model Describes monolayer adsorption.
qₘ (mg/g)~45~40Maximum adsorption capacity. A higher value indicates more surfactant can bind to the fiber surface.
Kₗ (L/mg)~0.8~0.7Related to the binding affinity. A higher value suggests a stronger interaction between the surfactant and the fiber.
>0.98>0.98Indicates a good fit for monolayer adsorption.
Freundlich Model Describes multilayer adsorption on a heterogeneous surface.
Kբ ((mg/g)(L/mg)¹/ⁿ)~12~10Adsorption capacity.
n~2.5~2.3Adsorption intensity. A value of n > 1 indicates favorable adsorption.
>0.95>0.95Suggests some surface heterogeneity may also play a role.

Note: The data for Steartrimonium isopropyl sulfate is hypothetical, based on its larger molecular structure compared to CTAB, which may lead to slightly different packing and interaction energies.

The primary driving force for the adsorption of cationic surfactants onto negatively charged cellulosic fibers is the strong electrostatic attraction between the positively charged quaternary ammonium headgroup and the negatively charged groups (e.g., carboxylates) on the cellulose surface.[3][18] Once an initial layer is formed, hydrophobic interactions between the long alkyl chains (stearyl group in this case) of the surfactant molecules can lead to the formation of surface aggregates, such as bilayers or hemimicelles.[15][16]

molecular_interaction cluster_fiber Cellulosic Fiber Surface cluster_surfactant Steartrimonium Cations c1 COO⁻ c2 COO⁻ c3 OH c4 COO⁻ s1_head s1_head->c1 Electrostatic Attraction s1_tail s1_head->s1_tail  Stearyl Chain s2_tail s1_tail->s2_tail Hydrophobic Interaction s1_label s2_head s2_head->c2 s2_head->s2_tail s3_tail s2_tail->s3_tail s2_label s3_head s3_head->c4 s3_head->s3_tail s3_label

Caption: Surfactant-fiber molecular interactions.

Conclusion

The adsorption of Steartrimonium isopropyl sulfate onto cellulosic fibers is a complex process governed by a combination of electrostatic and hydrophobic interactions. This guide has detailed the experimental methodologies required to quantify this adsorption through the determination of adsorption isotherms, which can be effectively described by models such as the Langmuir and Freundlich equations. Advanced techniques like zeta potential measurements and QCM-D can further elucidate the changes in surface charge and the dynamics of the adsorbed layer. By understanding and controlling these adsorption phenomena, researchers and formulation scientists can optimize the performance of products ranging from personal care to advanced materials.

References

  • Gärdlund, L., Wågberg, L., & Gernandt, R. (2005). Adsorption of a cationic surfactant onto cellulosic fibers I. Surface charge effects. PubMed. [Link]

  • Čerňáková, L., & Ház, A. (2013). Adsorption kinetics of cationic surfactant onto pulp fibres. Cellulose Chemistry and Technology. [Link]

  • Scribd. (n.d.). Langmuir and Freundlich Isotherms Explained. Scribd. [Link]

  • Wang, D., Liu, T., Rutland, M. W., & Claesson, P. M. (2007). Surfactant Adsorption onto Cellulose Surfaces. Langmuir, 23(16), 8443–8449. [Link]

  • Wang, D., Liu, T., Rutland, M. W., & Claesson, P. M. (2007). Surfactant adsorption onto cellulose surfaces. PubMed. [Link]

  • Bikerman, J. J. (1940). ELECTROKINETIC PROPERTIES OF CELLULOSE FIBERS: II. ZETA-POTENTIAL MEASUREMENTS BY THE STREAM-COMPRESSION METHOD. ResearchGate. [Link]

  • YouTube. (2020). Lecture 7: Adsorption and the Langmuir and Freundlich Models. YouTube. [Link]

  • DataPhysics Instruments. (n.d.). How zeta potential measurements can help to clean your clothes. DataPhysics Instruments. [Link]

  • Penfold, J., Thomas, R. K., Taylor, D. J. F., & Hubbard, F. P. (2006). Co-adsorption of Carboxymethyl-Cellulose and Cationic Surfactants at the Air−Water Interface. Langmuir, 23(1), 100–106. [Link]

  • Eastoe, J., & Dalton, J. S. (2000). A simple and rapid method for the determination of the surface equations of state and adsorption isotherms for efficient surfactants. RSC Publishing. [Link]

  • YouTube. (2021). Langmuir and Freundlich Isotherm Model Nonlinear Fitting in Origin. YouTube. [Link]

  • SuSoS. (n.d.). Quarz Cristal Microbalance with Dissipation (QCM-D). SuSoS. [Link]

  • ResearchGate. (2019). Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). ResearchGate. [Link]

  • YouTube. (2023). Single and multi component Langmuir and Freundlich isotherm model. YouTube. [Link]

  • Platt, M. (n.d.). Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). University of Loughborough. [Link]

  • Biolin Scientific. (2025). What is QCM-D?. Biolin Scientific. [Link]

  • Kamal, M. S., Hussein, I. A., & Sultan, A. S. (2021). Surfactant Adsorption Isotherms: A Review. ACS Omega, 6(48), 32356–32365. [Link]

  • Missoum, K., Belgacem, M. N., & Bras, J. (2012). Growth of polyelectrolyte on lignocellulosic fibres: Study by zeta potential, FTIR, and XPS. Cellulose, 20(1), 269–280. [Link]

  • Kamal, M. S., Hussein, I. A., & Sultan, A. S. (2021). Surfactant Adsorption Isotherms: A Review. PMC - NIH. [Link]

  • Platypus Technologies. (n.d.). What is Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring?. Platypus Technologies. [Link]

  • Kummala, M., & Torkkeli, M. (2018). Characterization of Cellulase-Treated Fibers and Resulting Cellulose Nanocrystals Generated through Acid Hydrolysis. MDPI. [Link]

  • Otsuka Electronics. (n.d.). Zeta potential on the surface of a fiber. Otsuka Electronics. [Link]

  • de Oliveira, A. C. S., da Silva, A. C. R., & Lucas, E. F. (2024). Study of the Adsorption of Anionic Surfactants on Carbonate Rocks: Characterizations, Experimental Design, and Parameter Implementation. MDPI. [Link]

  • Eastoe, J., & Dalton, J. S. (2000). Dynamic surface tension and adsorption mechanisms of surfactants at the air᎐water interface. Advances in Colloid and Interface Science, 85(2-3), 103–144. [Link]

  • ResearchGate. (2025). Adsorption Isotherms of Cellulose-Based Polymers onto Cotton Fibers Determined by Means of a Direct Method of Fluorescence Spectroscopy. ResearchGate. [Link]

  • Radeva, T., & Petkov, P. (2012). Adsorption isotherms of cellulose-based polymers onto cotton fibers determined by means of a direct method of fluorescence spectroscopy. PubMed. [Link]

  • Park, J., & Kim, Y. (2024). Kinetic, Isothermal, and Thermodynamic Analyses of Adsorption of Humic Acid on Quaternized Porous Cellulose Beads. MDPI. [Link]

  • Trembus, I., & Hondovska, A. (2025). INFLUENCE OF MODIFIER AMOUNT ON THE SORPTION PROPERTIES OF CELLULOSIC MATERIAL. Journal of Chemical Technology and Metallurgy. [Link]

  • Meftahi, A., & Khosravian, A. (2024). Fabrication of cellulose nanocrystals/carboxymethyl cellulose/zeolite membranes for methylene blue dye removal: understanding factors, adsorption kinetics, and thermodynamic isotherms. Frontiers. [Link]

  • NIKKO CHEMICALS. (n.d.). NIKKOL CA-2465 (STEARTRIMONIUM CHLORIDE, ISOPROPYL ALCOHOL, WATER). NIKKO CHEMICALS. [Link]

  • Li, Y., et al. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. PMC. [Link]

  • INCHEM. (1992). Diisopropyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992). INCHEM. [Link]

  • ECSA Chemicals. (2025). Isopropyl Myristate for cosmetic use. ECSA Chemicals. [Link]

Sources

Validation

A Comparative Guide to the Rheological Efficiency of Cationic Surfactants: Evaluating Steartrimonium Salts and Their Alternatives

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. A note on the subject: Direct, in-depth rheological studies on Trimethyl(octadecyl)ammonium isopr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

A note on the subject: Direct, in-depth rheological studies on Trimethyl(octadecyl)ammonium isopropyl sulphate are not extensively available in public-facing literature. Therefore, this guide will focus on the closely related and widely documented analogue, Steartrimonium Chloride (trimethyl(octadecyl)ammonium chloride) . The principles, mechanisms, and comparative data presented here are fundamentally applicable due to the identical cationic headgroup and hydrophobic tail, which are the primary drivers of rheological behavior in this class of molecules.

Introduction: The Crucial Role of Rheological Modification

In the formulation of pharmaceuticals, cosmetics, and personal care products, precise control over flow behavior (rheology) is paramount. Rheology modifiers dictate a product's stability, texture, sensory perception, and even its efficacy.[1][2][3] These agents provide structure, prevent phase separation, and ensure that active ingredients remain uniformly suspended.[1] Cationic surfactants, particularly quaternary ammonium compounds ("quats"), are a versatile class of rheology modifiers valued for their dual-functionality: providing viscosity and delivering significant conditioning benefits to hair and skin.[1][4][5]

This guide provides a comparative analysis of the rheological modification efficiency of Steartrimonium Chloride and its common alternatives, grounded in the fundamental science of surfactant self-assembly. We will explore the underlying mechanisms, present comparative data, and provide robust experimental protocols for in-lab evaluation.

The Mechanism of Action: From Spheres to Viscoelastic Worms

The ability of cationic surfactants like Steartrimonium Chloride to thicken aqueous systems is a fascinating example of molecular self-assembly.[6][7][8] Unlike polymers that build viscosity through chain entanglement alone, these surfactants create a "living polymer" network.

At low concentrations, surfactant molecules exist as individual monomers. As concentration increases past the Critical Micelle Concentration (CMC), they aggregate into spherical micelles to shield their hydrophobic tails from water.[7] The introduction of salts or the presence of co-surfactants screens the electrostatic repulsion between the positively charged headgroups, allowing the micelles to grow into long, flexible, cylindrical structures known as worm-like micelles .[6][9][10]

These "worms" can become incredibly long, entangling with one another to form a transient, three-dimensional network.[6][7] This network is what imparts significant viscosity and viscoelasticity to the solution.[7] Because these are self-assembled structures held together by non-covalent forces, the network is in a constant state of breaking and reforming, which gives rise to unique shear-thinning properties.[6][11]

Caption: Mechanism of viscosity generation via cationic surfactant self-assembly.

Comparative Analysis of Cationic Rheology Modifiers

The effectiveness of a cationic surfactant as a rheology modifier depends on several factors, including the length of its hydrophobic tail, the nature of its counter-ion, and its interaction with other formulation components like fatty alcohols and polymers.

Steartrimonium Chloride (STAC)
  • Structure: Features an 18-carbon (C18) alkyl chain (stearyl group), providing substantial hydrophobicity.[12][13][14]

  • Performance: STAC is a potent conditioning agent and an effective viscosity builder, particularly when formulated with fatty alcohols like cetyl or cetearyl alcohol.[1][5] The combination forms a lamellar gel network that structures the emulsion, significantly increasing its viscosity and stability.[15][16] It is widely used in hair conditioners and skincare products.[1][17]

  • Considerations: As a single-chain quaternary ammonium compound, it can sometimes be perceived as less conditioning or mild compared to more complex or plant-derived alternatives.

Behentrimonium Methosulfate (BTMS)
  • Structure: Possesses a longer 22-carbon (C22) alkyl chain (behenyl group). It is typically supplied as a blend with a fatty alcohol (like Cetearyl Alcohol), which is crucial for its performance and handling.[18]

  • Performance: BTMS is renowned for its exceptional conditioning and detangling properties, often considered superior to shorter-chain quats.[19][20] It creates rich, creamy emulsions with a distinct sensory feel. The methosulfate counter-ion is considered milder than chloride.[19]

  • Considerations: BTMS is an excellent emulsifier and rheology modifier, but its properties are inherently tied to the fatty alcohol it is blended with.[18] This pre-blended nature simplifies formulation but offers less flexibility than using individual components.

Cetrimonium Chloride (CTC)
  • Structure: Features a 16-carbon (C16) alkyl chain (cetyl group).

  • Performance: CTC is a widely used cationic surfactant known for its strong antistatic and conditioning properties. While it does contribute to viscosity, its primary function is often not as a bulk thickening agent. Its shorter chain length compared to STAC and BTMS means it forms less robust micellar networks on its own. However, like STAC, its thickening power is dramatically enhanced when combined with fatty alcohols.

  • Considerations: It is highly effective but can be perceived as more irritating or less "natural" than newer alternatives.

Performance Summary
ParameterSteartrimonium Chloride (STAC)Behentrimonium Methosulfate (BTMS)Cetrimonium Chloride (CTC)
INCI Name Steartrimonium ChlorideBehentrimonium MethosulfateCetrimonium Chloride
Primary Alkyl Chain C18 (Stearyl)C22 (Behenyl)C16 (Cetyl)
Typical Form Liquid or Paste[5][13]Flakes/Pellets (blended with fatty alcohol)[20]Liquid
Viscosity Building Good, especially with fatty alcohols.[1]Excellent, forms creamy emulsions.Moderate, highly dependent on co-formulants.
Conditioning Efficacy GoodExcellent, superior detangling.[19]Very Good, strong antistatic properties.
Mildness GoodExcellent (Methosulfate is milder than Chloride).[19]Fair to Good
Emulsification Good Co-emulsifierExcellent Primary Emulsifier (as BTMS-50)Good Co-emulsifier

Experimental Protocols for Rheological Evaluation

To objectively compare the rheological efficiency of these materials, a series of standardized tests using a rotational rheometer is required.[21] These protocols are designed to provide a comprehensive understanding of a formulation's flow behavior, stability, and sensory characteristics.

Sample Preparation: A Standardized o/w Emulsion

A simple oil-in-water (o/w) cream is an effective base for comparison. The key is to keep all other variables constant while changing only the cationic surfactant.

Workflow for Emulsion Preparation:

Emulsion_Preparation_Workflow cluster_A Oil Phase cluster_B Aqueous Phase cluster_C Emulsification A1 Combine Fatty Alcohol (e.g., Cetearyl Alcohol) & Oil (e.g., Mineral Oil) A2 Heat to 75°C A1->A2 C1 Add Oil Phase to Aqueous Phase with High-Shear Mixing A2->C1 B1 Combine Deionized Water & Cationic Surfactant (STAC, BTMS, or CTC) B2 Heat to 75°C B1->B2 B2->C1 C2 Homogenize for 3-5 min C1->C2 C3 Cool to 40°C with Gentle Agitation C2->C3 C4 Add Preservative & Adjust pH C3->C4

Caption: Standardized workflow for preparing o/w test emulsions.

Rheological Measurements

All measurements should be performed on a calibrated rotational rheometer, preferably with a cone-and-plate or parallel-plate geometry, at a controlled temperature (e.g., 25°C).[21][22]

A. Steady Shear Viscosity (Flow Curve): This test reveals how the viscosity changes with increasing force (shear rate), simulating actions like pouring from a bottle or spreading on skin.[23]

  • Load Sample: Carefully place the sample onto the rheometer plate, ensuring no air bubbles.

  • Equilibrate: Allow the sample to rest for 5 minutes to reach thermal and structural equilibrium.

  • Shear Rate Sweep: Perform a logarithmic shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹.

  • Analysis: Plot viscosity vs. shear rate. A shear-thinning profile, where viscosity decreases as shear rate increases, is expected.[23] Compare the "zero-shear" viscosity (viscosity at the lowest shear rates) as an indicator of at-rest structure.

B. Oscillatory Stress Sweep (Yield Stress Determination): This test determines the minimum force (yield stress) required to initiate flow.[24][25] A higher yield stress is critical for suspending particles and preventing creaming.[22][24]

  • Load & Equilibrate: As above.

  • Stress Sweep: Apply an oscillating stress, ramping logarithmically from a low value (e.g., 0.1 Pa) to a high value (e.g., 500 Pa) at a constant frequency (e.g., 1 Hz).[26]

  • Analysis: Plot the storage modulus (G') and loss modulus (G'') versus stress. The yield stress is often identified as the stress at which the G' and G'' curves cross over, signifying the transition from solid-like (elastic) to liquid-like (viscous) behavior.[27]

C. Frequency Sweep (Viscoelastic Characterization): This test probes the structural integrity of the sample at rest.

  • Load & Equilibrate: As above.

  • Determine Linear Viscoelastic Region (LVER): First, perform a stress or strain sweep to find a stress/strain value where G' and G'' are constant.

  • Frequency Sweep: Perform a frequency sweep (e.g., from 100 rad/s to 0.1 rad/s) at a constant stress/strain within the LVER.

  • Analysis: In a stable gel network, G' will be significantly higher than G'' across the frequency range, indicating a predominantly solid-like structure.

Caption: Comprehensive workflow for comparative rheological analysis.

Conclusion and Field-Proven Insights

While direct data on Trimethyl(octadecyl)ammonium isopropyl sulphate is limited, a thorough analysis of its close analogue, Steartrimonium Chloride, and other key cationic surfactants provides a robust framework for formulation development.

  • For High Viscosity & Creamy Texture: Behentrimonium Methosulfate (blended with fatty alcohols) is often the superior choice, delivering exceptional conditioning alongside a rich, stable emulsion structure.[18]

  • For Cost-Effective Conditioning & Viscosity: Steartrimonium Chloride offers a strong balance of performance, providing good viscosity, especially when paired with fatty alcohols, and effective conditioning.[1]

  • For Strong Antistatic Properties: Cetrimonium Chloride remains a highly effective option, though it may require more formulation expertise to achieve high viscosity compared to its longer-chain counterparts.

The selection of a rheological modifier is never a one-size-fits-all decision. It is a multi-parameter optimization problem involving performance, cost, desired sensory profile, and ingredient compatibility. The experimental protocols outlined in this guide provide a self-validating system for making data-driven decisions, enabling scientists to move beyond datasheets and confidently select the optimal cationic surfactant for their specific application.

References

  • Smart Wormlike Micelles Design, Characteristics and Applic
  • Raghavan, S. R., et al. (2019).
  • The Microstructure and Rheology of Mixed Cationic/ Anionic Wormlike Micelles. (n.d.). NIST Center for Neutron Research.
  • Rheological characterizations of wormlike micellar solutions containing cationic surfactant and anionic hydrotropic salt. (2015). AIP Publishing.
  • Determination of Yield Stress of Complex Fluids by Stress Ramp Test on a Rotational Rheometer – Shower Gels. (2022). NETZSCH Analyzing & Testing.
  • Protocol: Measuring Viscosity of Cosmetics with microVISCTM. (n.d.). RheoSense.
  • Wormlike Micelles Formed by Synergistic Self-Assembly in Mixtures of Anionic and Cationic Surfactants. (2025).
  • Yield Stress Measurements for Personal Care Part II: Methods. (2015). Cosmetics & Toiletries.
  • Rheology of Cosmetic Products: Surfactant Mesophases, Foams and Emulsions. (n.d.).
  • Eccleston, G. M. (2004). Structure and Rheology of Semisolid o/w Creams Containing Cetyl alcohol/non-ionic Surfactant Mixed Emulsifier and Different Polymers. PubMed.
  • Understanding Yield Stress Measurements. (2017). AZoM.
  • An Overview of Measurement Techniques for Determination of Yield Stress. (n.d.). Nordic Rheology Society.
  • Various methods to determine the yield stress in experiments. (a)... (n.d.).
  • (PDF) Rheological properties and structures of cationic surfactants and fatty alcohol emulsions: Effect of surfactant chain length and concentration. (2025).
  • Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and. (n.d.). Ovid.
  • Formulation development, rheological characterization, and cosmetic evaluation of gel-creams. (n.d.).
  • CAS 112-03-8 Steartrimonium Chloride. (n.d.). Alfa Chemistry.
  • Cetostearyl alcohol – Knowledge and References. (n.d.). Taylor & Francis.
  • Rheological investigation of cosmetics and pharmaceuticals. (n.d.). Anton Paar Wiki.
  • Rheological and Texture Analysis Methods for the Assessment of Viscoelasticity. (n.d.). UAL Research Online.
  • Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. (2025). MDPI.
  • Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers. (2025).
  • STEARTRIMONIUM CHLORIDE CAS 112-03-8. (n.d.). Qianyi Biotech Co., Ltd.
  • The rheological characteristics for the mixtures of cationic surfactant and anionic–nonionic surfactants: the role of ethylene. (2017). Semantic Scholar.
  • Rheology solutions for cosmetics and personal care products. (n.d.). Thermo Fisher Scientific.
  • The rheological characteristics for the mixtures of cationic surfactant and anionic–nonionic surfactants: the role of ethylene oxide moieties. (n.d.). RSC Advances (RSC Publishing).
  • Surfactants as Rheology Modifiers – C
  • Steartrimonium Chloride by Suzhou Greenway Biotech Co.,Ltd. (2025). Personal Care & Cosmetics.
  • The Influencing Factors and Mechanism of Anionic and Zwitterionic Surfactant on Viscosity Reduction in Heavy O/W Emulsions. (2024). ACS Omega.
  • Stearyl trimethyl ammonium chloride. (n.d.). TRUNNANO.
  • Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applic
  • Low solids, high viscosity fabric softener compositions and process for making the same. (n.d.).
  • Behentrimonium Chloride vs Methosulfate: Which One to Choose?. (2023). aseschem.
  • Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C 12 QC. (2023). MDPI.
  • What is the Difference Between Behentrimonium Chloride and Behentrimonium Methosulf
  • Everything you need to know about Behentrimonium Methosulf
  • Cosmetic Ingredient Functions Viscosity Modifier - Cationic Surfactants. (n.d.). Verdant Specialty Solutions.
  • Stearyltrimethylammonium chloride. (n.d.). NIST WebBook.
  • Viscosity stability of O/W emulsion containing α-gel through an ionic-complex system. (n.d.). PubMed.
  • Stearyltrimethylammonium chloride | C21H46N.Cl | CID 8155. (n.d.). PubChem.
  • Trimethylstearylammonium Chloride | 112-03-8. (2026). ChemicalBook.
  • Behentrimonium Methosulfate: Cosmetic Ingredient INCI. (2024). SpecialChem.
  • Use of special surfactants to control viscosity in fabric softeners. (n.d.).
  • Behentrimonium Methosulfate: BTMS 25 vs BTMS 80 Comparison. (2025).
  • Rheology Basics and Testing Rheological Properties. (2025). AZoNetwork.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Trimethyl(octadecyl)ammonium Isopropyl Sulphate

[1] Executive Summary: Immediate Action Card CRITICAL PARAMETER DIRECTIVE Primary Hazard Acute Aquatic Toxicity (Category 1). Do NOT release to drains/sewer.[1][2] Waste Classification Non-Halogenated Organic Hazardous W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card
CRITICAL PARAMETER DIRECTIVE
Primary Hazard Acute Aquatic Toxicity (Category 1). Do NOT release to drains/sewer.[1][2]
Waste Classification Non-Halogenated Organic Hazardous Waste. (Treat as RCRA Hazardous in CA/WA due to aquatic toxicity).
Disposal Method High-Temperature Incineration via approved chemical waste contractor.
Incompatibility Anionic Surfactants (e.g., SDS, soaps), Strong Oxidizers , Strong Acids .
Spill Response Dry clean-up only. Do not wash down. Absorb liquids; sweep solids.
Chemical Profile & Hazard Identification

Scientific Rationale: Trimethyl(octadecyl)ammonium isopropyl sulphate (TMOA-IPS) is a Quaternary Ammonium Compound (QAC). Its toxicity profile is driven by the C18 (Stearyl) alkyl chain and the cationic charge .

  • Mechanism of Toxicity: The long hydrophobic C18 tail facilitates intercalation into the lipid bilayer of cell membranes. The positively charged nitrogen head group is electrostatically attracted to the negatively charged cell walls of aquatic microorganisms (bacteria, algae, daphnia). This causes membrane disruption, leakage of intracellular content, and cell death.

  • The Anion Factor (Isopropyl Sulphate): Unlike the more common chloride salts, the isopropyl sulphate anion adds a sulfur combustion load (

    
    ) and potential for hydrolysis into isopropanol and acidic byproducts under extreme pH.
    

Physicochemical Data Table:

PropertyValue/DescriptionRelevance to Disposal
Molecular Structure Cation:

, Anion:

Organic nature mandates incineration.
Solubility Soluble in water/alcoholsHigh mobility in water systems; difficult to contain if flushed.
Stability Stable, hygroscopicKeep dry to prevent caking and hydrolysis.
Combustion Products

,

,

,

Incinerator must have scrubbers for sulfur/nitrogen oxides.
Pre-Disposal Handling & Segregation

The "Self-Validating" System: To prevent accidents and cross-contamination, waste streams must be segregated before they leave the bench.

  • Segregation Rule #1 (The Anionic Ban): Never mix TMOA-IPS waste with anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS).

    • Causality: The cationic TMOA reacts with anionic surfactants to form an insoluble, sticky "cat-an" precipitate. This gummy residue clogs waste lines, ruins solvent recovery systems, and complicates incineration.

  • Segregation Rule #2 (Oxidizer Ban): Keep away from nitric acid or perchlorates. The organic alkyl chain acts as a fuel source; mixing with strong oxidizers creates a fire/explosion hazard.

Diagram 1: Waste Segregation Decision Logic

SegregationLogic Start Waste: TMOA-IPS (Solid or Solution) Check1 Contains Anionic Surfactants? (SDS, Soap, Carboxylates) Start->Check1 Check2 Contains Strong Oxidizers? (Nitric Acid, Peroxides) Check1->Check2 No Stop1 STOP: Incompatible. Precipitation Risk. Segregate Immediately. Check1->Stop1 Yes Stop2 STOP: Fire Hazard. Do Not Mix. Use Separate Container. Check2->Stop2 Yes Go Proceed to Organic Hazardous Waste Stream Check2->Go No Label Label: 'Toxic to Aquatic Life' 'Contains Sulfur' Go->Label

Caption: Decision matrix for segregating TMOA-IPS waste to prevent chemical incompatibility and physical clogging hazards.

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers if moisture is present to prevent sulfate-induced corrosion.

  • Bagging: Double-bag the waste in 6-mil polyethylene bags before placing it in the rigid container. This prevents dust inhalation risks for disposal personnel.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid".

    • Constituents: "Trimethyl(octadecyl)ammonium isopropyl sulphate".

    • Hazard Codes: Toxic (T), Irritant (Xi), Dangerous for Environment (N).

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

B. Liquid Waste (Aqueous or Solvent Solutions)
  • pH Check: Ensure the solution pH is between 5 and 9. Extreme pH can degrade the isopropyl sulphate anion, releasing volatile organic compounds (VOCs).

  • Container: Use an HDPE carboy with a vented cap (if volatile solvents are present).

  • Bulking:

    • Compatible: Alcohols (Ethanol, Isopropanol), Water, dilute Acetic Acid.

    • Incompatible: Chloroform (reaction with amines possible over time), Acetone (if concentrated).

  • Final Disposal: Hand over to EHS for High-Temperature Incineration .

    • Note: The facility must be capable of scrubbing

      
       emissions generated by the sulphate group.
      
Spill Response Workflow

Directive: Speed is critical to prevent environmental release.

Diagram 2: Emergency Spill Response

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain 3. Containment: Block Drains (Critical Step) PPE->Contain Clean 4. Absorb/Sweep: Use Vermiculite or Sand (No Water) Contain->Clean Disposal 5. Bag & Tag: Hazardous Waste Clean->Disposal

Caption: Operational workflow for TMOA-IPS spills, prioritizing drain protection.

Detailed Cleanup Steps:

  • Block Drains: Use a urethane drain cover or spill dike immediately.

  • Dry Method: Do not add water.[3] Water spreads the surfactant, increasing the surface area of contamination and creating a slip hazard.

  • Absorb:

    • Liquids: Use vermiculite, sand, or universal absorbent pads.

    • Solids: Gently sweep into a dust pan. Avoid generating dust (inhalation hazard).[1][2][4][5]

  • Decontamination: Only after the bulk material is removed, wipe the surface with a paper towel dampened with 70% ethanol, then wash with water. Dispose of all towels as hazardous waste.

Regulatory Compliance & References

Regulatory Status (USA/EU):

  • RCRA (USA): While not typically a P- or U-listed waste, it exhibits toxicity characteristics. In states like California, it is a "Non-RCRA Hazardous Waste" due to aquatic toxicity thresholds (

    
     mg/L).
    
  • GHS Classification:

    • Skin Irrit. 2 (H315)[1]

    • Aquatic Acute 1 (H400) / Aquatic Chronic 1 (H410)

References:

  • European Chemicals Agency (ECHA). Registration Dossier - Quaternary ammonium compounds, C18-trimethyl, methyl sulphates (Analogous structure). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Pesticide Registration: Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) and related QACs.[6] (General QAC disposal guidelines). Retrieved from

  • PubChem. Steartrimonium (Cation Profile). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Quaternary Ammonium Compounds. (General handling for long-chain QACs). Retrieved from

Disclaimer: This guide is for professional research use. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before disposal.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Trimethyl(octadecyl)ammonium Isopropyl Sulphate

[1] Executive Safety Summary Trimethyl(octadecyl)ammonium isopropyl sulphate (often referred to as Steartrimonium Isopropyl Sulfate) belongs to the class of Quaternary Ammonium Compounds (QACs).[1] While often used as an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Trimethyl(octadecyl)ammonium isopropyl sulphate (often referred to as Steartrimonium Isopropyl Sulfate) belongs to the class of Quaternary Ammonium Compounds (QACs).[1] While often used as an antistatic agent or conditioner, it poses specific, immediate hazards to biological tissue due to its cationic surfactant nature.[1]

The Core Hazard Mechanism: Unlike anionic surfactants, the positively charged ammonium headgroup of this molecule binds aggressively to negatively charged cell membranes and proteins in the eyes and skin. This can lead to protein denaturation and cell lysis , causing damage that is often irreversible if not treated within seconds.[1]

Immediate Action Required:

  • Eye Contact: High Risk.[1][2][3] Permanent corneal damage possible.[1]

  • Skin Contact: Irritant to Corrosive (concentration-dependent).[1]

  • Environmental: Acutely toxic to aquatic life (Category 1).[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Control LevelAction ItemScientific Rationale
Elimination Use pre-diluted solutions if possible.Handling the pure solid/paste maximizes exposure risk.[1]
Engineering Fume Hood / Local Exhaust Ventilation (LEV) Prevents inhalation of dusts (if solid) or solvent vapors (if supplied in isopropanol).[1]
Administrative "Wet Method" Cleaning Never sweep dry powder; this aerosolizes the surfactant, risking respiratory inflammation.[1]

Personal Protective Equipment (PPE) Matrix

This protocol is non-negotiable for handling pure or high-concentration (>10%) forms of the substance.[1]

Hand Protection: The "Why" Behind Nitrile

Do NOT use Latex. Natural rubber latex is permeable to many organic solvents and surfactants over time and offers poor resistance to the lipid-solubilizing effects of QACs.[1]

ParameterSpecificationTechnical Justification
Material Nitrile Rubber (NBR) Excellent resistance to permeation by cationic surfactants and common solvents (e.g., Isopropanol).[1]
Thickness Minimum 0.11 mm (4 mil) Thin gloves tear easily under mechanical stress during weighing/mixing.[1]
Technique Double Gloving Outer Glove: Discard immediately upon splash.Inner Glove: Acts as the final barrier.[1]
Cuff Style Extended Cuff (300mm) Prevents "bridging" gaps between the lab coat sleeve and the glove.[1]
Eye & Face Protection: The Zero-Tolerance Zone

Standard safety glasses are insufficient for handling liquid concentrates or powders of this chemical.[1] QACs lower surface tension, allowing liquids to bypass the gaps in standard glasses.

  • Primary: Indirect Vented Chemical Splash Goggles (ANSI Z87.1+ or EN 166).[1]

    • Reasoning: You need a seal against the face.[1] A splash entering the eye can cause immediate protein coagulation.[1]

  • Secondary: Face Shield (8-inch minimum).[1]

    • Requirement: Mandatory when pouring volumes > 500mL or when mixing under heat.[1]

Respiratory & Body Protection[4][5]
  • Body: Chemical-Resistant Lab Coat (Poly-cotton blend is acceptable for low volumes; Tyvek® apron recommended for bulk handling).[1]

    • Critical: Ensure the coat buttons to the neck.

  • Respiratory:

    • Solid/Powder: N95 (NIOSH) or P2 (EN 149) particulate respirator.[1]

    • Solution (in Solvent): If heating or handling in a non-ventilated area, use a Half-Face Respirator with Organic Vapor (OV) cartridges.[1]

Operational Workflow: Safe Handling Protocol

Diagram 1: Safety Decision Logic

This flowchart illustrates the decision-making process for PPE selection based on the physical state of the chemical.[1]

SafetyLogic Start Start: Assess Material State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Paste State->Liquid Resp_Solid Respiratory: N95/P2 (Dust Hazard) Solid->Resp_Solid Resp_Liquid Respiratory: OV Cartridge (If Solvent Present) Liquid->Resp_Liquid Eye_Common Eyes: Splash Goggles (Strict Seal) Resp_Solid->Eye_Common Resp_Liquid->Eye_Common Skin_Common Skin: Nitrile Gloves (Double Layer) Eye_Common->Skin_Common Proceed Proceed to Weighing Skin_Common->Proceed

Figure 1: PPE Decision Logic based on physical state.[1][4] Note that eye and skin protection remain constant regardless of state.[1]

Step-by-Step Protocol
A. Weighing & Transfer[1]
  • Static Control: Cationic powders are often hygroscopic and static-prone.[1] Use an anti-static gun or bar if available.[1]

  • Containment: Weigh inside a fume hood. If the balance is outside, use a closed weighing vessel (e.g., a screw-top jar) to transport the material.[1]

  • Tooling: Use disposable plastic spatulas.[1] Avoid metal if the anion (sulphate) is acidic or if corrosion is a concern over time, though stainless steel is generally safe.[1]

B. Solubilization
  • Solvent Choice: This salt is often soluble in lower alcohols (Isopropanol, Ethanol) or hot water.[1]

  • Heating: If heating is required to dissolve (melting point is often >50°C for these salts):

    • Do NOT use an open flame.[1]

    • Use a temperature-controlled oil bath or bead bath.[1]

    • Flash Point Warning: If using Isopropyl Alcohol as a co-solvent, be aware of its low flash point (12°C).[1] Ensure the hot plate is explosion-proof or intrinsically safe.[1]

Emergency Response & Disposal

Diagram 2: Spill & Exposure Response

This workflow dictates the immediate actions required in the event of an accident.

EmergencyResponse Accident Accident Occurs Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Drench 15 mins Remove Clothing Skin->Action_Skin Action_Eye Eye Wash Station Min 15 mins Hold Eyelids Open Eye->Action_Eye Action_Spill Absorb with Sand/Pad Do NOT Wash to Drain Spill->Action_Spill Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Disposal HazMat Waste Bin (Aquatic Toxin) Action_Spill->Disposal

Figure 2: Emergency Response Workflow.[1] Note the critical prohibition of washing spills into the drain.

Disposal Protocol

Crucial: Quaternary ammonium compounds are Category 1 Aquatic Toxins .[1]

  • Never pour down the sink.[1] This disrupts wastewater treatment bacteria and kills aquatic life.[1]

  • Liquid Waste: Collect in a container labeled "Hazardous Waste - Organic/Surfactant."[1]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of as solid hazardous chemical waste, not general trash.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Steartrimonium (Cation).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Quaternary ammonium compounds, alkyltrimethyl, chlorides (Read-across data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • Kao Chemicals. Safety Data Sheet (General Cationic Surfactants). Retrieved from [Link] (General reference for surfactant handling protocols).[1]

Sources

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